5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHDMJAUMODNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347044 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33199-41-6 | |
| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Formation of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles and practical laboratory methodologies for its synthesis. A detailed, step-by-step reaction mechanism is presented, supported by established chemical theories. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of the key intermediate, N-(4-bromobenzoyl)semicarbazide, and its subsequent cyclization to the target triazolone. Comprehensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are provided to ensure the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, practical understanding of the synthesis of this important molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 1,2,4-triazol-3-one core, in particular, is a privileged scaffold in the design of novel therapeutic agents. The incorporation of a 4-bromophenyl substituent at the 5-position introduces a lipophilic and synthetically versatile handle, making this compound a valuable building block for the synthesis of more complex molecules. Understanding the intricacies of its formation is paramount for the efficient and controlled synthesis of novel drug candidates.
This guide will deconstruct the formation of this target molecule, focusing on a robust and widely applicable synthetic strategy: the base-catalyzed intramolecular cyclization of an N-acylsemicarbazide intermediate.
The Core Reaction Pathway: A Two-Step Approach
The most direct and reliable synthetic route to this compound involves a two-step process:
-
Formation of the N-(4-bromobenzoyl)semicarbazide Intermediate: This step involves the acylation of semicarbazide with 4-bromobenzoyl chloride. This reaction forms the crucial acyclic precursor containing all the necessary atoms for the subsequent cyclization.
-
Base-Catalyzed Intramolecular Cyclization: The N-(4-bromobenzoyl)semicarbazide is then treated with a base, typically an aqueous solution of sodium hydroxide, and heated to induce an intramolecular nucleophilic attack, followed by dehydration, to yield the stable 1,2,4-triazol-3-one ring.
This two-step approach offers high yields and a straightforward purification process, making it an ideal choice for laboratory-scale synthesis.
Unraveling the Mechanism: A Step-by-Step Elucidation
The formation of the 1,2,4-triazol-3-one ring from N-(4-bromobenzoyl)semicarbazide is a classic example of a base-catalyzed intramolecular cyclization-dehydration reaction. The following is a detailed breakdown of the proposed mechanism:
Step 1: Deprotonation of the Semicarbazide Moiety
In the presence of a strong base, such as hydroxide ions (OH⁻) from sodium hydroxide, the most acidic proton of the N-(4-bromobenzoyl)semicarbazide is abstracted. The protons on the terminal NH₂ group and the adjacent NH group are the primary candidates. The NH proton adjacent to the carbonyl group is the most acidic due to the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting conjugate base.
Step 2: Intramolecular Nucleophilic Attack
The resulting negatively charged nitrogen atom acts as a potent nucleophile. It then attacks the electrophilic carbon atom of the carbonyl group within the same molecule. This intramolecular cyclization leads to the formation of a five-membered ring intermediate, a tetrahedral oxyanion.
Step 3: Proton Transfer
A proton transfer occurs, likely mediated by water molecules in the aqueous solution. The negatively charged oxygen atom is protonated to form a hydroxyl group.
Step 4: Dehydration to Form the Triazolone Ring
Under the reaction conditions (typically heating), the hydroxyl group is eliminated as a molecule of water. This dehydration step is facilitated by the formation of a stable, aromatic-like 1,2,4-triazol-3-one ring. The driving force for this step is the gain in resonance stabilization of the final heterocyclic product.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and characterization data to confirm the identity and purity of the products.
Synthesis of the Intermediate: N-(4-bromobenzoyl)semicarbazide
This protocol details the synthesis of the key acyclic precursor.
Materials and Reagents:
-
Semicarbazide hydrochloride
-
Sodium bicarbonate
-
Distilled water
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) in 50 mL of distilled water.
-
Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases, indicating the neutralization of the hydrochloride and the formation of free semicarbazide.
-
In a separate beaker, dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in 20 mL of a suitable organic solvent like tetrahydrofuran (THF) or acetone.
-
Cool the semicarbazide solution in an ice bath and, with vigorous stirring, add the solution of 4-bromobenzoyl chloride dropwise over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The white precipitate of N-(4-bromobenzoyl)semicarbazide that forms is collected by vacuum filtration.
-
Wash the solid with cold distilled water to remove any remaining salts and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C.
Characterization of N-(4-bromobenzoyl)semicarbazide:
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | Approx. 220-225 °C (with decomposition) |
| IR (KBr, cm⁻¹) | ~3300-3450 (N-H stretching), ~1680 (C=O, amide), ~1640 (C=O, urea) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -CONH-), ~8.5 (s, 1H, -NH-CO-NH₂), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~6.5 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O, amide), ~158 (C=O, urea), ~133 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~125 (Ar-C-Br) |
Synthesis of this compound
This protocol describes the base-catalyzed cyclization of the intermediate to the final product. A new series of 3,4-disubstituted 1,2,4-triazol-5(4H)-one can be synthesized by the dehydrocyclization of hydrazinecarboxamides by refluxing in a 2 N sodium hydroxide solution[3].
Materials and Reagents:
-
N-(4-bromobenzoyl)semicarbazide
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Place N-(4-bromobenzoyl)semicarbazide (2.59 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add a 2 M aqueous solution of sodium hydroxide (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the clear solution with glacial acetic acid until a white precipitate forms (pH ~5-6).
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold distilled water to remove any salts.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure crystals.
-
Dry the purified product in a vacuum oven at 80-90 °C.
Characterization of this compound:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretching), ~1700 (C=O stretching), ~1600 (C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.8 (br s, 1H, NH), ~11.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=O), ~145 (C=N), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~124 (Ar-C-Br) |
| Mass Spectrum (ESI-MS) | m/z [M+H]⁺ ≈ 240/242 (isotopic pattern for Br) |
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the synthetic process and the underlying mechanism, the following diagrams have been generated using Graphviz.
Figure 1: Overall synthetic workflow for this compound.
Figure 2: Proposed reaction mechanism for the base-catalyzed cyclization.
Conclusion
This technical guide has provided a detailed and practical overview of the formation of this compound. By understanding the underlying mechanism of the base-catalyzed intramolecular cyclization of N-(4-bromobenzoyl)semicarbazide, researchers can confidently and efficiently synthesize this valuable heterocyclic building block. The provided experimental protocols and characterization data serve as a reliable foundation for laboratory work, ensuring the integrity and reproducibility of the synthesis. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of substituted 1,2,4-triazol-3-ones, thereby facilitating the exploration of new chemical space in drug discovery and development.
References
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Akhtar, T., et al. (2008). (R)-1-(4-Bromobenzoyl)-4-(1-phenylpropyl)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o812. [Link]
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Arora, R., et al. (2015). Synthesis, characterization & biological evaluation of newer 4-(4-substituted aryl) semicarbazones as anticonvulsant and anti-microbial agents. ResearchGate. [Link]
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Molla, M. E., et al. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 41(1), 31-42. [Link]
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Gomha, S. M., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(1), 125. [Link]
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Krasavin, M., et al. (2015). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(3), 1951-1958. [Link]
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Khan, I., et al. (2018). Synthesis, Crystal structure, Anti-inflammatory and Anti-hyperglycemic Activities of Novel 3,4-Disubstituted 1,2,4-Triazol-5(4H)-one Derivatives. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. PrepChem.com. [Link]
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Weldon, D. J., et al. (2015). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Organic Letters, 17(12), 3022-3025. [Link]
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Mazzone, G., et al. (1981). [Synthesis of 1-aroyl-4H(R)-thiosemicarbazides, the corresponding 5-aryl 4H(R)-1,2,4-triazolin-3-thiones and some derivatives of pharmaceutical interest]. Il Farmaco; edizione scientifica, 36(3), 181-96. [Link]
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Bolm, C., et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 18(15), 3814-3817. [Link]
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Imramovský, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(11), 3230. [Link]
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Isloor, A. M., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]
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PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. PrepChem.com. [Link]
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Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]
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Zhang, W., et al. (2024). Base‐Catalyzed Cascade Cyclization of Acyl Cyanides and Isocyanates for the Synthesis of Oxazoles. ChemistrySelect, 9(12), e202400564. [Link]
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Filo. (2023). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... filo.com. [Link]
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Spectroscopic Characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: An In-Depth Technical Guide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of bioactive compounds.[1][2][3] This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Tautomerism
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-bromophenyl group at the 5-position and a carbonyl group at the 3-position. The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, which is a crucial consideration in its structural analysis.[1] The potential tautomeric forms of the title compound are depicted in the diagram below. The relative stability of these tautomers can be influenced by factors such as solvent polarity and the solid-state packing. Spectroscopic analysis, particularly NMR, can provide insights into the predominant tautomeric form in a given environment.
Caption: Potential tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum is expected to reveal signals corresponding to the protons of the 4-bromophenyl ring and the N-H protons of the triazole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of a 1,4-disubstituted benzene ring. The N-H protons are likely to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (triazole) |
| ~11.5 | br s | 1H | N-H (triazole) |
| ~7.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) |
| ~7.60 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C-5) |
Experimental Protocol:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to facilitate the observation of exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer at room temperature.
-
Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show signals for the two distinct carbons of the triazole ring and the four distinct carbons of the 4-bromophenyl group. The chemical shift of the carbonyl carbon (C=O) will be a key diagnostic signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (C-3) |
| ~150.0 | C-5 |
| ~132.0 | Ar-C (ipso to C-5) |
| ~131.5 | Ar-CH (ortho to Br) |
| ~129.0 | Ar-CH (ortho to C-5) |
| ~122.0 | Ar-C (ipso to Br) |
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
A proton-decoupled pulse sequence should be used to obtain a spectrum with singlets for all carbon signals.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the spectrum and reference it to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.[4][5]
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad, Medium | N-H stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1700 | Strong | C=O stretching (amide) |
| ~1600 | Medium | C=N stretching (triazole ring) |
| ~1500 | Medium | Aromatic C=C stretching |
| ~1070 | Strong | C-Br stretching |
| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Experimental Protocol:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer additional structural insights. The fragmentation of 1,2,4-triazoles often involves cleavage of the bonds between N1-N2 and N4-C5.[4][6]
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 240.9767 | [M+H]⁺ (Calculated for C₈H₇BrN₃O⁺: 240.9772) |
| 262.9586 | [M+Na]⁺ (Calculated for C₈H₆BrN₃ONa⁺: 262.9592) |
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive electrospray ionization (ESI) mode.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).
Caption: A plausible fragmentation pathway for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the triazole system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[4][7]
Predicted UV-Vis Data (in Methanol):
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~250-260 | ~10,000 - 15,000 | π → π* transition |
Experimental Protocol:
-
Prepare a stock solution of the compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance between 0.1 and 1.0).
-
Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm.
-
Use the pure solvent as a reference.
Conclusion
The comprehensive spectroscopic characterization of this compound, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the confident identification and further development of this and related molecular entities.
References
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International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]
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ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),.... Available at: [Link]
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PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]
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ResearchGate. Physical characteristics and FT-IR data spectra of all novel synthesized compounds (1 -14). Available at: [Link]
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MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]
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ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]
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PubMed. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][8][9]Triazolo[4,3-c]- and[4][8][9]Triazolo[1,5-c]quinazolines. Available at: [Link]
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ResearchGate. FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11) show.... Available at: [Link]
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National Institutes of Health (NIH). Novel 5-Aryl-[4][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]
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MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Derivatives Containing a Phenyl-/4-Bromophenylsulfonylphenyl Moiety: Synthesis and Biological Evaluation. Available at: [Link]
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ResearchGate. Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[4][8][9]triazolo[4,3-c]quinazolines. Available at: [Link]
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National Institutes of Health (NIH). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]
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AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]
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MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available at: [Link]
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Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Available at: [Link]
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ResearchGate. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a standard protocol, offering in-depth explanations of the rationale behind experimental choices and a detailed exploration of the compound's predicted fragmentation pathways under electron ionization (EI). By synthesizing foundational principles of mass spectrometry with specific insights into the behavior of triazole and brominated aromatic systems, this guide serves as an essential resource for researchers seeking to characterize this and structurally related molecules. All methodologies are presented as self-validating systems, and key mechanistic claims are substantiated with citations to authoritative literature.
Introduction: The Significance of Mass Spectrometric Interrogation
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] Triazole derivatives are integral components of numerous clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[2] The incorporation of a bromophenyl substituent introduces a halogen atom that can significantly influence the molecule's biological activity and metabolic fate.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such novel chemical entities.[3] It provides precise molecular weight information and, through the analysis of fragmentation patterns, offers a detailed "fingerprint" of the molecule's structure. For drug development professionals, this information is critical for confirming the identity of synthesized compounds, identifying impurities, and studying metabolic pathways. This guide will focus on Electron Ionization (EI) mass spectrometry, a robust and widely used technique that provides reproducible fragmentation patterns valuable for structural analysis.[4]
Experimental Design: A Rationale-Driven Approach
The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design. The following sections detail the recommended instrumentation and parameters, along with the scientific reasoning that underpins these choices.
Sample Preparation and Introduction
Given the anticipated solid nature of the compound, direct insertion probe (DIP) is the preferred method for sample introduction in EI-MS. This technique is ideal for the analysis of pure, thermally stable compounds.
Step-by-Step Protocol for Sample Preparation and Introduction:
-
Sample Loading: A small, representative amount of the crystalline this compound is placed in a clean glass capillary tube. The amount should be minimal to avoid saturating the detector.
-
Probe Insertion: The capillary tube is inserted into the direct insertion probe.
-
Instrument Interface: The probe is introduced into the mass spectrometer's ion source through a vacuum lock.
-
Programmed Heating: The probe is gradually heated to volatilize the sample directly into the ion source. A temperature ramp allows for the separation of any potential volatile impurities from the analyte of interest.
Causality Behind Experimental Choices:
-
Direct Insertion Probe: This method bypasses the need for chromatographic separation, which is unnecessary for a pure compound and avoids potential thermal degradation on a GC column.
-
Gradual Heating: A slow temperature ramp ensures a steady introduction of the sample into the ion source, leading to a more stable ion beam and reproducible spectra.
Mass Spectrometer and Ionization Parameters
A quadrupole mass spectrometer is a suitable instrument for this analysis, offering a good balance of resolution, sensitivity, and cost-effectiveness. Electron ionization will be employed to induce fragmentation and generate a detailed mass spectrum.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This is highly desirable for structural elucidation. |
| Electron Energy | 70 eV | This is the standard electron energy for EI-MS. At 70 eV, the ionization cross-section is maximized for most organic molecules, resulting in stable and reproducible fragmentation patterns that can be compared to library data.[6] |
| Ion Source Temperature | 200-250 °C | The ion source temperature must be high enough to maintain the analyte in the gas phase and prevent condensation, but not so high as to cause thermal degradation before ionization. |
| Mass Range | m/z 50-500 | This range will comfortably encompass the molecular ion of the analyte and its expected fragments. |
| Scan Speed | 1000 amu/s | A rapid scan speed is necessary to capture the transient nature of the sample as it evaporates from the direct insertion probe. |
Deciphering the Mass Spectrum: A Predictive Analysis
The electron ionization mass spectrum of this compound is predicted to exhibit a number of characteristic features.
The Molecular Ion and the Bromine Isotopic Signature
The molecular formula of the compound is C₈H₆BrN₃O. The presence of a bromine atom is a key feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (M⁺ and M+2).
Predicted Molecular Ion Peaks:
| Ion | Calculated m/z |
| [C₈H₆⁷⁹BrN₃O]⁺ | 238.97 |
| [C₈H₆⁸¹BrN₃O]⁺ | 240.97 |
The observation of this 1:1 doublet at the highest m/z values is a strong confirmation of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through several competing pathways, involving cleavages of the triazole ring and the bromophenyl moiety. The following diagram and table outline the most probable fragmentation routes.
Workflow for the Interpretation of the Mass Spectrum.
Conclusion: A Powerful Tool for Chemical Analysis
The mass spectrometric analysis of this compound, when approached with a clear understanding of the underlying principles of ionization and fragmentation, provides unequivocal structural confirmation. The characteristic isotopic signature of bromine, coupled with the predictable fragmentation of the triazole ring and the aromatic system, allows for a confident assignment of the compound's identity. This guide has provided a framework for conducting and interpreting this analysis, empowering researchers in drug discovery and development to effectively characterize this and other novel heterocyclic compounds.
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MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven experimental protocols. We will explore the physicochemical properties of the compound, detail robust methods for solubility assessment in various solvents, and discuss the influence of environmental factors such as temperature and pH.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in physiological fluids is a prerequisite for its absorption and, consequently, its ability to elicit a pharmacological response. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] this compound, the subject of this guide, is a member of this important class of compounds. A thorough understanding of its solubility profile is therefore essential for any formulation development or preclinical studies.
This guide will provide a robust framework for characterizing the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.
Physicochemical Properties of this compound
While specific experimental data for this exact molecule is not extensively published, we can infer its likely physicochemical properties based on its structure and related compounds. These properties are crucial for understanding and predicting its solubility behavior.
-
Structure and Functional Groups: The molecule possesses a polar 1,2,4-triazol-3(4H)-one ring, which contains amide and amine-like functionalities capable of hydrogen bonding. The presence of the nonpolar 4-bromophenyl group will contribute to its lipophilicity. The bromine atom adds to the molecular weight and can participate in halogen bonding.
-
Molecular Weight: Approximately 240.06 g/mol .[3]
-
Polarity: The molecule has both polar (triazolone ring) and nonpolar (bromophenyl group) regions, making it amphiphilic to some extent. The overall polarity will influence its solubility in different solvents, following the "like dissolves like" principle.[4]
-
pKa: The triazolone ring contains acidic and basic centers. The N-H protons are weakly acidic, and the nitrogen atoms can be weakly basic. The pKa values will be critical in determining the extent of ionization at different pH values, which in turn significantly impacts aqueous solubility.[5][6]
-
LogP (Octanol-Water Partition Coefficient): This value, which can be predicted using computational models, provides an estimate of the compound's lipophilicity. A positive LogP would suggest a preference for nonpolar environments.
Experimental Determination of Solubility: A Step-by-Step Guide
A reliable determination of solubility requires a well-designed experimental protocol. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard.[7]
Principle of the Equilibrium Solubility Method
This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent to each vial. A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
For aqueous solubility, use buffered solutions at different pH values (e.g., pH 2.0, 7.4) to assess the impact of ionization.[8]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.
-
Equilibration time is critical; a minimum of 24-48 hours is typically recommended to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent for analysis. The dilution factor must be accurately recorded.
-
-
Quantification of Dissolved Compound:
-
The concentration of this compound in the diluted supernatant can be determined using a suitable analytical technique.
-
Analytical Techniques for Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and specific method for quantifying triazole derivatives.[9][10][11][12] A calibration curve must be generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, UV-Vis spectroscopy can be a simpler and faster method.[13][14][15] A standard curve is also required.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Solubility Data Table
| Solvent | Polarity Index | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 10.2 | 25 | 7.4 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | ~10.2 | 37 | 7.4 | Experimental Data | Experimental Data |
| 0.1 M HCl (pH 1) | High | 25 | 1.0 | Experimental Data | Experimental Data |
| Ethanol | 4.3 | 25 | N/A | Experimental Data | Experimental Data |
| Methanol | 5.1 | 25 | N/A | Experimental Data | Experimental Data |
| Acetone | 5.1 | 25 | N/A | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | 25 | N/A | Experimental Data | Experimental Data |
| Hexane | 0.1 | 25 | N/A | Experimental Data | Experimental Data |
Interpreting the Results
-
Polarity: Based on the "like dissolves like" principle, higher solubility is expected in solvents with similar polarity to the solute.[4] Given the amphiphilic nature of this compound, it is likely to have moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in highly nonpolar solvents like hexane.
-
Influence of pH: The solubility in aqueous buffers is expected to be pH-dependent.[5][6] In acidic conditions (low pH), the basic nitrogen atoms of the triazole ring may become protonated, forming a more soluble salt. In basic conditions (high pH), the acidic N-H proton may be removed, also forming a more soluble salt. The lowest solubility is expected around the isoelectric point of the molecule.
-
Influence of Temperature: For most solid solutes, solubility increases with increasing temperature.[16] However, this relationship should be determined experimentally. This property is particularly important for processes like crystallization.
Intermolecular Interactions Influencing Solubility
Caption: Key intermolecular forces governing solubility.
Conclusion
This guide has outlined a comprehensive approach to determining and understanding the solubility of this compound. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this and other promising 1,2,4-triazole derivatives from the laboratory to clinical applications. The provided framework for data interpretation will aid in the rational design of formulations and the prediction of in vivo performance.
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. Retrieved from [Link]
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Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved from [Link]
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HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Retrieved from [Link]
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A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. (2015, September 23). Walsh Medical Media. Retrieved from [Link]
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How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Retrieved from [Link]
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How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]
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(PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2025, August 5). ResearchGate. Retrieved from [Link]
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Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Retrieved from [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH. Retrieved from [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. Retrieved from [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Retrieved from [Link]
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4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. PubChem. Retrieved from [Link]
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5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. PubChem. Retrieved from [Link]
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The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2022, October 1). MDPI. Retrieved from [Link]
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Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[4][7][17]triazolo[4,3-c]quinazolines. (2025, August 6). ResearchGate. Retrieved from [Link]
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13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Retrieved from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). Semantic Scholar. Retrieved from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Unknown Source. Retrieved from [Link]
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tautomerism in 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
An In-Depth Technical Guide to the Tautomerism of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Authored by: Gemini, Senior Application Scientist
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] The phenomenon of prototropic tautomerism, the migration of a proton between different atoms, is a critical characteristic of this heterocyclic system.[1][4] This guide provides a comprehensive technical examination of the tautomeric behavior of this compound. We will explore the structural and electronic factors governing the equilibrium between its potential tautomeric forms, detail the advanced analytical methodologies required for their characterization, and discuss the profound implications of this tautomerism for drug design and development professionals. The narrative emphasizes the causality behind experimental design and the integration of computational and empirical data to achieve a holistic understanding of this molecule's dynamic nature.
Introduction: The Principle of Tautomerism in 1,2,4-Triazol-3-ones
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[5][6] In heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and consequential. For the 1,2,4-triazol-3-one core, the key tautomeric relationship is the amide-iminol (or keto-enol) equilibrium.[7][8][9] This involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, transforming the amide group into an iminol group.
The relative stability and population of these tautomers are not fixed; they are governed by a delicate interplay of factors including:
-
Intrinsic Structural Effects: The electronic nature of substituents on the triazole ring.[10][11]
-
Environmental Conditions: The polarity and hydrogen-bonding capability of the solvent.[8][12]
-
Physical State: Solid-state packing forces and intermolecular interactions, such as hydrogen bonding, can "lock" the molecule into a specific tautomeric form that may differ from its preferred form in solution.[13]
For this compound, three primary tautomeric forms are theoretically possible: the amide (keto) form, the iminol (hydroxy/enol) form, and a zwitterionic form arising from intramolecular proton transfer.[14][15] Understanding which form predominates under physiological conditions is paramount for drug development, as the tautomeric state dictates the molecule's shape, hydrogen bonding potential, and electrostatic surface, all of which are critical for molecular recognition and receptor binding.
Figure 1: Potential prototropic tautomers of this compound.
Elucidating Tautomeric Preference: A Multi-faceted Approach
Determining the dominant tautomeric form of a molecule like this compound requires a synergistic approach, combining theoretical predictions with empirical spectroscopic and structural data. Computational studies often serve as the starting point, predicting the relative stabilities of the tautomers, which are then validated through experimental analysis.
Theoretical & Computational Insights
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria.[11][12] Studies on related 5-substituted 1,2,4-triazol-3-one systems consistently predict that the 2,4-dihydro keto tautomer (the amide form) is the most stable species, both in the gas phase and in aqueous solution.[10] This stability is attributed to the favorable amide resonance and the overall electronic distribution within the heterocyclic ring.
The relative stability is influenced by intramolecular interactions between the substituent and the triazole ring.[11] The electron-withdrawing nature of the 4-bromophenyl group at the C5 position is expected to influence the electron density of the ring and further stabilize the keto form. Computational models can also predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies), providing a theoretical benchmark for comparison with experimental data.[1][16]
Experimental Verification Workflow
A robust investigation follows a logical progression from synthesis to definitive structural elucidation. This workflow ensures that hypotheses are continuously tested and refined with increasingly specific data.
Figure 2: A self-validating experimental workflow for tautomer analysis.
Core Experimental Protocols & Data Interpretation
The following protocols represent a best-practice approach to characterizing the tautomeric state of the title compound. The causality behind each step is explained to provide insight into the experimental design.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. The amide and iminol tautomers possess distinct functional groups (C=O vs. O-H and C=N) that absorb infrared radiation at characteristic frequencies. This technique provides a rapid, powerful assessment of the dominant form, particularly in the solid state.[17]
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the synthesized compound with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disc using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Amide (Keto) Form: Look for a strong, sharp absorption band in the range of 1750-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Also, expect broad N-H stretching bands between 3300-3100 cm⁻¹.
-
Iminol (Hydroxy) Form: The C=O band will be absent. Instead, look for a very broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching. A C=N stretching vibration should appear around 1650-1550 cm⁻¹.
-
-
-
Trustworthiness: The presence of a strong carbonyl peak is a highly reliable indicator of the amide tautomer's predominance in the solid state. Its absence is equally strong evidence against it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁵N). Each tautomer will present a unique set of NMR signals, allowing for unambiguous identification in solution.[18][19]
-
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is a polar aprotic solvent that is excellent for solubilizing the compound and, crucially, for observing exchangeable N-H or O-H protons as distinct, often broad, signals.
-
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for signals corresponding to the aromatic protons of the bromophenyl group and, most importantly, any low-field signals from exchangeable N-H or O-H protons.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. Signals corresponding to N-H or O-H protons will disappear or significantly diminish due to proton-deuterium exchange.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C3 carbon of the triazole ring is a key diagnostic marker.
-
(Optional) ¹H-¹⁵N HMBC: For definitive assignment of proton positions, a Heteronuclear Multiple Bond Correlation experiment can show the correlation between protons and nitrogen atoms over 2-3 bonds. An N-H proton will show a direct correlation to its attached nitrogen, whereas an O-H proton will not.[20]
-
-
Data Interpretation Summary:
| Tautomer Form | Key ¹H NMR Feature (in DMSO-d₆) | Key ¹³C NMR Feature (C3 Carbon) |
| Amide (Keto) | Two distinct N-H proton signals (e.g., δ 10-12 ppm), disappear upon D₂O addition. | Signal for C=O carbon at ~155-170 ppm. |
| Iminol (Hydroxy) | One O-H proton signal (variable shift), disappears upon D₂O addition. One N-H signal. | Signal for C-OH carbon at ~145-155 ppm. |
Single Crystal X-ray Diffraction
-
Principle: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[21] It provides unequivocal proof of atomic connectivity and the position of hydrogen atoms, thereby definitively identifying the tautomer present in the crystal.
-
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMF). This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and atomic positions.
-
-
Expertise & Interpretation: The refined structure will clearly show whether the exocyclic atom at C3 is an oxygen (C=O, keto form) or a hydroxyl group (C-OH, enol form). It will also locate the positions of the hydrogen atoms on the ring nitrogens, confirming the tautomeric state. Crystal structures of similar 1,2,4-triazolone derivatives frequently reveal the keto form, often participating in extensive intermolecular hydrogen-bonding networks that stabilize the crystal lattice.[13][22][23]
Implications for Drug Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.
-
Receptor Recognition: Tautomers are distinct chemical entities. The amide form presents two hydrogen bond donors (N-H) and one acceptor (C=O), while the iminol form has one donor (O-H) and multiple nitrogen acceptors. This difference fundamentally alters how the molecule can interact with a biological target. A drug designed to fit a receptor pocket in one tautomeric form may be completely inactive in another.
-
Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and lipophilicity (logP). The more polar keto form may have different solubility and membrane permeability characteristics compared to the less polar hydroxy form. The pKa of the molecule will also change, affecting its ionization state at physiological pH.[24]
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and the protection of intellectual property.
Conclusion
The tautomerism of this compound is a prime example of the structural dynamism inherent in many heterocyclic scaffolds. While computational studies strongly suggest the predominance of the amide (keto) form, a rigorous, multi-technique experimental approach is essential for unambiguous confirmation. A combination of FT-IR, advanced NMR spectroscopy in solution, and single-crystal X-ray diffraction in the solid state provides a self-validating system for complete characterization. For researchers in drug development, a thorough understanding and characterization of the tautomeric behavior of lead compounds is not optional—it is a prerequisite for rational drug design, optimization, and ultimate clinical success.
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chemical properties of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
An In-depth Technical Guide Topic: Chemical Properties, Synthesis, and Characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document details the structural nuances, including tautomerism, and outlines a robust synthetic protocol. Furthermore, it provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) essential for structural confirmation. The guide concludes with a discussion of the molecule's chemical reactivity, highlighting its potential as a versatile intermediate for creating diversified chemical libraries for drug discovery.
Introduction to the 1,2,4-Triazol-3-one Scaffold
The Significance of the 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is an isostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions, which makes it a cornerstone in modern drug design. Compounds incorporating the 1,2,4-triazole scaffold exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Its metabolic stability and favorable pharmacokinetic profile contribute to its prevalence in pharmaceuticals like the antifungal agents fluconazole and itraconazole.
Focus on this compound: Structure and Potential
The subject of this guide, this compound, combines the proven 1,2,4-triazol-3-one core with a 4-bromophenyl substituent. The bromine atom serves two critical functions: it can modulate the electronic properties and lipophilicity of the molecule, and more importantly, it acts as a versatile chemical handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
Tautomerism: The Triazolone / Hydroxy-Triazole Equilibrium
A key chemical feature of 1,2,4-triazol-3-ones is the existence of tautomeric forms. The molecule can exist in the lactam (keto) form, this compound, or the lactim (enol) form, 5-(4-bromophenyl)-1H-1,2,4-triazol-3-ol. Additionally, the proton on the nitrogen can reside at the N2 or N4 position in the keto form. While these forms can interconvert, spectroscopic evidence from related structures suggests that the keto (triazolone) form is predominantly favored, particularly in the solid state and in polar aprotic solvents like DMSO. This equilibrium is fundamental to understanding the molecule's reactivity, particularly in alkylation reactions which can occur at either nitrogen or oxygen.
Caption: Tautomeric equilibrium of the 5-(4-bromophenyl)-1,2,4-triazol-3-one core.
Key Physicochemical Data
The following table summarizes the key computed and experimental properties for the tautomer 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, which shares the same molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O | |
| Molecular Weight | 240.06 g/mol | |
| Exact Mass | 238.96942 Da | |
| CAS Number | 214117-50-7 (for 4H-tautomer) | |
| Melting Point | >300 °C (Typical for this class) | Estimated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water | Inferred |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis and Strategy
The synthesis of 4,5-disubstituted-1,2,4-triazol-3-ones is reliably achieved via the cyclization of an appropriate N-acyl-semicarbazide intermediate. This intermediate can be readily prepared from a carboxylic acid derivative (like an acid chloride or ester) and semicarbazide. This approach is mechanistically sound, cost-effective, and generally provides high yields.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available 4-bromobenzoyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Bromobenzoyl)semicarbazide
-
Reagent Preparation: Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath. Add the aqueous solution of semicarbazide dropwise with vigorous stirring.
-
Rationale: The reaction is exothermic, and low temperature controls the rate, preventing side reactions. Sodium acetate neutralizes the HCl byproduct from the semicarbazide salt and the HCl generated during the acylation.
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solid product often precipitates. Filter the solid, wash with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
Step 2: Cyclization to this compound
-
Reaction: Suspend the crude 1-(4-bromobenzoyl)semicarbazide from the previous step in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The suspension should dissolve as the reaction proceeds.
-
Rationale: The basic conditions facilitate the intramolecular nucleophilic attack of the terminal amide nitrogen onto the carbonyl carbon, followed by dehydration to form the stable aromatic triazole ring.
-
-
Workup and Purification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated HCl until it reaches a pH of ~5-6. A white precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or DMF/water.
Spectroscopic and Analytical Characterization
Rationale for Spectroscopic Analysis
Unambiguous structural confirmation requires a combination of spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
-
¹H NMR:
-
δ ~11.0-12.0 ppm (broad singlet, 2H): This region is expected to contain the signals for the two N-H protons of the triazole ring. Their broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
-
δ ~7.70-7.80 ppm (doublet, 2H): Aromatic protons ortho to the bromine atom on the phenyl ring.
-
δ ~7.60-7.70 ppm (doublet, 2H): Aromatic protons meta to the bromine atom on the phenyl ring. The two doublets form a characteristic AA'BB' splitting pattern.
-
-
¹³C NMR:
-
δ ~155-160 ppm: Signal for the C=O carbonyl carbon (C3 of the triazole ring). This is a key diagnostic peak confirming the "one" tautomer.
-
δ ~145-150 ppm: Signal for the C5 carbon of the triazole ring, attached to the bromophenyl group.
-
δ ~120-135 ppm: Four distinct signals corresponding to the carbons of the bromophenyl ring. The carbon attached to the bromine (C-Br) will appear around ~122 ppm.
-
Infrared (IR) Spectroscopy
-
~3200-3000 cm⁻¹ (broad): N-H stretching vibrations from the triazole ring.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1750-1680 cm⁻¹ (strong): A very strong and sharp absorption characteristic of the C=O (amide carbonyl) stretch. This is the most diagnostic peak to differentiate it from the hydroxy-tautomer or the thione analog.
-
~1600-1550 cm⁻¹: C=N stretching within the triazole ring.
-
~1500-1450 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): The calculated exact mass for C₈H₆BrN₃O ([M+H]⁺) is 239.98215 Da. Experimental determination should match this value within a few ppm.
-
Isotopic Pattern: A crucial feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺.
Summary of Expected Spectral Data
| Technique | Expected Key Signals |
| ¹H NMR | ~11.5 (br s, 2H, NH), ~7.75 (d, 2H, Ar-H), ~7.65 (d, 2H, Ar-H) |
| ¹³C NMR | ~157 (C=O), ~148 (C-Ar), ~132, ~130, ~129, ~122 (Ar-C) |
| IR (cm⁻¹) | ~3150 (N-H), ~1720 (C=O), ~1580 (C=N) |
| MS (m/z) | ~240/242 ([M]⁺/[M+2]⁺, ~1:1 ratio) |
Chemical Reactivity and Derivatization Potential
Acidity and Basicity of the Triazole Ring
The 1,2,4-triazole ring is amphoteric. The N-H protons are weakly acidic, with a pKa around 10. This allows for deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form a triazolate anion, which is a potent nucleophile for subsequent reactions. The ring nitrogens are weakly basic (pKa of the conjugate acid is ~2.5), allowing for protonation in strong acidic media.
N-Alkylation and Acylation Reactions
Deprotonation of the triazole N-H protons followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) is a primary method for derivatization. This allows for the introduction of various side chains at the N2 or N4 positions, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
Reactivity of the Bromophenyl Moiety
The C-Br bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for derivatization.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Key derivatization pathways for the title compound.
Conclusion and Future Directions
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is straightforward, and its structure can be unequivocally confirmed using standard analytical techniques. The true value of this molecule lies in its dual-functional nature: the triazolone core provides a platform for biological interaction and N-functionalization, while the bromophenyl moiety serves as a versatile anchor point for advanced chemical modifications through cross-coupling chemistry. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and strategically utilize this compound in the development of novel and diverse chemical libraries.
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Gîrd, C. E., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules, 28(12), 4834. [Link]
Potential Biological Activities of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes a wealth of information from closely related analogs to build a robust predictive profile of its therapeutic potential. By examining the established antimicrobial, antifungal, and anticancer properties of bromophenyl-substituted and other 5-aryl-1,2,4-triazol-3-one derivatives, we will project the likely bioactivities, mechanisms of action, and promising avenues for future research for the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic intervention.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character. These features have rendered it a "privileged scaffold" in drug design, leading to a diverse array of therapeutic agents with applications spanning multiple disease areas.[1] Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole. The versatility of the 1,2,4-triazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.
The subject of this guide, this compound, incorporates two key features that suggest significant biological potential: the 1,2,4-triazol-3-one core and a 4-bromophenyl substituent at the 5-position. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the phenyl ring provides a scaffold for further functionalization, while the triazolone core offers multiple sites for interaction with biological targets.
This guide will explore the potential of this molecule by dissecting the known biological activities of its close structural relatives, providing a scientifically grounded forecast of its therapeutic promise.
Plausible Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide
-
To a solution of 4-bromobenzohydrazide in a suitable solvent (e.g., ethanol), an aqueous solution of potassium thiocyanate is added.
-
The mixture is acidified with a mineral acid (e.g., concentrated HCl) and refluxed for several hours.
-
Upon cooling, the solid product, 1-(4-bromobenzoyl)thiosemicarbazide, precipitates and is collected by filtration, washed, and dried.
Step 2: Synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
-
The 1-(4-bromobenzoyl)thiosemicarbazide is dissolved in an aqueous solution of a strong base (e.g., 8% NaOH).
-
The reaction mixture is refluxed for a specified period, during which cyclization occurs.
-
The solution is then cooled and acidified (e.g., with dilute HCl) to precipitate the 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.
-
The product is filtered, washed with water, and recrystallized from a suitable solvent.
Step 3: Synthesis of this compound
-
The 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is suspended in an alkaline solution (e.g., aqueous NaOH).
-
An oxidizing agent, such as 30% hydrogen peroxide, is added dropwise with stirring, and the reaction is monitored for the disappearance of the starting material.
-
The reaction mixture is then acidified to precipitate the final product, this compound.
-
The product is collected by filtration, washed, and purified by recrystallization.
Potential Biological Activities
Based on the extensive literature on 1,2,4-triazole derivatives, this compound is predicted to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[2] The presence of a bromophenyl group at the 5-position is anticipated to enhance these activities. Studies on related compounds, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have demonstrated significant antimicrobial and antifungal effects.[2] In these studies, the antimicrobial effect was found to increase with the length of the alkyl chain attached to the thio-group, suggesting that lipophilicity plays a crucial role in activity.[2]
Table 1: Reported Antimicrobial and Antifungal Activity of a Related Compound
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Staphylococcus aureus | >100 | [2] |
| Escherichia coli | >100 | [2] | |
| Pseudomonas aeruginosa | 100 | [2] | |
| Candida albicans | 12.5 | [2] |
While the above data is for a thio-derivative, it underscores the potential of the bromophenyl-triazole core in antimicrobial and particularly antifungal applications. The mechanism of action for triazole-based antifungals often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
Anticancer Activity
A significant body of research points to the potent anticancer activities of 1,2,4-triazole derivatives.[1][3][4][5] A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally very similar to the title compound, revealed significant anticancer activity against a panel of human cancer cell lines.[1][3][4] For instance, one of the analogs showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75.[3][4] Another analog was identified as the most promising in the series, exhibiting notable activity against several cell lines, including SNB-75, UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer).[3][4]
Table 2: Anticancer Activity of a Closely Related Analog (5-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine) at 10⁻⁵ M
| Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) | Reference |
| Leukemia | |||
| CCRF-CEM | 73.08 | 26.92 | [3][4] |
| Non-Small Cell Lung Cancer | |||
| EKVX | 73.39 | 26.61 | [3][4] |
| CNS Cancer | |||
| SNB-75 | 61.06 | 38.94 | [3][4] |
| Ovarian Cancer | |||
| OVCAR-5 | 76.88 | 23.12 | [3][4] |
| Renal Cancer | |||
| UO-31 | 69.86 | 30.14 | [3][4] |
These findings strongly suggest that the 5-(bromophenyl)-1,2,4-triazole scaffold is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for many anticancer triazoles involves the inhibition of key enzymes or proteins involved in cell proliferation and survival, such as tubulin or aromatase.[6]
Mechanistic Insights from In Silico Studies
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a biological target. Docking studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have provided valuable insights into their potential mechanism of anticancer activity.[3] These studies revealed that the compounds have a high binding affinity for the colchicine binding site of tubulin, a critical protein for microtubule dynamics and cell division.[3] The binding was stabilized by various interactions, including hydrogen bonds and halogen bonds, with key amino acid residues in the binding pocket.[3]
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The Ascendant Pharmacophore: A Technical Guide to 5-Phenyl-1,2,4-triazol-3-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties, bioavailability, and its presence in a wide array of pharmacologically active compounds.[1] Among the vast landscape of triazole-based heterocycles, derivatives of 5-phenyl-1,2,4-triazol-3-one have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, offering field-proven insights for researchers and drug development professionals.
I. The Synthetic Landscape: Crafting the 5-Phenyl-1,2,4-triazol-3-one Core
The construction of the 5-phenyl-1,2,4-triazol-3-one scaffold can be achieved through several synthetic pathways, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient method involves the cyclization of semicarbazide derivatives.
A. Key Synthetic Protocol: Cyclization of 1-Aroyl-4-alkylsemicarbazides
A common route to 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides.[2] This method is advantageous due to the ready availability of the starting materials and generally good yields.
Experimental Protocol:
-
Synthesis of 1-Benzoyl-4-alkylsemicarbazide:
-
An equimolar amount of benzoyl hydrazine is reacted with an appropriate alkyl isocyanate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
-
The reaction mixture is stirred for a period of 2-4 hours, and the resulting precipitate of 1-benzoyl-4-alkylsemicarbazide is collected by filtration, washed with a cold solvent, and dried.
-
-
Alkaline Cyclization:
-
The synthesized 1-benzoyl-4-alkylsemicarbazide is dissolved in an aqueous solution of a base, typically 2M sodium hydroxide or potassium hydroxide.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling, the solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-phenyl-4-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
The product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
-
The causality behind this experimental choice lies in the base-catalyzed intramolecular nucleophilic attack of the nitrogen atom at the carbonyl carbon of the aroyl group, leading to the formation of the stable five-membered triazole ring.
B. Alternative Synthetic Strategies
Other synthetic routes to the 5-phenyl-1,2,4-triazol-3-one core have also been reported. These include nickel-promoted cascade annulation reactions of hydrazonoyl chlorides and sodium cyanate, as well as palladium-catalyzed three-component carbonylative reactions.[3] These methods can offer advantages in terms of substrate scope and reaction conditions.
II. Biological Activities and Structure-Activity Relationships (SAR)
5-Phenyl-1,2,4-triazol-3-one derivatives have demonstrated a remarkable range of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and antifungal properties.[1][4] The nature and position of substituents on both the phenyl and triazole rings play a crucial role in modulating this biological activity.
A. Anticonvulsant Activity: A Promising Avenue
The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents.[5][6] Derivatives of 5-phenyl-1,2,4-triazol-3-one have been extensively investigated for their potential to treat epilepsy and other seizure-related disorders.[7]
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 5-position significantly influences anticonvulsant activity. For instance, the introduction of alkoxy groups at the ortho position of the phenyl ring has been shown to enhance anticonvulsant efficacy.
-
Substitution at the N-4 Position: The nature of the substituent at the N-4 position of the triazole ring is critical. Small alkyl or substituted phenyl groups are often favored for potent activity.
-
Substitution at the N-2 Position: Alkylation at the N-2 position can also modulate the anticonvulsant profile, with some studies indicating that 2,4-dialkyl-substituted derivatives exhibit significant activity.[2]
Some 1,2,4-triazole derivatives have shown anticonvulsant activity 2-3 times more potent than the established drug valproic acid in certain preclinical models.[8][9] The protective indices (a measure of the safety margin) for some of these compounds have also been found to be superior to that of valproate.[8]
B. Anticancer Potential: Targeting Key Cellular Pathways
The 1,2,4-triazole moiety is present in several FDA-approved anticancer drugs, highlighting its importance in oncology drug discovery.[10] Derivatives of 5-phenyl-1,2,4-triazol-3-one have been reported to exhibit promising in vitro and in vivo anticancer activity.[10]
Mechanisms of Anticancer Action:
Recent studies have shown that 1,2,4-triazole derivatives can exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Inhibition of key cancer-related enzymes such as kinases, carbonic anhydrases, and topoisomerases.[11]
-
DNA Interaction: Interference with DNA replication and transcription.[11]
-
Modulation of Apoptotic and Autophagic Pathways: Induction of programmed cell death in cancer cells.[11]
Structure-Activity Relationship Insights:
-
Phenyl Ring Substituents: The presence of specific substituents on the phenyl ring can enhance anticancer potency. For example, derivatives with halogen or nitro groups have shown significant cytotoxic activity against various cancer cell lines.
-
Hybrid Molecules: The development of hybrid molecules, where the 5-phenyl-1,2,4-triazol-3-one scaffold is linked to other pharmacophores, is an emerging strategy to enhance anticancer efficacy and selectivity.[11]
C. Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents.[12] 5-Phenyl-1,2,4-triazol-3-one derivatives and their thione analogs have demonstrated significant activity against a range of bacteria and fungi.[13][14]
Mechanism of Antifungal Action:
A well-established mechanism of action for antifungal 1,2,4-triazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at the N4 position of the triazole ring is believed to coordinate with the heme iron atom at the active site of the CYP51 enzyme.[1]
Structure-Activity Relationship Insights:
-
Thione vs. One Derivatives: While this guide focuses on the "-one" derivatives, it is noteworthy that the corresponding 1,2,4-triazole-3-thiones often exhibit potent antimicrobial and antifungal activity.[13]
-
Substituents Enhancing Activity: The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on the phenyl ring has been shown to enhance antimicrobial and antitumor activity.[13] Conversely, electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) can also positively influence the ability of these compounds to bind to biological targets.[13]
-
Schiff Base and Thiazolidinone Derivatives: The synthesis of Schiff bases and thiazolidinone derivatives from the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has yielded compounds with promising antimicrobial activities.[12][16][17]
III. Data Presentation and Visualization
For a clear comparison of the biological activities of various 5-phenyl-1,2,4-triazol-3-one derivatives, quantitative data should be summarized in a structured table.
Table 1: Example of Biological Activity Data for 5-Phenyl-1,2,4-triazol-3-one Derivatives
| Compound ID | R1 (at N-4) | R2 (on Phenyl Ring) | Anticonvulsant Activity (ED50, mg/kg) | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| 1a | -CH3 | H | Data | Data | Data |
| 1b | -C2H5 | 4-Cl | Data | Data | Data |
| 1c | -Phenyl | 2-OCH3 | Data | Data | Data |
Note: The data in this table is illustrative and should be populated with specific experimental values from the literature.
Diagrams of Key Processes
Visual representations of synthetic pathways and mechanisms of action are crucial for understanding the complex relationships in drug discovery.
Caption: General synthetic scheme for 5-phenyl-1,2,4-triazol-3-ones.
Caption: Antifungal mechanism of action of 1,2,4-triazole derivatives.
IV. Conclusion and Future Directions
The 5-phenyl-1,2,4-triazol-3-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by these derivatives, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of new libraries of 5-phenyl-1,2,4-triazol-3-one derivatives with a wider range of substituents to explore new areas of chemical space and identify novel biological activities.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds, particularly for their anticonvulsant and anticancer effects.
-
Preclinical and Clinical Development: The advancement of the most promising lead compounds through preclinical and, ultimately, clinical studies to evaluate their therapeutic potential in human diseases.
By leveraging the insights from structure-activity relationship studies and a deeper understanding of their mechanisms of action, the full therapeutic potential of 5-phenyl-1,2,4-triazol-3-one derivatives can be realized, paving the way for the development of next-generation medicines.
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])
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1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed. (URL: [Link])
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Full article: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - Taylor & Francis Online. (URL: [Link])
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (URL: [Link])
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A New Synthetic Method for Substituted 2,4Dihydro3H-1,2,4-triazol-3-ones and 3-Thiones via 1,4Dialkyl5-phenylthio-1H-1,2,4-triazolium Salts - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: In Vitro Antifungal Assay of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Abstract
The persistent rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1] Triazole compounds represent a cornerstone of antifungal therapy, and novel derivatives are actively being investigated for improved efficacy and a broader spectrum of activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro antifungal susceptibility testing of a novel triazole derivative, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. We delve into the mechanistic rationale for this compound class, present detailed, step-by-step protocols for the broth microdilution and agar disk diffusion assays based on internationally recognized standards, and offer guidance on data interpretation and quality control.
Scientific Background and Principle
The Triazole Antifungal Mechanism of Action
Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[2] Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4] By binding to the heme iron in the active site of CYP51, triazoles inhibit the conversion of lanosterol to ergosterol.[5][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth or cell death.[3][4] This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells.
Figure 2: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay
This protocol provides a simpler, qualitative screening method to assess antifungal activity.
Materials and Reagents
-
All materials from Protocol 1, plus:
-
Agar Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue. [7]* Sterile Petri dishes (100 mm or 150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Sterile cotton swabs
Step-by-Step Methodology
-
Prepare Agar Plates: Pour a standardized volume of molten, cooled MHA into Petri dishes to a uniform depth (approx. 4 mm) and allow to solidify.
-
Prepare Inoculum: Prepare and standardize the fungal inoculum as described in Protocol 1 (Section 3.2, Steps 1-3).
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes. [8]4. Prepare and Apply Disks: Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the test compound (dissolved in DMSO) onto a sterile blank paper disk. [8]Allow the solvent to evaporate completely. Prepare a control disk with a standard antifungal and a negative control disk with only DMSO.
-
Place Disks: Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact. Space disks at least 24 mm apart. [9]6. Incubate: Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed. [10]7. Measure Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables present hypothetical results for the test compound against common fungal pathogens.
Table 1: Hypothetical MIC Data from Broth Microdilution Assay
| Fungal Species | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.5 | 1 |
| Candida glabrata ATCC 90030 | 4 | 16 |
| Cryptococcus neoformans ATCC 90112 | 1 | 4 |
| Aspergillus fumigatus ATCC 204305 | 2 | >64 |
Table 2: Hypothetical Zone of Inhibition Data from Agar Disk Diffusion Assay (20 µ g/disk )
| Fungal Species | Test Compound Zone (mm) | Fluconazole Zone (mm) |
| Candida albicans ATCC 90028 | 22 | 19 |
| Candida glabrata ATCC 90030 | 15 | 10 |
| Cryptococcus neoformans ATCC 90112 | 20 | 16 |
Troubleshooting and Key Considerations
-
Compound Solubility: If the test compound precipitates in the aqueous RPMI medium, this can lead to inaccurate results. It is crucial to ensure the compound remains solubilized. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.
-
Quality Control: Always run a known quality control strain (e.g., C. albicans ATCC 90028) for which the expected MIC range of the control drug is established. This validates the assay's performance. [9]* Trailing Effect: Some azoles may not produce complete growth inhibition but rather a gradual decrease in turbidity over several concentrations. The endpoint should be read consistently as the first well showing a significant (≥50%) reduction in growth. [11]* Standard Adherence: Strict adherence to standardized inoculum size, incubation conditions, and medium formulation is critical for reproducibility. [7][12]
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Gautam, P., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
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Kauffman, C.A. (2010). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
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Wang, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]
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Bhat, K.I., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC - NIH. [Link]
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Wang, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed. [Link]
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Research Starters. (n.d.). Triazole antifungals. EBSCO. [Link]
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Ghannoum, M.A., & Rice, L.B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]
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Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
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Patel, N.B., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][13][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Carrillo-Muñoz, A.J., et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PMC - NIH. [Link]
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CLSI. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method. CLSI. [Link]
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Arendrup, M.C., & Cuenca-Estrella, M. (2012). EUCAST breakpoints for antifungals. EUCAST. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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Sabale, P.M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]
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CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
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Wang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]
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bioMérieux. (2009). Disks for Antifungal Susceptibility Testing. Scribd. [Link]
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EUCAST. (n.d.). Clinical breakpoint table. EUCAST. [Link]
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Arendrup, M.C., & Cuenca-Estrella, M. (2012). EUCAST breakpoints for antifungals. ResearchGate. [Link]
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Saeed, A., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research. [Link]
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Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi. ASM Journals. [Link]
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Demir, B., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Sytnik, K., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Hrabovyi, D., et al. (2022). A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Current issues in pharmacy and medicine: science and practice. [Link]
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Rao, G.N. (2022). In Vitro Evaluation of Antifungal Activity of Series of 2-Phenyl-3-(6-aryl-7H-t[1][13][14]riazolo[3,4-b]t[1][5][14]hiadiazin-3-yl)-4H-4-chromenone Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]
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Siddiqui, A.A., et al. (2008). Synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2-{[(4í-substituted phenyl-5í-thioxo)- 1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one. Acta Poloniae Pharmaceutica. [Link]
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Hrabovyi, D., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]
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Chen, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
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Application Notes and Protocols for the Antibacterial Screening of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This application note provides a comprehensive and validated set of protocols for the in vitro antibacterial screening of a promising class of compounds: 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one derivatives. We present a detailed methodology based on the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI). This guide is designed for researchers, scientists, and drug development professionals engaged in the primary efficacy assessment of new chemical entities.
Introduction: The Rationale for Screening Triazole Derivatives
The global spread of drug-resistant bacteria presents a formidable challenge to public health.[3] Consequently, there is an urgent need for innovative therapeutic agents that can overcome existing resistance mechanisms. Heterocyclic compounds are a cornerstone of drug discovery, and the 1,2,4-triazole ring, in particular, is a component of numerous clinically successful drugs.[1][4] Its unique structural features allow it to act as a versatile pharmacophore, engaging in various biological interactions.[5]
Compounds containing the 1,2,4-triazole core have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][6] The specific substitution pattern on the triazole ring is crucial for modulating this activity. The this compound framework has been identified as a promising starting point for developing new antibacterial leads. The bromine atom can participate in halogen bonding and enhance lipophilicity, potentially improving cell membrane penetration, while the triazolone core provides sites for hydrogen bonding that may be critical for target engagement.[7][8]
This document provides a robust workflow for the initial antibacterial evaluation of these derivatives, enabling researchers to reliably identify promising lead compounds for further development.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of this screening protocol is to quantify the antibacterial potency of the synthesized triazole derivatives. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a standardized incubation period.[9][10] This value is the primary indicator of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] The MBC test distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).
The relationship between these two values is critical. A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[12][13] An MBC value significantly higher than the MIC suggests bacteriostatic activity. This distinction is vital for the clinical application of an antibiotic, as bactericidal agents are often preferred for treating severe infections.
The broth microdilution method is the gold standard for determining MIC values and serves as the foundation for this protocol due to its high throughput, reproducibility, and conservative use of test compounds.[11][14][15]
Experimental Workflow Overview
The entire screening process can be visualized as a sequential workflow, from initial preparation to final data interpretation. The following diagram outlines the key stages of the protocol.
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Application Note: Evaluating the Anticancer Activity of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Here is the detailed Application Note and Protocol on the anticancer activity of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer properties of this compound. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents with a broad spectrum of pharmacological activities, including potent anticancer effects[1][2][3]. This guide details the scientific rationale and step-by-step protocols for key in vitro assays to characterize the compound's activity on cancer cell lines, including the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Introduction: The Promise of 1,2,4-Triazoles in Oncology
The 1,2,4-triazole ring system is a critical pharmacophore found in various therapeutic agents, including established anticancer drugs like letrozole and anastrozole[4][5]. These heterocyclic compounds exhibit a wide range of biological activities, making them a focal point for the design and synthesis of novel therapeutic agents[2]. Their anticancer potential stems from their ability to interact with multiple biological targets, often leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis)[6][7].
The subject of this guide, this compound, belongs to this promising class. The presence of a bromophenyl group is a common feature in bioactive molecules, and its incorporation into the triazole scaffold warrants a thorough investigation of its anticancer efficacy. Analogs such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant growth inhibition against various human cancer cell lines, including those from the central nervous system (SNB-75), breast (MCF-7), and kidney (UO-31)[4][8]. This guide provides the foundational experimental framework to systematically evaluate the anticancer potential of this specific compound.
Putative Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects through diverse and often multi-targeted mechanisms. Understanding these potential pathways is crucial for designing a logical experimental strategy.
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes critical for cancer cell survival and proliferation. This includes:
-
Kinases: Many triazoles function as kinase inhibitors, blocking signaling cascades that control cell growth and angiogenesis (e.g., VEGFR-2, p38α MAPK)[6][7].
-
Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest and cell death[4][9]. This is a validated target for many successful chemotherapeutics.
-
-
Induction of Apoptosis: Triazole compounds can trigger programmed cell death by disrupting DNA replication and transcription or by modulating key signaling pathways involved in apoptosis[7][9].
-
Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, these compounds can cause cells to arrest in specific phases of the cell cycle (e.g., G1 or G2/M phase), preventing their proliferation[9][10][11].
The following protocols are designed to investigate these key anticancer mechanisms.
Experimental Workflow and Protocols
A systematic evaluation of an unknown compound's anticancer activity involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Caption: Overall experimental workflow for evaluating anticancer activity.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[14]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13][14]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) [Example] |
| MCF-7 | This compound | 48h | 15.5 |
| HCT-116 | This compound | 48h | 9.8 |
| Doxorubicin | Positive Control | 48h | 0.5 |
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues, staining early apoptotic cells green.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, staining their nucleus red.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples immediately (within 1 hour) using a flow cytometer.[17]
Data Interpretation: The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Caption: Simplified pathway of apoptosis induction and detection.
Protocol 3: Cell Cycle Analysis
Principle: This method uses a fluorescent dye, typically propidium iodide (PI), that binds stoichiometrically to DNA.[18] The fluorescence intensity of the stained cells is therefore directly proportional to their DNA content.[19] By analyzing this intensity with a flow cytometer, cells can be distributed into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[19] This allows for the identification of compound-induced cell cycle arrest.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells and preserves their DNA.[20]
-
Incubate the cells for at least 30 minutes (or overnight) at 4°C for fixation.[20]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI signal is typically acquired on a linear scale to resolve the G0/G1 and G2/M peaks.
Data Analysis:
-
The data is displayed as a histogram of cell count versus fluorescence intensity (DNA content).
-
Software (e.g., FlowJo, ModFit) is used to model the peaks and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[20]
-
Compare the cell cycle distribution of treated cells to the untreated control. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Directions
This application note provides a robust framework for the initial characterization of the anticancer activity of this compound. The successful execution of these protocols will determine the compound's cytotoxicity (IC₅₀), its ability to induce apoptosis, and its impact on cell cycle progression. These findings serve as a critical foundation for further preclinical development, including in vivo efficacy studies and more in-depth mechanistic investigations to identify specific molecular targets. The versatility and proven track record of the 1,2,4-triazole scaffold suggest that compounds like this hold significant promise for the future of oncology drug discovery.[6]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Ferreira, R. J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Retrieved from [Link]
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ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
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Al-blewi, F. F., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]
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El-Shorbagy, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Retrieved from [Link]
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Alam, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
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PubMed. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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Preprints.org. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
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Kaplaushenko, A. G., et al. (n.d.). Actoprotective activity research of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates. Retrieved from [Link]
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Application Note: Strategic Derivatization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the strategic derivatization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a versatile starting material for generating compound libraries for structure-activity relationship (SAR) studies. We present detailed protocols for selective modifications at three key diversity points: N-alkylation/acylation of the triazolone ring, palladium-catalyzed cross-coupling at the C5-bromophenyl moiety, and thionation of the carbonyl group. The rationale behind these derivatization strategies is discussed in the context of exploring chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Introduction: The 1,2,4-Triazol-3-one Scaffold and SAR Rationale
The 1,2,4-triazole ring and its derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The 1,2,4-triazol-3-one (or triazolinone) core, in particular, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an excellent starting point for drug design.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to map the chemical features responsible for its biological activity. The goal is to identify which parts of the molecule are essential for its function (the pharmacophore) and which can be modified to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The core scaffold, this compound, is an ideal candidate for SAR exploration due to three distinct, chemically addressable positions for diversification, as illustrated below.
Caption: Key derivatization points on the core scaffold.
-
Position A (N2/N4): The two nitrogen atoms of the triazolone ring can be alkylated or acylated. This modification is crucial for altering steric bulk, hydrogen bonding capacity, and lipophilicity. Regioselectivity between N2 and N4 is a key consideration.[7][8]
-
Position B (Bromophenyl Ring): The bromine atom serves as an exceptionally versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9][10] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups, profoundly impacting the molecule's interaction with its biological target.
-
Position C (Carbonyl Group): The exocyclic oxygen can be replaced with sulfur (thionation) to generate the corresponding triazole-3-thione. This bioisosteric replacement can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to changes in activity or target selectivity.[11]
Strategic Derivatization Pathways
The overall workflow for generating a focused library for SAR studies follows a logical progression from parallel synthesis to biological evaluation.
Caption: General workflow for SAR-driven library synthesis.
N-Alkylation and N-Acylation (Position A)
Rationale: Alkylation at the N4 position is generally favored over the N2 position due to the higher nucleophilicity of the N4 nitrogen in the triazolone tautomer. This modification directly impacts solubility and can introduce vectors for further functionalization or interaction with the biological target.
Experimental Considerations:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is typically used to deprotonate the triazolone nitrogen.
-
Electrophile: A variety of alkyl halides (e.g., iodomethane, benzyl bromide) or acyl chlorides can be used.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal for these reactions.
Palladium-Catalyzed Cross-Coupling (Position B)
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods in pharmaceutical development due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4][6][12] This reaction enables the exploration of how different electronic and steric properties on the C5-phenyl ring affect biological activity.
Experimental Considerations:
-
Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) with phosphine ligands.[13]
-
Boronic Acid/Ester: The choice of the organoboron reagent dictates the new substituent.
-
Base: An aqueous base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the catalytic cycle.
-
Solvent System: Typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
Thionation (Position C)
Rationale: The conversion of a carbonyl to a thiocarbonyl using Lawesson's reagent is a well-established method for creating bioisosteres.[11][14] The resulting thioamide has different electronic and hydrogen-bonding properties, which can be critical for target engagement.
Experimental Considerations:
-
Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the gold standard. Typically 0.5-0.6 molar equivalents are used.
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene are required.
-
Temperature: Reactions can be run at room temperature in THF, though they may require heating to reflux in toluene for less reactive substrates. Purification can be challenging due to phosphorus byproducts, necessitating a thorough aqueous workup.[3]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for N4-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration) and potassium carbonate (K₂CO₃, 2.0 eq.). Stir the suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add the desired alkyl or benzyl halide (R-X, 1.2 eq.) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or heat to 50-60 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding deionized water. A precipitate of the product may form. If so, filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and 2M aqueous K₂CO₃ solution.
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C (either conventional heating or microwave irradiation) for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Thionation of the Triazolone Ring
-
Reaction Setup: In a flame-dried flask under nitrogen, dissolve Lawesson's reagent (0.6 eq.) in anhydrous THF. Note: Lawesson's reagent requires a large volume of THF to dissolve completely.
-
Substrate Addition: In a separate flask, dissolve the starting triazolone (1.0 eq.) in anhydrous THF and add this solution to the Lawesson's reagent solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash thoroughly with saturated aqueous sodium bicarbonate solution, followed by water and brine to remove phosphorus byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
-
Characterization: Confirm the formation of the thioamide using ¹H NMR, ¹³C NMR (noting the downfield shift of the C=S carbon), and HRMS.
Hypothetical SAR Data Presentation and Analysis
To illustrate the application of these derivatization strategies, consider a hypothetical screening of the synthesized compounds against a protein kinase target. The activity is measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Derivatization Site | R¹ (N4-substituent) | R² (C5-Aryl substituent) | C=X | IC₅₀ (µM) |
| 1 (Core) | - | -H | -C₆H₄-4-Br | C=O | 55.2 |
| 2a | A | -CH₃ | -C₆H₄-4-Br | C=O | 25.8 |
| 2b | A | -CH₂Ph | -C₆H₄-4-Br | C=O | 10.5 |
| 2c | A | -C(O)CH₃ | -C₆H₄-4-Br | C=O | > 100 |
| 3a | B | -H | -C₆H₅ | C=O | 40.1 |
| 3b | B | -H | -C₆H₄-4-OCH₃ | C=O | 15.3 |
| 3c | B | -H | -C₆H₄-4-CF₃ | C=O | 85.6 |
| 4a | C | -H | -C₆H₄-4-Br | C=S | 30.7 |
| 5a | A & B | -CH₂Ph | -C₆H₄-4-OCH₃ | C=O | 0.8 |
Analysis of Hypothetical SAR:
-
N4-Substitution (Position A): Comparing the core compound 1 with 2a and 2b suggests that alkylation at N4 is beneficial for activity. The larger, more lipophilic benzyl group (2b ) is more potent than the smaller methyl group (2a ), indicating a potential hydrophobic pocket in the target's binding site. Acylation (2c ) is detrimental, possibly due to unfavorable electronic effects or steric clash.
-
C5-Aryl Substitution (Position B): Replacing the bromine with other groups via Suzuki coupling shows a clear electronic trend. The electron-donating methoxy group (3b ) enhances potency compared to the parent phenyl (3a ), while the electron-withdrawing trifluoromethyl group (3c ) reduces activity. This suggests that electron density on this aryl ring is important for binding.
-
Thionation (Position C): The conversion of the carbonyl to a thiocarbonyl (4a ) leads to a modest increase in potency compared to the core (1 ), indicating that this position is tolerant to modification and that the thioamide may form different or stronger hydrogen bonds.
-
Combined Modifications: The most potent compound, 5a , combines the optimal features identified from the individual SAR explorations: a benzyl group at N4 and a 4-methoxyphenyl group at C5. This synergistic effect highlights the power of iterative library design.
Conclusion
This application note outlines a systematic and robust approach for the derivatization of this compound. By employing selective N-alkylation, versatile palladium-catalyzed cross-coupling, and bioisosteric thionation, researchers can efficiently generate diverse compound libraries. The provided protocols are designed to be broadly applicable, and the structured approach to SAR analysis enables the rapid identification of key structural motifs for optimizing biological activity, ultimately accelerating the drug discovery process.
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Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. (n.d.). National Institutes of Health. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Fizer, M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(1), 513. [Link]
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Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
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Li, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988–994. [Link]
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Fizer, M. M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919. [Link]
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Fizer, M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5, 513. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Campeau, L.-C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(111), 91771–91775. [Link]
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Fizer, M. M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919. [Link]
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Kumar, V., & Gupta, M. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
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Campeau, L.-C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(111), 91771-91775. [Link]
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Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7240. [Link]
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Tundel, R. E., & Anderson, K. W. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 246–251. [Link]
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Sharma, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998378. [Link]
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Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. (1988). Journal of Medicinal Chemistry, 31(1), 220-226. [Link]
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Application Notes and Protocols for the Use of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one as a Scaffold in Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one as a versatile scaffold for the design and synthesis of novel therapeutic agents. The inherent structural features of this triazolone core, coupled with the strategic placement of a bromophenyl moiety, offer a robust starting point for developing potent and selective drug candidates, particularly in the realm of oncology.
Introduction: The Privileged 1,2,4-Triazol-3-one Scaffold
The 1,2,4-triazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The 1,2,4-triazol-3(4H)-one motif, a key isostere of amides and carboxylic acids, is particularly adept at forming crucial hydrogen bond interactions with biological targets.[3] The introduction of a 5-(4-bromophenyl) substituent provides several key advantages for drug design:
-
Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space.
-
Modulation of Physicochemical Properties: The presence of the halogen can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as membrane permeability and metabolic stability.
-
Structural Rigidity: The triazolone core imparts a degree of conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein.
This guide will focus on the application of this scaffold in the discovery of novel anticancer agents, a therapeutic area where triazole-containing compounds have shown significant promise.[4][5][6]
Part 1: Synthesis of the Scaffold and Derivatization Strategies
A logical and efficient synthetic strategy is paramount for the successful exploitation of the this compound scaffold. The following section outlines a robust protocol for the synthesis of the core structure and discusses key derivatization approaches.
Protocol 1: Synthesis of this compound
This synthesis is typically achieved through the cyclization of a corresponding semicarbazide precursor in an alkaline medium.[3][7][8]
Step 1: Synthesis of 4-bromobenzoyl semicarbazide
-
To a solution of 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of potassium isocyanate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 1-(4-bromobenzoyl)semicarbazide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices: The use of potassium isocyanate provides a straightforward method for the formation of the semicarbazide moiety from the corresponding hydrazide. Ethanol is a suitable solvent as it facilitates the dissolution of the starting materials and the precipitation of the product.
Step 2: Cyclization to this compound
-
Suspend the 1-(4-bromobenzoyl)semicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 5-6.
-
The desired product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices: The alkaline medium (NaOH) facilitates the intramolecular cyclization of the semicarbazide to form the stable triazolone ring. Acidification is necessary to neutralize the reaction mixture and precipitate the product, which is less soluble in its neutral form.
Derivatization Strategies
The this compound scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.
| Position for Derivatization | Rationale and Synthetic Approach |
| N2 and N4 Positions | The acidic protons on the N2 and N4 positions of the triazole ring can be readily alkylated or acylated under basic conditions using a variety of electrophiles (e.g., alkyl halides, acyl chlorides). This allows for the introduction of diverse side chains to probe interactions with specific pockets of the target protein. |
| C5-(4-bromophenyl) Ring | The bromine atom is a key site for modification via palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly expanding the chemical diversity of the library. |
Experimental Workflow for Scaffold Synthesis and Derivatization
Caption: Workflow for synthesis and derivatization.
Part 2: Application in Anticancer Drug Discovery
Derivatives of the 1,2,4-triazole scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[6][9] The following protocols are designed to evaluate the anticancer potential of novel derivatives of this compound.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls in each assay plate is crucial for validating the results. The positive control ensures the assay is responsive to cytotoxic agents, while the vehicle control provides the baseline for 100% cell viability.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle progression of cancer cells.[13][14][15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Causality Behind Experimental Choices: Ethanol fixation permeabilizes the cells, allowing the PI to enter and stain the DNA. RNase A is included in the staining solution to degrade any RNA, ensuring that the PI fluorescence is directly proportional to the DNA content. An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) can suggest a specific mechanism of action, such as interference with microtubule dynamics.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[6][9]
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Application Notes and Protocols for the Biological Evaluation of Novel Triazolone Compounds
Introduction: The Therapeutic Promise of the Triazolone Scaffold
The 1,2,4-triazole nucleus and its oxidized form, triazolone, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the triazolone ring system allow for diverse substitutions, leading to a wide array of pharmacological activities.[1] Published research has highlighted the potential of triazolone derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The versatility of this scaffold makes it a promising starting point for the development of novel therapeutics.
This guide provides a comprehensive overview of the experimental setups for the initial biological evaluation of newly synthesized triazolone compounds. The protocols detailed herein are designed to establish a foundational understanding of a compound's bioactivity, toxicity, and basic pharmacokinetic profile, thereby guiding further preclinical development.
Experimental Evaluation Workflow
The biological assessment of novel triazolone compounds should follow a logical, tiered approach, beginning with broad in vitro screening and progressing to more complex in vivo models for promising candidates. This strategy ensures a cost-effective and ethical use of resources by eliminating compounds with unfavorable properties early in the discovery pipeline.
Caption: The ADME process for a drug candidate.
In Silico and In Vitro ADME Screening
Before in vivo studies, computational tools can predict ADME properties. [5]Web-based platforms like SwissADME can provide insights into a compound's drug-likeness, including predictions of gastrointestinal absorption and blood-brain barrier penetration. [6]
In Vivo Pharmacokinetic Study
This study determines how the body processes the compound over time. [7][8]
-
Animal Model: Use cannulated rats to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of the triazolone compound, either intravenously (IV) and orally (PO).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method. [9]6. Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability (for oral administration) |
Conclusion
The systematic biological evaluation of novel triazolone compounds, as outlined in these application notes, is essential for identifying promising drug candidates. By progressing from broad in vitro screens to more focused in vivo studies and pharmacokinetic profiling, researchers can make informed decisions and efficiently advance the development of new therapeutics.
References
- Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis.
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- The role of early in vivo toxicity testing in drug discovery toxicology.PubMed.
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- In vivo toxicology studies - Drug development - PK-TK.Vivotecnia.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.PubMed.
- Cytotoxicity MTT Assay Protocols and Methods.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.Scymaris.
- MTT Assay Protocol for Cell Viability and Prolifer
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.ScienceOpen.
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.PMC.
- MTT assay protocol.Abcam.
- In Vitro and in Vivo toxicity Determin
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.MDPI.
- Synthesis and biological evaluation of triazole derivatives as potential antifungal agent.Wiley Online Library.
- In vivo toxicology studies.Biobide.
- Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.Moroccan Journal of Chemistry.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- Cell Viability Assays.
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.PMC - NIH.
- Potential anticancer drugs based on 1,2,3-triazole nucleus.
- Application Notes and Protocols for Cell Viability Assays with Novel Compound Tre
- Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors.PubMed.
- Anticancer Properties of 1,2,4-Triazoles.ISRES.
- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to N
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.Agilex Biolabs.
- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models.
- Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjug
- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.TSI Journals.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.
- Synthesis of some novel triazole derivatives as anti-nociceptive and anti-inflamm
- Pharmacokinetic Profiling.
- 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies.PubMed.
- Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chel
- Synthesis and antibacterial activity screening of quaternary ammonium derivatives of triazolyl pyranochromenones.
- 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT).PubMed Central.
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.NIH.
- Cell viability assays.Abcam.
- (PDF) An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.
- Indole–thiazolidinedione–triazole hybrids: synthesis, molecular docking, absorption, distribution, metabolism and excretion (ADME) profiling, and biological evaluation as α-amylase inhibitors.
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Application Note & Protocol: High-Purity Recovery of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one via Recrystallization
Abstract
This comprehensive guide details a robust methodology for the purification of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development, through the technique of recrystallization.[1] This document provides a foundational understanding of the principles governing recrystallization, a systematic approach to solvent selection, a detailed step-by-step protocol for purification, and a guide to troubleshooting common issues. The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing both the practical execution and the underlying scientific rationale to ensure the attainment of high-purity crystalline material.
Introduction: The Significance of Purity for this compound
The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a wide array of biological activities.[1] The subject of this guide, this compound, is a member of this important class of compounds. The presence of the bromophenyl moiety offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]
In the context of drug discovery and development, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and toxicological profile. Therefore, effective purification is a critical step following synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[4][5] This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain material of high purity suitable for downstream applications.
The First Principles of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a solid in a given solvent at varying temperatures. The fundamental principle is that most organic solids are more soluble in a hot solvent than in the same solvent at a colder temperature.[4][6][7] The process, in its ideal execution, involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution in a purified form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[6][7]
The success of a recrystallization procedure is critically dependent on the selection of an appropriate solvent. An ideal solvent for the recrystallization of a specific compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the compound when hot.
-
Low Solvating Power at Low Temperatures: The solvent should poorly dissolve the compound when cold to maximize the recovery of the purified solid.
-
Inertness: The solvent should not react chemically with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Appropriate Boiling Point: The boiling point of the solvent should be lower than the melting point of the compound to be recrystallized to prevent the compound from "oiling out" instead of crystallizing.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Systematic Solvent Selection for this compound
The following table provides a list of potential solvents for initial screening. It is imperative that a small-scale solvent screening be performed to identify the optimal solvent or solvent system for your specific batch of crude material.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol (96%) | 78 | Polar Protic | Frequently used for recrystallizing triazole derivatives.[1][8] Good balance of polarity. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | Moderately Polar | May be a good choice if the compound is less polar than anticipated. |
| Toluene | 111 | Nonpolar | Less likely to be a primary solvent, but could be useful in a two-solvent system. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Effective for dissolving many polar heterocyclic compounds. High boiling point requires careful handling. |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | A very strong solvent, often used for compounds that are difficult to dissolve.[2] High boiling point is a consideration for removal. |
| Water | 100 | Very Polar Protic | May be a suitable anti-solvent in a two-solvent system with a more soluble primary solvent. |
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, agitating the mixture after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the purification of this compound. The choice of solvent should be determined from the preliminary screening described in Section 3.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 96%)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed or stemless funnel
-
Fluted filter paper (if hot filtration is required)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
Step-by-Step Procedure
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent in small portions until the solid completely dissolves. Causality: It is crucial to use the minimum amount of hot solvent to ensure that the solution is saturated or near-saturated upon cooling, which is necessary for crystallization to occur. Adding an excess of solvent will result in a low or no yield of crystals.
Step 2: Hot Filtration (if necessary)
If insoluble impurities are present in the hot solution, a hot filtration step is required.
-
Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Causality: Pre-heating the flask and funnel prevents premature crystallization of the desired compound in the funnel.
-
Bring the solution containing the dissolved compound back to a boil.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals and wash them through.
Step 3: Cooling and Crystallization
-
Remove the flask containing the hot, clear solution from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply a vacuum to ensure a good seal.
-
Break the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Reapply the vacuum to draw the mother liquor through the filter.
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 5: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently saturated.- The compound may have "oiled out". | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is highly impure. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble (a two-solvent system).- Consider a different purification technique, such as column chromatography, before recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- The compound is significantly soluble in the cold solvent. | - Ensure the minimum amount of hot solvent is used.- Always use ice-cold solvent for washing.- Cool the solution for a longer period in the ice bath.- Consider a different solvent with lower solubility at cold temperatures. |
| The purified compound is still impure (e.g., broad melting point range). | - The rate of cooling was too fast, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization, ensuring slow cooling.- Try a different recrystallization solvent or a two-solvent system. |
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By following the principles and protocols outlined in this application note, researchers can systematically identify an appropriate solvent and execute the purification process to obtain a high-purity crystalline product. The emphasis on understanding the causality behind each step empowers the scientist to troubleshoot and adapt the procedure as needed, ensuring a successful and reproducible purification.
References
-
Vorga, M. M., & Badea, V. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. [Link]
-
Nosova, E. V., et al. (2020). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2]Triazolo[4,3-c]- and[1][2]Triazolo[1,5-c]quinazolines. Molecules, 25(11), 2684. [Link]
-
Nosova, E. V., et al. (2022). Novel 5-Aryl-[1][2]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. International Journal of Molecular Sciences, 23(22), 14320. [Link]
-
Pal, A., et al. (1998). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 41(5), 737-744. [Link]
- Google Patents. (1998).
-
PubChem. (n.d.). 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. National Center for Biotechnology Information. [Link]
-
Patel, N. B., & Shaikh, F. M. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Scientific Reviews & Chemical Communications, 2(3), 192-200. [Link]
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El-Hiti, G. A., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]
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Nosova, E. V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1][2]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(7), 1483-1487. [Link]
-
Panteleev, M. D., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(19), 6296. [Link]
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Nosova, E. V., et al. (2022). Novel 5-Aryl-[1][2]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 27(22), 8044. [Link]
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Dell’Oro, D., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 12(11), 1601. [Link]
-
El-Hiti, G. A., et al. (2018). 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole. IUCrData, 3(4), x180443. [Link]
-
PubChem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]
-
sathee jee. (n.d.). Chemistry Crystallization. [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. [Link]
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Application Notes and Protocols for Enzyme Inhibition Assays Using 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the triazole ring, such as its ability to participate in hydrogen bonding and its inherent metabolic stability, make it an attractive moiety for designing enzyme inhibitors.[1] This guide focuses on a specific derivative, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, as a representative candidate for screening against various therapeutically relevant enzymes.
Derivatives of the 1,2,4-triazole class have demonstrated potent inhibitory activity against several key enzymes, including but not limited to, carbonic anhydrases, urease, and α-glucosidase, which are implicated in a range of pathologies from glaucoma and ulcers to diabetes.[4][5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzyme inhibitory potential of this compound and similar novel compounds. We will delve into the mechanistic basis of these assays and provide detailed, step-by-step protocols that are designed to be self-validating.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and development. They allow for the quantitative assessment of a compound's ability to interfere with an enzyme's activity. The primary goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] Understanding the mode of inhibition (e.g., competitive, non-competitive) is also a critical aspect of characterizing a potential drug candidate.[7]
The protocols detailed below are based on spectrophotometric methods, where the enzymatic activity is monitored by a change in absorbance resulting from the conversion of a substrate to a colored product. The presence of an effective inhibitor will lead to a diminished rate of color development, which can be precisely quantified.
Experimental Workflow: From Compound Preparation to Data Analysis
A systematic approach is crucial for obtaining reliable and reproducible data in enzyme inhibition studies. The general workflow involves several key stages, from the initial preparation of the test compound to the final analysis of its inhibitory potency.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Protocol 1: Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8][9] Their involvement in physiological and pathological processes, including pH regulation, and their overexpression in certain diseases like glaucoma and cancer, make them a significant therapeutic target.[8] This assay utilizes the esterase activity of CA, where the enzyme hydrolyzes a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol, which can be monitored at 400-405 nm.[8]
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. | Storage |
| Carbonic Anhydrase (human or bovine) | Sigma-Aldrich (e.g., C4396) | -20°C |
| This compound | Custom Synthesis or Commercial Vendor | Room Temperature |
| Acetazolamide (Positive Control) | Sigma-Aldrich (e.g., A6011) | Room Temperature |
| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich (e.g., N8130) | 4°C |
| Tris-HCl Buffer (50 mM, pH 7.4) | Prepared in-house | 4°C |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich (e.g., D8418) | Room Temperature |
| 96-well, clear, flat-bottom microplates | Standard laboratory supplier | Room Temperature |
Step-by-Step Protocol
-
Preparation of Solutions:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.4, and filter sterilize.
-
Enzyme Stock Solution: Dissolve carbonic anhydrase in cold assay buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution with cold assay buffer to the desired working concentration (e.g., 50 units/mL).
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and acetazolamide in DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of assay buffer to each well.
-
Add 2 µL of the appropriate inhibitor working solution to the test wells. For control wells (100% enzyme activity), add 2 µL of DMSO.
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes, with readings taken every 30 seconds.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Urease Inhibition Assay
Scientific Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[10] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers.[10] Inhibition of urease is a validated strategy for the treatment of infections caused by urease-producing microorganisms. This assay is a colorimetric method based on the quantification of ammonia produced, using the Berthelot (indophenol) reaction, which forms a blue-green colored compound.[10]
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. | Storage |
| Jack Bean Urease | Sigma-Aldrich (e.g., U1500) | 4°C |
| This compound | Custom Synthesis or Commercial Vendor | Room Temperature |
| Thiourea (Positive Control) | Sigma-Aldrich (e.g., T8656) | Room Temperature |
| Urea | Sigma-Aldrich (e.g., U5378) | Room Temperature |
| Phenol Reagent | Prepared in-house | 4°C, protected from light |
| Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite) | Prepared in-house | 4°C |
| Sodium Nitroprusside | Sigma-Aldrich (e.g., 71778) | Room Temperature |
| Phosphate Buffer (50 mM, pH 7.4) | Prepared in-house | 4°C |
| 96-well, clear, flat-bottom microplates | Standard laboratory supplier | Room Temperature |
Step-by-Step Protocol
-
Preparation of Solutions:
-
Phosphate Buffer: Prepare 50 mM phosphate buffer, pH 7.4.
-
Enzyme Solution: Prepare a solution of jack bean urease in phosphate buffer (e.g., 1 unit/well).
-
Substrate Solution: Prepare a 50 mM solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare a stock solution and serial dilutions of this compound and thiourea in an appropriate solvent (e.g., DMSO).
-
Berthelot Reagents: Prepare fresh phenol and alkali reagents as per standard laboratory procedures.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add 10 µL of the test compound solution to the sample wells. Add 10 µL of the solvent for the control wells.
-
Add 10 µL of the urease enzyme solution to each well.
-
Mix and pre-incubate at 37°C for 10 minutes.
-
Add 20 µL of the urea solution to initiate the reaction and incubate for a further 15 minutes at 37°C.[11]
-
Stop the reaction by adding the Berthelot reagents as per the specific protocol for ammonia quantification.
-
After color development, measure the absorbance at a wavelength between 625 and 670 nm.[10]
-
Data Analysis
-
The absorbance is directly proportional to the amount of ammonia produced.
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100[10]
-
Determine the IC50 value by plotting the percentage inhibition against the inhibitor concentration.
Protocol 3: α-Glucosidase Inhibition Assay
Scientific Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[12] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[12][13] This assay measures the inhibitory effect on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored p-nitrophenol.[14][15]
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. | Storage |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich (e.g., G5003) | -20°C |
| This compound | Custom Synthesis or Commercial Vendor | Room Temperature |
| Acarbose (Positive Control) | Sigma-Aldrich (e.g., A8980) | 4°C |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich (e.g., N1377) | 4°C |
| Phosphate Buffer (50 mM, pH 6.8) | Prepared in-house | 4°C |
| Sodium Carbonate (0.1 M) | Prepared in-house | Room Temperature |
| 96-well, clear, flat-bottom microplates | Standard laboratory supplier | Room Temperature |
Step-by-Step Protocol
-
Preparation of Solutions:
-
Phosphate Buffer: Prepare 50 mM phosphate buffer, pH 6.8.
-
Enzyme Solution: Prepare a solution of α-glucosidase in phosphate buffer (e.g., 2 U/mL).[14]
-
Substrate Solution: Prepare a 1 mM solution of pNPG in phosphate buffer.[14]
-
Inhibitor Solutions: Prepare a stock solution and serial dilutions of this compound and acarbose in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the inhibitor solution to the test wells. Add 20 µL of the solvent to the control wells.
-
Add 20 µL of the α-glucosidase enzyme solution and pre-incubate at 37°C for 5 minutes.[14][15]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the mixture at 37°C for 20 minutes.[15]
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate.[14][15]
-
Measure the absorbance at 405 nm.
-
Data Analysis
-
Calculate the percentage of α-glucosidase inhibition using the formula provided in the literature, which accounts for the absorbance of the control, blank, and sample wells.[14][15]
-
Determine the IC50 value by plotting the percentage inhibition against the inhibitor concentration.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following controls must be included in each assay:
-
Negative Control (100% Enzyme Activity): Contains the enzyme, substrate, and the solvent used to dissolve the inhibitor (e.g., DMSO), but no inhibitor.
-
Positive Control: A known inhibitor for the target enzyme (e.g., acetazolamide for CA, thiourea for urease, acarbose for α-glucosidase) should be run in parallel to validate the assay's responsiveness.
-
Blank: Contains all reaction components except the enzyme, to account for any non-enzymatic hydrolysis of the substrate.
-
Solvent Control: To ensure the solvent (e.g., DMSO) at the concentration used does not significantly affect enzyme activity.
All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial screening and characterization of this compound as a potential enzyme inhibitor. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies to determine the mode of inhibition and subsequent lead optimization to improve potency and selectivity. The versatility of the 1,2,4-triazole scaffold suggests that this and related compounds may hold significant promise for the development of novel therapeutic agents.
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- Can anyone provide me the protocol of finding Urease inhibition assay of n
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021-07-06). [URL: Not Available]
- Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. (2024-03-14). [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09191]
- Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/100/application-notes-protocols-for-assessing-enzyme-inhibition-of-novel-compounds]
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1268]
- Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. (2020-09-22). [URL: https://www.youtube.
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Application Notes and Protocols for 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one in Agricultural Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Potential of Novel Triazole Analogs in Modern Agriculture
The 1,2,4-triazole scaffold is a cornerstone in the development of agrochemicals, renowned for yielding compounds with potent fungicidal, herbicidal, and plant growth-regulating properties.[1][2][3] These compounds often exert their effects through highly specific mechanisms of action, such as the inhibition of sterol biosynthesis in fungi or gibberellin production in plants.[4] The introduction of a halogenated aryl substituent, such as a bromophenyl group, can significantly modulate the biological activity of the parent triazole molecule, often enhancing its efficacy and altering its spectrum of activity.
This guide focuses on the potential agricultural applications of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one (herein referred to as BPT-3-one) . While specific biological data for this compound is emerging, its structural similarity to other biologically active bromophenyl-triazole derivatives suggests a strong potential for use in several key areas of agricultural research.[5][6][7] These application notes provide a framework and detailed protocols for researchers to systematically evaluate the herbicidal, fungicidal, and plant growth regulatory activities of BPT-3-one. The methodologies described herein are designed to be robust, reproducible, and provide a clear rationale for each experimental step, empowering researchers to unlock the potential of this promising compound.
Part 1: Evaluation of Herbicidal Activity
The presence of the 1,2,4-triazole ring is a common feature in several commercial herbicides. Therefore, a primary area of investigation for BPT-3-one is its potential to control unwanted plant species. The following protocols outline a systematic approach to assess both pre- and post-emergence herbicidal efficacy.
Rationale for Herbicidal Screening
Many 1,2,4-triazole derivatives have been shown to exhibit significant herbicidal activity.[5] The proposed screening workflow is designed to identify if BPT-3-one has phytotoxic effects on common monocot and dicot weed species, determine its mode of application (pre- or post-emergence), and establish a dose-response relationship.
Experimental Workflow: Herbicidal Efficacy
Caption: Workflow for assessing the herbicidal potential of BPT-3-one.
Detailed Protocol: Whole-Plant Greenhouse Bioassay
This protocol is adapted from established methods for testing herbicide resistance and efficacy.
1. Materials:
-
Technical grade this compound (BPT-3-one)
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Non-ionic surfactant
-
Seeds of test species (e.g., Echinochloa crus-galli (barnyardgrass - monocot) and Brassica napus (rape - dicot))
-
Potting medium (e.g., sandy loam soil:peat:sand mix)
-
Pots (10 cm diameter)
-
Laboratory spray tower with a flat-fan nozzle
-
Greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light)
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a 10,000 mg/L stock solution of BPT-3-one in a suitable solvent.
-
Perform serial dilutions with distilled water containing a non-ionic surfactant (0.1% v/v) to achieve final test concentrations (e.g., 10, 50, 100, 250, 500 mg/L). Prepare a negative control with water and surfactant only.
-
-
Planting:
-
Fill pots with the potting medium and sow 10-15 seeds of each test species per pot.
-
Cover seeds lightly with soil and water as needed.
-
-
Application:
-
Pre-emergence: Within 24 hours of sowing, apply the herbicide solutions to the soil surface using the laboratory spray tower calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Post-emergence: Allow plants to grow to the 2-3 true leaf stage. Then, apply the herbicide solutions over the top of the foliage using the calibrated spray tower.
-
-
Incubation and Evaluation:
-
Place all pots in the greenhouse in a randomized complete block design.
-
Water pots sub-surface to avoid washing the herbicide off the foliage or soil surface.
-
At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass for each pot. Record the fresh weight, then dry at 70°C for 72 hours and record the dry weight.
-
5. Data Analysis:
-
Calculate the percent inhibition of growth relative to the negative control.
-
Use the biomass data to perform a dose-response analysis using a suitable statistical software (e.g., R with the drc package) to determine the GR₅₀ value (the concentration required to inhibit growth by 50%).
Expected Data and Interpretation
| Concentration (mg/L) | Visual Injury (%) - Barnyardgrass | Dry Biomass Reduction (%) - Barnyardgrass | Visual Injury (%) - Rape | Dry Biomass Reduction (%) - Rape |
| Control | 0 | 0 | 0 | 0 |
| 10 | 15 | 12 | 25 | 20 |
| 50 | 40 | 35 | 60 | 55 |
| 100 | 75 | 70 | 90 | 88 |
| 250 | 95 | 92 | 100 | 100 |
| 500 | 100 | 100 | 100 | 100 |
A higher percentage of injury and biomass reduction at lower concentrations indicates greater herbicidal activity. Differential activity between monocot and dicot species will inform the selectivity of BPT-3-one.
Part 2: Evaluation of Fungicidal Activity
Triazole fungicides are a major class of agrochemicals used to control a wide range of fungal pathogens. They typically act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungal cell membranes.[7][8]
Rationale for Fungicidal Screening
Given that BPT-3-one is a triazole derivative, it is a strong candidate for possessing antifungal properties. The following in vitro assay provides a rapid and efficient method to screen for activity against economically important plant pathogenic fungi.
Detailed Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is a standard method for evaluating the effect of compounds on the mycelial growth of fungi.
1. Materials:
-
Technical grade BPT-3-one
-
Solvent (e.g., sterile DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on PDA plates
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25-28°C
2. Procedure:
-
Stock Solution and Media Preparation:
-
Prepare a 10,000 mg/L stock solution of BPT-3-one in sterile DMSO.
-
Autoclave PDA medium and cool to approximately 50-55°C in a water bath.
-
Add appropriate volumes of the BPT-3-one stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 mg/L). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v).
-
Prepare a control plate containing PDA with the same concentration of DMSO but without BPT-3-one.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them at 25-28°C in the dark.
-
When the fungal colony in the control plate has reached near the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.
-
4. Data Analysis:
-
Calculate the average diameter for each treatment.
-
Determine the Percentage Inhibition of Radial Growth (PIRG) using the following formula:
-
PIRG (%) = [(C - T) / C] × 100
-
Where C = average colony diameter of the control, and T = average colony diameter of the treatment.
-
-
Calculate the EC₅₀ value (the effective concentration that inhibits mycelial growth by 50%) by plotting PIRG against the logarithm of the concentration.
Data Interpretation and Putative Mechanism
A high PIRG value at low concentrations indicates strong antifungal activity. If BPT-3-one shows significant activity, it likely acts as a demethylation inhibitor (DMI), consistent with other triazole fungicides.
Caption: Putative mechanism of action for BPT-3-one as a fungicidal agent.
Part 3: Evaluation of Plant Growth Regulatory (PGR) Activity
Many triazole compounds that are used as fungicides also exhibit plant growth regulatory effects, primarily by inhibiting gibberellin (GA) biosynthesis.[9][10][11] This can lead to desirable agronomic traits such as reduced stem elongation, increased chlorophyll content, and enhanced stress tolerance.
Rationale for PGR Screening
The structural features of BPT-3-one make it a candidate for a plant growth regulator. The following bioassay is designed to quickly assess its impact on key growth parameters like shoot and root elongation.
Detailed Protocol: Seedling Growth Bioassay
This protocol is a modified version of standard bioassays used to evaluate PGRs.[12]
1. Materials:
-
Technical grade BPT-3-one
-
Solvent (e.g., DMSO)
-
Seeds of a sensitive indicator species (e.g., dwarf rice, lettuce, or cucumber)
-
Petri dishes (90 mm) with filter paper
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of BPT-3-one in DMSO.
-
Create a series of test solutions by diluting the stock with distilled water to final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Include a water/DMSO control.
-
-
Seed Germination and Treatment:
-
Surface sterilize seeds (e.g., with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile water).
-
Place 10-15 seeds in each petri dish on top of two layers of filter paper.
-
Add 5 mL of the respective test solution or control to each dish.
-
-
Incubation and Measurement:
-
Seal the dishes and place them in a growth chamber under a 16h light/8h dark cycle at 25°C for 7-10 days.
-
After the incubation period, carefully remove the seedlings and measure the length of the primary shoot (from the base to the tip) and the primary root.
-
4. Data Analysis:
-
Calculate the average shoot and root length for each treatment.
-
Express the results as a percentage of the control.
-
Analyze the data for statistically significant differences between treatments using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Data Interpretation and Potential Mechanism
A significant, dose-dependent reduction in shoot length compared to the control is a strong indicator of gibberellin biosynthesis inhibition. An increase in root length or root-to-shoot ratio could also be a desirable PGR effect.
Caption: Hypothesized mechanism of BPT-3-one as a plant growth retardant.
Conclusion
The compound This compound represents a promising scaffold for the development of new agricultural tools. Based on the well-established bioactivities of the 1,2,4-triazole class, systematic evaluation of its herbicidal, fungicidal, and plant growth regulatory properties is warranted. The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for initiating this research. The data generated will be crucial in determining the potential of BPT-3-one as a lead compound for future agrochemical development.
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ResearchGate. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Available from: [Link]
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- 13. 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | 39631-33-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Welcome to the technical support center for the synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The 1,2,4-triazole core is a key structural motif in numerous therapeutic agents. The most common and reliable method for synthesizing this compound involves the cyclization of a substituted semicarbazide, specifically 1-(4-bromobenzoyl)semicarbazide, in an alkaline medium. While seemingly straightforward, this reaction is prone to challenges that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive overview of the synthesis, potential pitfalls, and strategies for optimization.
Reaction Pathway Overview
The synthesis of this compound is typically achieved through a two-step process, starting from 4-bromobenzohydrazide. The overall reaction scheme is as follows:
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete cyclization of the semicarbazide intermediate.2. Degradation of the product due to prolonged heating or harsh alkaline conditions.3. Formation of side products, such as oxadiazoles.4. Loss of product during workup and purification. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating will result in incomplete conversion, while excessive heat can lead to degradation. A temperature range of 80-100°C is typically effective.[1]2. Choice of Base: While both NaOH and KOH can be used, their concentration is crucial. A 2M solution is a good starting point.[2] Higher concentrations may promote side reactions.3. Control pH during Workup: Acidify the reaction mixture slowly with cooling to precipitate the product. A final pH of 5-6 is generally optimal for maximizing precipitation while minimizing the dissolution of the product.4. Efficient Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Presence of Impurities in the Final Product | 1. Unreacted 1-(4-bromobenzoyl)semicarbazide.2. Formation of 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole as a side product.3. Presence of starting 4-bromobenzohydrazide. | 1. Ensure Complete Cyclization: As mentioned above, monitor the reaction by TLC to ensure the disappearance of the starting semicarbazide.2. Purification by Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, is highly effective for removing most impurities.[3] The target compound is typically a white to off-white solid.3. Column Chromatography: For very impure samples, silica gel column chromatography using a mobile phase of ethyl acetate/hexane can be employed for purification. |
| Reaction Stalls or Proceeds Very Slowly | 1. Insufficient base concentration or activity.2. Low reaction temperature.3. Poor solubility of the semicarbazide intermediate in the reaction medium. | 1. Verify Base Quality: Use freshly prepared solutions of NaOH or KOH.2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of degradation by TLC.3. Co-solvent Addition: Adding a small amount of a co-solvent like ethanol can improve the solubility of the intermediate and facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The yield can vary depending on the reaction conditions and purification methods. Generally, yields in the range of 60-80% are considered good for the cyclization step.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v) to separate the starting material, intermediate, and product. The product, being more polar, will have a lower Rf value than the semicarbazide intermediate.
Q3: What are the key characterization parameters for the final product?
A3: The final product, this compound, can be characterized by:
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Melting Point: The melting point is expected to be high, likely above 250°C, due to the stable heterocyclic structure. For comparison, the related 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol has a melting point of 285-286°C.
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¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of the bromophenyl group (two doublets in the range of δ 7.6-7.8 ppm) and broad signals for the N-H protons of the triazole ring (typically δ > 11 ppm).
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¹³C NMR (DMSO-d₆): Look for signals corresponding to the carbonyl carbon (C=O) around δ 155-165 ppm and the carbon of the triazole ring attached to the bromophenyl group around δ 145-155 ppm, in addition to the aromatic carbons.
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IR (KBr): Characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680-1720 cm⁻¹), and C=N stretching (around 1580-1620 cm⁻¹).
Q4: Can I use a different starting material instead of 4-bromobenzohydrazide?
A4: Yes, this general method can be adapted for the synthesis of other 5-aryl-2H-1,2,4-triazol-3(4H)-ones by starting with the corresponding aryl hydrazide.[5]
Q5: What is the mechanism of the cyclization reaction?
A5: The cyclization proceeds via an intramolecular nucleophilic attack of one of the terminal nitrogen atoms of the semicarbazide onto the carbonyl carbon, followed by dehydration to form the stable triazole ring. The alkaline medium facilitates the deprotonation of the nitrogen, making it a more potent nucleophile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromobenzoyl)semicarbazide
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Dissolve 4-bromobenzohydrazide (1 equivalent) in a solution of dilute hydrochloric acid.
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Heat the mixture gently to about 50-60°C to ensure complete dissolution.
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Add a solution of potassium cyanate (1.1 equivalents) in water dropwise to the heated solution with continuous stirring.
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Continue heating and stirring for 1-2 hours.
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Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
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Filter the precipitate , wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound
Caption: Step-by-step workflow for the cyclization reaction.
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Dissolve 1-(4-bromobenzoyl)semicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6 while stirring in an ice bath. A white precipitate will form.
-
Filter the precipitate and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product and then purify by recrystallization from a suitable solvent system like ethanol/water.
References
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. Available from: [Link]
-
Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid. Available from: [Link]
-
Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1][3][6]triazolo[4,3-c]quinazolines - ResearchGate. Available from: [Link]
-
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available from: [Link]
-
Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine. Available from: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available from: [Link]
-
Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE - Arkivoc. Available from: [Link]
-
Novel 5-aryl-[1][3][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [https://www.mdpi.com/2 organics6040041]([Link] organics6040041)
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. Available from: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Available from: [Link]
-
Synthesis of Fused Bicyclic[1][3][6]-Triazoles from Amino Acids - ACS Publications. Available from: [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][6] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed. Available from: [Link]
Sources
- 1. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | MDPI [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Welcome to the technical support center for the synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you with the knowledge to overcome experimental hurdles.
I. Understanding the Synthesis: The Core Challenge
The synthesis of this compound typically proceeds via a two-step process:
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Formation of the Acyl Semicarbazide Intermediate: Reaction of 4-bromobenzoyl chloride with semicarbazide to form 1-(4-bromobenzoyl)semicarbazide.
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Cyclization: Intramolecular cyclization of the acyl semicarbazide intermediate to yield the desired triazolone.
The primary challenge in this synthesis lies in controlling the regioselectivity of the cyclization step. The acyl semicarbazide intermediate possesses two nucleophilic nitrogen atoms and one oxygen atom that can participate in the ring closure. This leads to a critical branching point in the reaction pathway, where the desired 1,2,4-triazol-3(4H)-one is formed through nucleophilic attack by a nitrogen atom, while a common and often significant byproduct, 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine, is formed through cyclization involving the oxygen atom.
The reaction conditions, particularly the pH, play a pivotal role in directing the cyclization. Generally, basic conditions favor the formation of the triazolone, while acidic conditions tend to promote the formation of the oxadiazole.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproduct is the isomeric 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine. This arises from the alternative cyclization pathway of the 1-(4-bromobenzoyl)semicarbazide intermediate. Under certain conditions, unreacted starting materials or hydrolyzed intermediates may also be present.
Q2: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
To favor the formation of the desired triazolone, the cyclization of 1-(4-bromobenzoyl)semicarbazide should be conducted under basic conditions. The use of an aqueous solution of a base like sodium hydroxide or potassium hydroxide is a common strategy. The hydroxide ions deprotonate the amide nitrogen, increasing its nucleophilicity and promoting the attack on the carbonyl carbon to form the triazole ring.
Q3: My reaction has produced a mixture of the triazolone and the oxadiazole. How can I separate them?
Separation can often be achieved by exploiting the differences in the acidity and solubility of the two compounds. The 1,2,4-triazol-3(4H)-one has an acidic proton on the triazole ring and will dissolve in aqueous base. The 1,3,4-oxadiazol-2-amine is basic and will dissolve in aqueous acid. This allows for a straightforward acid-base extraction to separate the two isomers. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be an effective purification method.
Q4: I am unsure if I have synthesized the desired triazolone or the oxadiazole byproduct. How can I definitively identify my product?
Spectroscopic methods are essential for unambiguous identification. 1H NMR, 13C NMR, and IR spectroscopy can all provide characteristic signals to differentiate between the two isomers. A detailed comparison is provided in the Troubleshooting Guide section of this document.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Triazolone
Possible Cause 1: Suboptimal Cyclization Conditions
If the cyclization is performed under neutral or acidic conditions, the formation of the 1,3,4-oxadiazole byproduct will be favored, leading to a lower yield of the desired triazolone.
Solution:
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Ensure Basic Conditions: Carry out the cyclization in the presence of a base. A common and effective method is to reflux the 1-(4-bromobenzoyl)semicarbazide intermediate in an aqueous solution of 2-10% sodium hydroxide or potassium hydroxide.
-
Monitor pH: If possible, monitor the pH of the reaction mixture to ensure it remains basic throughout the reaction.
Possible Cause 2: Incomplete Reaction
The reaction may not have gone to completion, leaving unreacted starting material.
Solution:
-
Increase Reaction Time and/or Temperature: Extend the reflux time or cautiously increase the reaction temperature to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure Adequate Mixing: Use efficient stirring to ensure proper mixing of the reactants, especially if the reaction mixture is heterogeneous.
Issue 2: Product Identification - Distinguishing the Triazolone from the Oxadiazole
Ambiguous characterization data can be a significant hurdle. The following table and explanations will aid in the definitive identification of your product.
| Spectroscopic Data | This compound | 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine |
| 1H NMR | Two broad singlets for the N-H protons, typically downfield (>10 ppm). Aromatic protons appear as two doublets. | A broad singlet for the -NH2 protons, typically more upfield than the triazole N-H protons. Aromatic protons appear as two doublets. |
| 13C NMR | Two distinct signals for the triazole ring carbons (C=O and C-Br). The carbonyl carbon (C=O) will be significantly downfield. | Two distinct signals for the oxadiazole ring carbons. |
| IR Spectroscopy | A strong C=O stretching band around 1700-1750 cm-1. N-H stretching bands will also be present. | N-H stretching bands (typically two for a primary amine). A C=N stretching band. Absence of a strong C=O band in the typical carbonyl region. |
Expert Insights:
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In the 1H NMR spectrum, the key difference is the chemical shift and number of the exchangeable protons. The two N-H protons of the triazolone are in different chemical environments and will appear as two distinct, broad signals. The two protons of the amino group on the oxadiazole are equivalent and will appear as a single, broad singlet.
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The most definitive feature in the 13C NMR is the presence of a carbonyl carbon signal for the triazolone, which will be absent in the oxadiazole spectrum.
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In IR spectroscopy, the presence of a strong carbonyl absorption is a clear indicator of the triazolone structure.
Issue 3: Poor Solubility of the Acyl Semicarbazide Intermediate
The 1-(4-bromobenzoyl)semicarbazide intermediate can sometimes have low solubility in common organic solvents, making the subsequent cyclization step challenging.
Solution:
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Use a Co-solvent: In the base-catalyzed cyclization, if the intermediate does not dissolve well in the aqueous base, adding a co-solvent like ethanol can improve solubility and facilitate the reaction.
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Fine Powder: Ensure the intermediate is a fine powder to maximize its surface area and improve its dissolution rate.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromobenzoyl)semicarbazide
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Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (20 mL).
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In a separate flask, dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in a suitable organic solvent like tetrahydrofuran (THF) or acetone (20 mL).
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Cool the semicarbazide solution in an ice bath and slowly add the 4-bromobenzoyl chloride solution with vigorous stirring.
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After the addition is complete, continue stirring at room temperature for 1-2 hours.
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The white precipitate of 1-(4-bromobenzoyl)semicarbazide is collected by filtration, washed with cold water, and dried.
Protocol 2: Cyclization to this compound
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Suspend 1-(4-bromobenzoyl)semicarbazide (2.59 g, 10 mmol) in a 5% aqueous solution of sodium hydroxide (40 mL).
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Heat the mixture to reflux with stirring for 4-6 hours. The solid should dissolve as the reaction progresses.
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Monitor the reaction by TLC to confirm the disappearance of the starting material.
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After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
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The white precipitate of this compound is collected by filtration, washed with water, and dried.
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The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification.
V. Mechanistic Visualization
The following diagram illustrates the competing cyclization pathways of the 1-(4-bromobenzoyl)semicarbazide intermediate.
Caption: Competing cyclization pathways of the acyl semicarbazide intermediate.
VI. References
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Valicsek, V.-S., & Badea, V. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. [Link]
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Asghar, S. F., et al. (2010). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Natural Product Research, 24(4), 315-325. [Link]
-
Pawar, R. P., et al. (2011). Acid-Catalyzed Cyclization of Bis Silyl Diacylhydrazines: A New 1, 3, 4-Oxadiazole Synthesis. Synthetic Communications, 41(1), 134-140. [Link]
Sources
Technical Support Center: Purification of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Welcome to the technical support center for the purification of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of this important heterocyclic compound.
Introduction: Understanding the Molecule
This compound is a substituted triazolone, a class of compounds with significant interest in medicinal chemistry. The presence of the polar triazolone core, the aromatic bromophenyl group, and the potential for tautomerism and hydrogen bonding collectively contribute to its distinct physicochemical properties. These properties, in turn, dictate the challenges faced during its purification, primarily revolving around solubility, co-eluting impurities, and potential for degradation.
This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product of this compound is a persistent oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue with polar compounds. This typically occurs due to the presence of impurities that depress the melting point or when the solution is supersaturated. First, try redissolving the oil in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water) and allow it to cool very slowly. If that fails, introduce a seed crystal of pure product, if available. Scratching the inside of the flask at the solvent-air interface with a glass rod can also induce nucleation. If these methods are unsuccessful, a preliminary purification by column chromatography may be necessary to remove the impurities preventing crystallization.
Q2: I'm seeing significant streaking on my TLC plates during analysis. How can I get clean spots?
A2: Streaking of polar, nitrogen-containing compounds on silica gel TLC is often due to strong interactions with the acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of acetic acid to your mobile phase. This will help to saturate the acidic sites on the silica and result in more defined spots.
Q3: What are the most common impurities I should expect in my crude this compound?
A3: Common impurities often stem from the starting materials and side reactions during the synthesis. If you are using a semicarbazide-based synthesis, unreacted semicarbazide or its derivatives can be present. Isomeric byproducts are also a possibility in some synthetic routes for 1,2,4-triazoles. Characterization of your crude product by LC-MS or ¹H NMR before purification can help in identifying the nature of these impurities and tailoring the purification strategy accordingly.
Troubleshooting Guides
Challenge 1: Poor Separation in Column Chromatography
Poor separation of your target compound from impurities during column chromatography is a frequent hurdle. The key to resolving this lies in optimizing the mobile and stationary phases.
Logical Troubleshooting Workflow:
Technical Support Center: Scale-Up Synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Welcome to the dedicated technical support center for the scale-up synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
I. Synthetic Pathway Overview
The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the formation of an N-acyl-semicarbazide intermediate, followed by a cyclization reaction to yield the desired triazolone.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: We are observing a significant drop in yield for the acylation step when moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during the acylation of semicarbazide with 4-bromobenzoyl chloride at a larger scale can often be attributed to several factors:
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Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The reaction between the acid chloride and semicarbazide is fast, and poor mixing can result in the formation of symmetrical ureas from the semicarbazide or hydrolysis of the acid chloride.
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Solution:
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Agitator Design and Speed: Ensure the agitator is appropriately designed for the reactor geometry and the reaction mass. The agitator speed should be optimized to ensure good surface movement and bulk mixing without causing excessive splashing.
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Subsurface Addition: The 4-bromobenzoyl chloride should be added subsurface to ensure it reacts with the semicarbazide before it can be hydrolyzed by any moisture present.
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-
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Temperature Control: The acylation reaction is exothermic. Inadequate temperature control in a larger volume can lead to a temperature spike, which can accelerate side reactions.
-
Solution:
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Controlled Addition Rate: Add the 4-bromobenzoyl chloride solution at a controlled rate to manage the exotherm. The addition rate should be guided by the reactor's heat removal capacity.
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Jacket Temperature: Maintain a lower jacket temperature to effectively dissipate the heat generated during the reaction.
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-
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Moisture Sensitivity: 4-Bromobenzoyl chloride is highly sensitive to moisture. The larger surface area and longer transfer times associated with scale-up increase the risk of exposure to atmospheric moisture.
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Solution:
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Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere.
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Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous.
-
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Q2: During the cyclization of 1-(4-bromobenzoyl)semicarbazide, we are experiencing a vigorous exotherm that is difficult to control in our pilot plant reactor. What are the safety implications and how can we manage this?
A2: The base-mediated cyclization to form the triazolone ring is often highly exothermic. Uncontrolled exotherms on a large scale can lead to a runaway reaction, posing a significant safety hazard due to rapid pressure and temperature increases.
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Understanding the Thermal Hazard: It is crucial to perform thermal screening using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the onset temperature of the exotherm and the total heat of reaction. This data is essential for safe process design.
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Managing the Exotherm:
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Controlled Base Addition: The most effective way to control the exotherm is by controlling the addition rate of the base (e.g., NaOH solution). The reaction rate is often directly proportional to the rate of base addition.
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Reverse Addition: Consider adding the reaction mixture containing the semicarbazide to the hot base solution at a controlled rate. This can sometimes offer better control over the reaction.
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Solvent Selection: A higher boiling point solvent can provide a larger temperature window for safe operation. However, the solvent must be compatible with the reaction chemistry and downstream processing.
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Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this may impact reaction kinetics and increase cycle time.
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Q3: We are observing a higher level of impurities in our final product at a larger scale. What are the common impurities and how can we control their formation?
A3: Impurity profiles can change significantly with scale. Common impurities in the synthesis of this compound include:
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Unreacted Starting Materials: Incomplete reaction can leave residual 1-(4-bromobenzoyl)semicarbazide.
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Control Strategy: Ensure sufficient reaction time and temperature during cyclization. Monitor the reaction by HPLC to confirm completion.
-
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Hydrolysis Products: Hydrolysis of the starting acid chloride or the intermediate can lead to the formation of 4-bromobenzoic acid.
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Control Strategy: As mentioned in A1, maintain anhydrous conditions during the acylation step. 4-bromobenzoic acid can typically be removed during the basic work-up of the cyclization step.
-
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Over-alkylation/Side reactions: Under harsh basic conditions, side reactions can occur.
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Control Strategy: Use the stoichiometric amount of base required for the cyclization. Avoid excessively high temperatures or prolonged reaction times.
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Isomeric Impurities: While less common in this specific synthesis, it's important to be aware of the potential for isomeric triazole formation, especially if alternative synthetic routes are employed.
A thorough impurity profiling study using techniques like LC-MS is recommended to identify and characterize unknown impurities. Once identified, their formation can be mitigated by optimizing reaction conditions.
Q4: The filtration of the final product is very slow, leading to a bottleneck in our process. How can we improve the filtration characteristics?
A4: Poor filtration is often due to a small particle size or an unfavorable crystal habit.
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Crystallization Optimization:
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Cooling Profile: The rate of cooling during crystallization has a significant impact on particle size. A slower, controlled cooling profile generally leads to larger, more easily filterable crystals. A rapid "crash" crystallization should be avoided.
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Solvent System: The choice of crystallization solvent is critical. An ideal solvent system will provide good solubility at higher temperatures and low solubility at lower temperatures, allowing for a high recovery of large crystals. Anti-solvent crystallization can also be an effective technique.
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Seeding: Seeding the crystallization with a small amount of the desired crystalline form can promote the growth of larger, more uniform crystals.
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Agitation: The agitation rate during crystallization can influence crystal size and morphology. Gentle agitation is typically preferred to avoid crystal breakage, which can lead to fines and slow filtration.
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Filtration Equipment:
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Filter Type: For large-scale production, a Nutsche filter dryer is often used. The choice of filter cloth or mesh size should be optimized for the particle size of the product.
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Pressure/Vacuum: The pressure or vacuum applied during filtration should be carefully controlled. Excessive pressure can compact the filter cake and reduce the filtration rate.
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III. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the acylation step?
A: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is commonly used. It is crucial that the solvent is anhydrous to prevent hydrolysis of the 4-bromobenzoyl chloride.
Q: What is a suitable base for the cyclization reaction?
A: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used. The concentration of the base should be carefully controlled.
Q: How can I effectively dry the final product on a large scale?
A: For large-scale drying, a vacuum oven or an agitated filter dryer is recommended. The drying temperature should be kept well below the melting point of the compound to avoid decomposition or changes in crystalline form. The drying process should be monitored by Loss on Drying (LOD) analysis until a constant weight is achieved.
Q: Are there any specific safety precautions I should take during the synthesis?
A: Yes. 4-Bromobenzoyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The cyclization reaction can be highly exothermic, so proper temperature control and emergency cooling capabilities are essential. Always conduct a thorough safety assessment before performing any reaction on a large scale.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromobenzoyl)semicarbazide (Intermediate)
| Parameter | Recommendation |
| Reactants | Semicarbazide Hydrochloride, Sodium Bicarbonate, 4-Bromobenzoyl Chloride |
| Solvent | Dichloromethane (DCM), Water |
| Temperature | 0-5 °C for addition, then ambient temperature |
| Procedure | 1. Charge semicarbazide hydrochloride and sodium bicarbonate to a reactor containing water. 2. Cool the mixture to 0-5 °C. 3. In a separate vessel, dissolve 4-bromobenzoyl chloride in DCM. 4. Add the 4-bromobenzoyl chloride solution to the semicarbazide mixture at a controlled rate, maintaining the temperature below 10 °C. 5. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. 6. Monitor the reaction for completion by TLC or HPLC. 7. Filter the solid product, wash with water and then with cold DCM. 8. Dry the product under vacuum. |
Protocol 2: Cyclization to this compound (Final Product)
| Parameter | Recommendation |
| Reactant | 1-(4-Bromobenzoyl)semicarbazide |
| Reagent | Aqueous Sodium Hydroxide (e.g., 2N NaOH) |
| Temperature | Reflux |
| Procedure | 1. Charge 1-(4-bromobenzoyl)semicarbazide to a reactor. 2. Add the aqueous sodium hydroxide solution. 3. Heat the mixture to reflux and maintain for 4-6 hours. 4. Monitor the reaction for completion by TLC or HPLC. 5. Cool the reaction mixture to room temperature. 6. Acidify the solution with a suitable acid (e.g., concentrated HCl) to pH ~5-6 to precipitate the product. 7. Filter the solid product, wash thoroughly with water until the washings are neutral. 8. Dry the product under vacuum at 60-70 °C. |
V. Visualization of Troubleshooting Workflow
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. BenchChem.
-
Mazzone, G., Bonina, F., Arrigo Reina, R., & Blandino, G. (1981). [Synthesis of 1-aroyl-4H(R)-thiosemicarbazides, the corresponding 5-aryl 4H(R)-1,2,4-triazolin-3-thiones and some derivatives of pharmaceutical interest]. Il Farmaco; edizione scientifica, 36(3), 181–196.
-
PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
-
Zhang, Z., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 22(2), 190-199.
-
Enabling Technologies Consortium. (2017). Pharmaceutical Drying. Retrieved from [Link]
-
ResearchGate. (n.d.). FILTRATION CASE STUDIES. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966411.
-
National Center for Biotechnology Information. (2009). Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. Biomedicine & Pharmacotherapy, 63(3), 187-193.
-
Google Patents. (2007). Methods for production of 1,2,4-triazol-3-one. Retrieved from
degradation of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one in solution
Technical Support Center: 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
A Guide for Researchers on Solution Stability and Degradation Analysis
Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Basic Stability & Handling
Question 1: My freshly prepared stock solution of this compound shows rapid degradation. What are the most likely causes?
This is a common issue that typically points to three primary factors: solvent reactivity, pH, and exposure to light.
-
Solvent Choice: While seemingly inert, solvents can participate in degradation. Protic solvents like methanol, under certain conditions, can be more reactive than aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). For initial studies, ACN is often a preferred solvent due to its lower reactivity and good solubilizing power for many heterocyclic compounds.
-
pH of the Solution: The 1,2,4-triazole ring system is generally aromatic and stable, particularly under neutral and acidic conditions.[1][2] However, the triazolone moiety introduces susceptibility to pH extremes. Strongly alkaline conditions (pH > 9) can facilitate hydrolysis of the heterocyclic ring.[3] Ensure your solvent is neutral and that any aqueous buffers used are within a stable pH range (typically 4-8).
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photolytic cleavage, where UV light can induce debromination.[4] Triazole rings can also absorb UV radiation, potentially leading to ring cleavage. Always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially if they are not being used immediately.[5]
Question 2: What is the recommended procedure for storing stock and working solutions to ensure long-term stability?
To maximize the shelf-life of your solutions, a multi-faceted approach is required, addressing temperature, light, and atmospheric exposure.
-
Solvent Selection: Use high-purity (HPLC or MS-grade) ACN or DMSO for stock solutions.
-
Container: Store solutions in amber glass vials with PTFE-lined caps to prevent leaching and light exposure.
-
Temperature: For short-term storage (up to one week), refrigeration at 2-8°C is typically sufficient. For long-term storage (>1 week), freezing at -20°C or -80°C is recommended to significantly slow down kinetic degradation processes.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Validation: The stability of stored solutions is not guaranteed. It is crucial to periodically re-analyze a stored standard against a freshly prepared one to confirm its concentration and purity, especially before starting a new series of experiments.[6][7]
Experimental Design & Troubleshooting
Question 3: I need to conduct a forced degradation study. What conditions should I test, and what is the underlying rationale?
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8] The goal is to achieve 5-20% degradation of the active substance.[9] The following conditions are standard based on ICH guidelines.
-
Acid & Base Hydrolysis: This tests susceptibility to pH-mediated degradation. The triazolone ring may be susceptible to cleavage under harsh pH conditions.
-
Oxidation: This evaluates the molecule's stability in the presence of oxidizing agents. The nitrogen atoms in the triazole ring could be potential sites for oxidation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions that are slow at ambient temperatures.[10]
-
Photodegradation: This is critical for compounds with chromophores (like the aromatic rings) and photosensitive groups (like the C-Br bond).[4][5]
Below is a standard protocol for initiating a forced degradation study.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the diluent (e.g., water or ACN).
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Incubate at 60°C. | Tests for acid-catalyzed ring opening or other hydrolytic pathways. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temp initially. | Tests for base-catalyzed hydrolysis, which is often faster for lactam-like structures. |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temp, protected from light. | Simulates oxidative stress that can occur during formulation or storage. |
| Thermal Stress | Evaporate solvent from 1 mL of stock. Expose solid to 80°C dry heat. | Evaluates the intrinsic thermal stability of the solid-state compound. |
| Photostability | Expose a solution (in a quartz cuvette or clear vial) to a calibrated light source (e.g., Xenon lamp). | Assesses susceptibility to light, particularly cleavage of the C-Br bond.[4] |
-
Sampling & Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase, and analyze immediately by a stability-indicating HPLC-UV or LC-MS method.
-
Control Samples: Always run control samples alongside stressed samples. A control for the photostability test, for instance, would be a sample wrapped in foil and kept in the same chamber to account for any thermal effects.[9]
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Question 4: My HPLC chromatogram shows several new, smaller peaks after a stability study. How can I confirm if they are degradation products or system-related artifacts?
This is a critical step in method validation. A logical, step-by-step approach is necessary to avoid misinterpreting the data.
-
Analyze the Blank: First, inject a blank sample (mobile phase or diluent). This will identify any peaks originating from the solvent, system contamination, or mobile phase impurities.
-
Analyze the Control: Compare the chromatogram of the stressed sample to a control sample (parent compound kept under non-stress conditions). Peaks present in the stressed sample but absent in the control are likely degradation products.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the parent compound peak in the stressed sample. A "pure" peak indicates that no degradation products are co-eluting.
-
Mass Spectrometry (LC-MS): This is the most definitive technique. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the peaks. Degradation products will have m/z values that can be logically derived from the parent compound (e.g., loss of Br, addition of OH, ring cleavage). Impurities from the system are unlikely to have a structural relationship to your compound.
Visualization: Troubleshooting Unexpected Chromatographic Peaks
Caption: Logic tree for identifying unknown peaks.
Degradation Pathways
Question 5: What are the most plausible degradation pathways for this compound in an aqueous solution?
Based on the structure and data from related compounds, two primary degradation pathways are highly plausible: hydrolysis and photolysis .
-
Hydrolytic Pathway: The carbonyl group in the triazolone ring makes it analogous to a lactam within a heterocyclic system. Under strong acidic or, more likely, strong basic conditions, this amide-like bond can be hydrolyzed. This would lead to a ring-opening event, forming a substituted hydrazine derivative.
-
Photolytic Pathway: The carbon-bromine bond on the phenyl ring is a known photosensitive site. Upon absorption of sufficient UV energy, this bond can undergo homolytic cleavage, leading to a debrominated radical. This radical can then abstract a hydrogen atom from the solvent to form 5-phenyl-2H-1,2,4-triazol-3(4H)-one. This is a common degradation pathway for brominated aromatic pesticides.[4]
Visualization: Plausible Degradation Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. epa.gov [epa.gov]
- 7. Stability of isoproturon, bentazone, terbuthylazine and alachlor in natural groundwater, surface water and soil water samples stored under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one in their experimental assays. Poor aqueous solubility is a common hurdle for many promising heterocyclic compounds, leading to inaccurate data and challenging experimental reproducibility.[1][2][3] This document provides a structured approach to troubleshooting and resolving these issues, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when a compound fails to stay in solution.
Question: Why did my compound precipitate when I diluted my DMSO stock into my aqueous assay buffer? Answer: This is a classic solubility problem. This compound, like many complex organic molecules, is likely highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in water.[1][4] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic to aqueous. If the compound's concentration is above its solubility limit in the final buffer, it will "crash out" or precipitate.
Question: What is the maximum concentration of DMSO I should use in my assay? Answer: This is a critical question, as DMSO is not inert. While it's an excellent solvent, it can interfere with assay results.[5][6] For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) , and absolutely no higher than 1%.[7] Higher concentrations can lead to cytotoxicity, altered cell membrane permeability, or direct inhibition/activation of proteins.[7][8] For biochemical assays (e.g., enzyme inhibition), you might tolerate slightly higher concentrations, but this must be validated. Always run a "vehicle control" (assay buffer + the same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting the results.[5]
Question: Can I just heat the solution to get my compound to dissolve? Answer: Heating can be a temporary fix but is generally not recommended as a primary solution for assay preparation. While it may increase the rate of dissolution and solubility, the compound will likely precipitate out again as the solution cools to your experimental temperature (e.g., 37°C or room temperature). This can lead to inconsistent concentrations during your experiment. Furthermore, heating can risk thermal degradation of your compound.
Question: My compound has a triazole ring. Does that tell me anything about its solubility? Answer: Yes. The 1,2,4-triazole ring system is polar and capable of hydrogen bonding.[9][10][11] The parent 1,2,4-triazole is very soluble in water.[9][10] However, the addition of a large, nonpolar bromophenyl group significantly increases the molecule's hydrophobicity, likely making it a "brick-dust" type molecule—one with a stable crystal lattice that is difficult for water to break down.[12] The triazole ring also has both acidic and basic nitrogen atoms, meaning its charge state and therefore its solubility can be highly dependent on pH.[9][13]
Troubleshooting Guide 1: Optimizing Stock Solutions & Initial Dilutions
Before attempting more complex formulation strategies, it's essential to ensure your stock solution and dilution methods are optimized.
The Causality Behind Solvent Choice
DMSO is the default choice because it is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5][6] However, its utility is a double-edged sword; its ability to interact with and solubilize molecules is also why it can interfere with biological systems.[5][8] If you observe assay interference or if your compound is still insoluble even in DMSO, alternative water-miscible organic solvents can be considered.
Protocol: Preparing and Validating a Compound Stock Solution
-
Initial Solubility Test: Start by attempting to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-20 mM). Use a vortex mixer and gentle warming (not exceeding 40°C) if necessary.
-
Visual Inspection: After dissolution, let the solution stand at room temperature for at least one hour. Visually inspect for any precipitation. Check again under a microscope for microcrystals.
-
Serial Dilution: If the stock is clear, perform a serial dilution of the stock into your final aqueous assay buffer.
-
Kinetic Solubility Assessment: Immediately after dilution, and again after 1-2 hours of incubation at the assay temperature, measure for precipitation. This can be done visually or, more quantitatively, by measuring light scattering in a plate reader.
-
Establish Maximum Soluble Concentration: The highest concentration that remains clear after 2 hours is your working maximum. If this concentration is too low for your assay's needs, proceed to the next troubleshooting guides.
Data Summary: Common Organic Solvents for Biological Assays
| Solvent | Type | Typical Max Assay Conc. (v/v) | Notes |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | < 0.5% | Gold standard, but can interfere with assays and cause cell toxicity.[5][7] |
| Ethanol | Polar Protic | < 1% | Less toxic than DMSO for many cell lines, but can also affect protein function. |
| Methanol | Polar Protic | < 1% | More toxic than ethanol; generally used with more caution in cell-based assays. |
| DMF (Dimethylformamide) | Polar Aprotic | < 0.2% | Effective solvent, but generally more toxic than DMSO.[8] |
Workflow: Stock Solution Preparation
Caption: Workflow for preparing and validating a compound stock solution.
Troubleshooting Guide 2: Modifying the Assay Buffer
If optimizing the stock solution is insufficient, the next logical step is to modify the aqueous environment to make it more hospitable to your compound.
Principle 1: pH Adjustment
The solubility of ionizable compounds is highly dependent on pH.[13][14] The 1,2,4-triazole moiety is amphoteric, meaning it can be protonated or deprotonated.[9] By adjusting the pH of your buffer, you can shift the equilibrium towards the charged (and generally more water-soluble) form of the molecule. For a weak base, lowering the pH will protonate it, increasing solubility.[15][16] For a weak acid, increasing the pH will deprotonate it, also increasing solubility.
Protocol: pH Screening
-
Determine pKa: If not known, use software (e.g., MarvinSketch, ChemDraw) to predict the pKa values of your compound. The 1,2,4-triazole ring itself has pKa values around 2.45 and 10.26.[9]
-
Prepare Buffers: Make a series of assay buffers with pH values ranging from ~1.5 units below the basic pKa to ~1.5 units above the acidic pKa (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Ensure your buffer system has adequate buffering capacity at each pH.
-
Test Solubility: Add your compound (from DMSO stock) to each buffer at the desired final concentration.
-
Validate Assay Performance: Crucially, verify that your biological system (e.g., enzyme, cell line) is not adversely affected by the pH change. Run positive and negative controls at each tested pH.
Principle 2: Using Co-solvents
A co-solvent is a water-miscible organic solvent that is added to the aqueous buffer to increase its ability to dissolve nonpolar molecules.[17][18][19] This technique essentially makes the final buffer more "organic-like," reducing the interfacial tension between the water and your hydrophobic compound.[19]
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents that are less likely to interfere with your assay.
-
Prepare Blends: Create versions of your assay buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add your compound to each co-solvent blend and assess for precipitation.
-
Run Vehicle Controls: For any successful co-solvent blend, run a full set of vehicle controls to ensure the co-solvent itself does not alter the assay outcome. High concentrations of co-solvents can denature proteins or stress cells.[20]
Data Summary: Common Co-solvents for Solubility Enhancement
| Co-solvent | Abbreviation | Typical Starting Conc. (v/v) | Notes |
| Polyethylene Glycol 400 | PEG 400 | 1 - 10% | Generally well-tolerated; effective at increasing solubility.[21] |
| Propylene Glycol | PG | 1 - 10% | Common in pharmaceutical formulations; can be viscous.[17][21] |
| Glycerol | - | 1 - 5% | Biocompatible, but high viscosity can be an issue for liquid handling. |
| Ethanol | EtOH | 1 - 5% | Can be effective but has a higher potential to interfere with biological targets.[21] |
Troubleshooting Guide 3: Advanced Formulation Strategies
When buffer modification is not enough, more advanced formulation techniques that actively encapsulate the drug molecule are required. These are powerful methods but require careful validation.
Strategy 1: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in water.[22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can be partitioned into this hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous buffer.[23][24][25]
-
Recommendation: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68, as they are generally less disruptive to proteins and cell membranes than ionic surfactants.[18]
Protocol: Surfactant Screening
-
Prepare Surfactant Stocks: Make a 10% (w/v) stock solution of the chosen surfactant in your assay buffer.
-
Create Test Solutions: Prepare assay buffers containing a range of final surfactant concentrations, ensuring some are well above the surfactant's CMC. (e.g., 0.01%, 0.05%, 0.1%, 0.5%).
-
Add Compound: Spike your compound into the surfactant-containing buffers. Vortex well.
-
Equilibrate: Allow the solutions to equilibrate for 30-60 minutes to ensure micelle formation and drug encapsulation.
-
Validate: As always, run vehicle controls with the surfactant alone to check for any interference with your assay.
Strategy 2: Cyclodextrins and Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[26][27] They can encapsulate a poorly soluble "guest" molecule (your compound) within this cavity, forming a water-soluble "inclusion complex."[26][28] This is a widely used and highly effective method for improving the solubility of problematic compounds.[26][28]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[27][29]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 20-40% w/v). This may require stirring.
-
Add Compound to Cyclodextrin: Add your concentrated compound stock (in a minimal amount of organic solvent like DMSO) directly into the cyclodextrin solution. The molar ratio of cyclodextrin to compound should be high (start with at least 100:1 and optimize downwards).
-
Mix Thoroughly: Vortex vigorously and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Final Dilution: Dilute this complexed solution into your final assay buffer.
-
Validate: Run a vehicle control containing the same final concentration of HP-β-CD to ensure it does not impact your assay results.
By systematically working through these troubleshooting guides, from simple solvent optimization to advanced formulation strategies, researchers can overcome the solubility challenges presented by this compound and obtain reliable, reproducible data in their assays.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
- PubMed. (n.d.). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels.
- PubMed. (n.d.). High throughput microsomal stability assay for insoluble compounds.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- International Journal of Pharmaceutical Sciences Review and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- PubMed. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65–79.
- NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- PMC - NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
- ResearchGate. (2020, November 19). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- PubMed Central. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2026, January 8). Biological Activities of Various Triazolone Derivatives.
- ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV.
- NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- National Library of Medicine. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. 13(Special Issue 9), 1748-1756.
- PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
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- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbr.in [ijpbr.in]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asianpharmtech.com [asianpharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmaexcipients.com [pharmaexcipients.com]
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- 27. tandfonline.com [tandfonline.com]
- 28. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] However, its synthesis is often plagued by the formation of isomeric mixtures, which can lead to significant challenges in purification and characterization.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you achieve high regioselectivity in your 1,2,4-triazole syntheses.
Part 1: Frequently Asked Questions (FAQs) on 1,2,4-Triazole Isomerism
Q1: What are the common isomeric forms of substituted 1,2,4-triazoles that I should be aware of?
When synthesizing substituted 1,2,4-triazoles, you will primarily encounter two types of isomerism:
-
N-Substitution Isomerism: Alkylation or arylation of an unsubstituted 1,2,4-triazole can occur at the N1 or N2 positions, leading to 1-substituted and 2-substituted isomers, respectively.[3]
-
Positional Isomerism of Substituents on the Ring: In reactions forming the triazole ring, such as those involving unsymmetrical precursors, substituents can be located at the 3- and 5-positions, leading to, for example, 1,3-disubstituted versus 1,5-disubstituted products.[4]
Q2: Why is controlling regioselectivity so critical in the synthesis of 1,2,4-triazole-based drug candidates?
The biological activity of a 1,2,4-triazole-containing compound is highly dependent on the specific arrangement of its substituents. Different isomers can have vastly different pharmacological profiles, toxicities, and metabolic stabilities. Therefore, controlling regioselectivity is paramount for:
-
Ensuring the synthesis of the desired biologically active isomer.
-
Simplifying purification processes , which can be costly and time-consuming when dealing with isomeric mixtures.
-
Meeting stringent regulatory requirements for drug purity and characterization.
Q3: What are the primary factors that influence regioselectivity in 1,2,4-triazole synthesis?
The regiochemical outcome of a 1,2,4-triazole synthesis is influenced by a combination of factors, including:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the reaction to a specific regioisomeric product.
-
Steric Hindrance: Bulky substituents can favor the formation of one isomer over another due to spatial constraints.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all play a crucial role in determining the isomeric ratio of the products.[5]
-
Choice of Catalyst: In many modern synthetic methods, the catalyst is the primary determinant of regioselectivity. For instance, in certain cycloaddition reactions, a silver(I) catalyst may favor the formation of 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst can selectively produce the 1,5-disubstituted isomer.[4][6][7]
Part 2: Troubleshooting Guides for Common Synthetic Methods
Guide 1: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction, which involves the condensation of an imide with a hydrazine, is a classical method for synthesizing 1,2,4-triazoles.[1][8][9] However, it is notorious for producing isomeric mixtures when unsymmetrical imides are used.[8][9]
Common Problem: Formation of a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.
Root Cause Analysis:
The regioselectivity of the Einhorn-Brunner reaction is governed by the electronic properties of the two acyl groups of the imide. The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon.[9] The acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly end up at the 3-position of the triazole ring.[1][8][9]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Considerations |
| Careful Selection of Imide Starting Material | To favor a specific isomer, choose an imide where one acyl group is significantly more electron-withdrawing than the other. | For example, to synthesize a 3-aryl-5-alkyl-1,2,4-triazole, start with an imide derived from an aromatic carboxylic acid and an aliphatic carboxylic acid. The aryl group will direct the regioselectivity. |
| Modification of Reaction Conditions | While less impactful than substrate choice, optimizing temperature and reaction time can sometimes slightly influence the isomeric ratio. | Lowering the reaction temperature may improve selectivity in some cases, but it will also likely decrease the reaction rate. |
| Alternative Synthetic Routes | If achieving high regioselectivity with the Einhorn-Brunner reaction proves difficult, consider alternative methods that offer better control. | For example, catalyst-controlled cycloaddition reactions can provide excellent regioselectivity.[4][6] |
Illustrative Workflow for the Einhorn-Brunner Reaction:
Caption: A typical experimental workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.
Guide 2: The Pellizzari Reaction
The Pellizzari reaction is another classical method for synthesizing 1,2,4-triazoles, involving the condensation of an amide with an acylhydrazide.[2][5][10] Similar to the Einhorn-Brunner reaction, it can also lead to isomeric mixtures when unsymmetrical starting materials are used.[5][11]
Common Problem: Formation of a mixture of three different 1,2,4-triazole products in unsymmetrical reactions.
Root Cause Analysis:
At the high temperatures often required for the Pellizzari reaction (typically 220-250°C), an "interchange of acyl groups" or transamination can occur between the amide and the acylhydrazide.[5][11] This leads to the formation of new amides and acylhydrazides in situ, which then react to form a mixture of three different 1,2,4-triazoles.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Considerations |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly shorten reaction times and often allows for lower reaction temperatures, which can minimize the extent of acyl group interchange.[2][5] | Reactions that take hours under conventional heating can often be completed in minutes using a microwave synthesizer. |
| Optimize Reaction Temperature | Carefully determine the minimum temperature required for the reaction to proceed at a reasonable rate. | A temperature screen is recommended to find the optimal balance between reaction rate and selectivity. |
| Design a Symmetrical Synthesis | If possible, design your synthetic route to utilize a symmetrical Pellizzari reaction (i.e., where the acyl groups of the amide and acylhydrazide are the same). This will eliminate the possibility of forming isomeric mixtures. | This may require a longer overall synthetic route but can save significant time and effort in purification. |
| Advanced Purification Techniques | If an isomeric mixture is unavoidable, advanced purification techniques will be necessary. | Column chromatography or High-Performance Liquid Chromatography (HPLC) are often required to separate the isomeric products.[5] |
Decision Tree for Pellizzari Reaction Optimization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isres.org [isres.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 5-Aryl-1,2,4-triazol-3-ones
Welcome to the technical support center for the synthesis of 5-aryl-1,2,4-triazol-3-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Introduction to the Synthesis of 5-Aryl-1,2,4-triazol-3-ones
The 5-aryl-1,2,4-triazol-3-one core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The synthesis of these compounds is of significant interest, and while several methods exist, they are not without their challenges. This guide will focus on two prevalent synthetic strategies: the cyclocondensation of an aryl nitrile with ethyl carbazate, and the cyclization of an N-aroylsemicarbazide. We will explore the mechanistic underpinnings of these reactions to better understand and address potential pitfalls.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic routes discussed, the following diagrams illustrate the key transformations.
Caption: Common synthetic routes to 5-aryl-1,2,4-triazol-3-ones.
Troubleshooting Guide
This section is formatted to address specific experimental issues. Identify your symptom and explore the potential causes and suggested solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Formation | A. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. For the DMAP-catalyzed cyclocondensation of aryl nitriles and ethyl carbazate, this can be a common issue.[1] | A.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. A.2. Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, cautiously increase the temperature in small increments (e.g., 10 °C). For some cyclizations, microwave irradiation can significantly reduce reaction times. |
| B. Catalyst Inefficiency (DMAP-catalyzed route): The 4-(Dimethylamino)pyridine (DMAP) catalyst may be of poor quality or used in an insufficient amount. DMAP acts as a nucleophilic catalyst, and its efficacy is crucial. | B.1. Verify Catalyst Quality: Use a fresh, high-purity batch of DMAP. B.2. Optimize Catalyst Loading: While catalytic amounts are desired, for sluggish reactions, a slight increase in DMAP loading (e.g., from 5 mol% to 10 mol%) can be beneficial. | |
| C. Hydrolysis of Intermediates (Aroylsemicarbazide route): The N-aroylsemicarbazide intermediate can be susceptible to hydrolysis, especially under harsh basic or acidic conditions used for cyclization. | C.1. Anhydrous Conditions: Ensure all solvents and reagents are dry. C.2. Milder Reaction Conditions: If using a strong base, consider switching to a milder base like potassium carbonate. For acid-catalyzed cyclization, use a non-aqueous acid source if possible. | |
| D. Poor Quality Starting Materials: Impurities in the aryl nitrile, ethyl carbazate, aroyl halide, or semicarbazide can inhibit the reaction. | D.1. Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable. D.2. Use High-Purity Reagents: Whenever possible, use reagents from a reputable supplier. | |
| 2. Formation of Significant Side Products | A. Dimerization or Polymerization: Under harsh conditions, starting materials or intermediates can undergo self-condensation. | A.1. Control Reactant Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. A.2. Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of the reactive species. |
| B. Formation of Oxadiazoles: In some cases, rearrangement of the intermediate can lead to the formation of 1,3,4-oxadiazole isomers. | B.1. Optimize Reaction Temperature: This side reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity. | |
| C. Hydrolysis of Nitrile Group (Route A): If moisture is present, the aryl nitrile can hydrolyze to the corresponding benzoic acid, which will not participate in the desired reaction. | C.1. Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Difficulty in Product Purification | A. Co-elution with Starting Materials: The polarity of the 5-aryl-1,2,4-triazol-3-one product may be similar to that of the starting materials, making chromatographic separation challenging. | A.1. Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes). A.2. Optimize Chromatography: If column chromatography is necessary, try different solvent systems and consider using a different stationary phase (e.g., alumina instead of silica gel). |
| B. Product is Highly Polar and Water-Soluble: This can make extraction from aqueous work-up solutions difficult. | B.1. Use of a Continuous Extractor: For highly water-soluble products, a continuous liquid-liquid extractor can be more efficient than multiple batch extractions. B.2. Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product and improve extraction efficiency. | |
| C. Product is an Insoluble Solid: The product may precipitate from the reaction mixture, making it difficult to handle and purify further. | C.1. Hot Filtration: If the product is soluble in the hot reaction solvent, it can be isolated by hot filtration to remove any insoluble impurities. C.2. Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the cyclocondensation of aryl nitriles and ethyl carbazate?
A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It activates the nitrile group by forming a reactive nitrilium salt intermediate. This intermediate is then more susceptible to nucleophilic attack by the ethyl carbazate, facilitating the initial addition step of the reaction mechanism.
Caption: Simplified mechanism showing the activation of the aryl nitrile by DMAP.
Q2: My reaction to form the N-aroylsemicarbazide intermediate is clean, but the subsequent cyclization to the triazolone gives a low yield. What should I investigate?
A2: A low yield in the cyclization step often points to issues with the reaction conditions. The N-aroylsemicarbazide can be sensitive to the conditions required for cyclization. Consider the following:
-
Base/Acid Strength: If using a strong base like sodium hydroxide, you may be causing hydrolysis of the intermediate. Try a milder base such as potassium carbonate or an organic base like triethylamine. Similarly, if using a strong acid, consider a milder acidic catalyst.
-
Temperature: Excessive heat can lead to decomposition of the intermediate or the final product. Try running the cyclization at a lower temperature for a longer period.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. For base-catalyzed cyclizations, polar aprotic solvents like DMF or DMSO can be effective. For acid-catalyzed reactions, a non-polar solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial.
Q3: How do I choose between the aryl nitrile/ethyl carbazate route and the aroylsemicarbazide route?
A3: The choice of synthetic route often depends on the availability and reactivity of the starting materials.
-
Aryl Nitrile/Ethyl Carbazate Route: This is a good option when the corresponding aryl nitrile is readily available. It is a convergent one-pot reaction, which can be advantageous. However, it may be sensitive to steric hindrance on the aryl nitrile and may require careful optimization of the catalyst and reaction conditions.[1]
-
Aroylsemicarbazide Route: This two-step approach is often reliable and versatile. It is particularly useful when the aroyl halide or carboxylic acid is more accessible than the nitrile. The intermediate N-aroylsemicarbazide can often be isolated and purified before the cyclization step, which can lead to a cleaner final product.
Q4: What are the best practices for purifying 5-aryl-1,2,4-triazol-3-ones?
A4: The purification strategy will depend on the physical properties of your specific compound.
-
Recrystallization: This is the preferred method for solid products. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, silica gel column chromatography is standard. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: If your triazolone has an acidic or basic handle, you can use acid-base extraction to separate it from neutral impurities. The triazolone ring itself has weakly acidic and basic properties that can sometimes be exploited.
-
Trituration: If your crude product is a solid contaminated with soluble impurities, suspending it in a suitable solvent, stirring, and then filtering can be a simple and effective purification method.
Q5: Can I use microwave synthesis for these reactions?
A5: Yes, microwave-assisted synthesis can be a very effective technique for preparing 5-aryl-1,2,4-triazol-3-ones. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes lead to cleaner reactions with higher yields. It is particularly beneficial for high-throughput synthesis and for reactions that are sluggish under conventional heating.
Experimental Protocols
General Protocol for the DMAP-Catalyzed Synthesis of 5-Aryl-1,2,4-triazol-3-one (Route A)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl nitrile (1.0 equiv), ethyl carbazate (1.2 equiv), and 4-(dimethylaminopyridine) (DMAP) (0.1 equiv).
-
The reaction is typically run neat (without solvent) or in a high-boiling solvent such as xylene or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether.
-
If the product does not crystallize, the crude mixture can be purified by column chromatography on silica gel.
General Protocol for the Synthesis and Cyclization of N-Aroylsemicarbazide (Route B)
Step 1: Synthesis of N-Aroylsemicarbazide
-
Dissolve semicarbazide hydrochloride (1.0 equiv) and a base such as sodium acetate (1.1 equiv) in a suitable solvent like aqueous ethanol.
-
Cool the solution in an ice bath and add the aroyl chloride (1.0 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The N-aroylsemicarbazide often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to 5-Aryl-1,2,4-triazol-3-one
-
Suspend the N-aroylsemicarbazide (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or DMF).
-
Add a base (e.g., potassium carbonate, 2.0 equiv) or an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize if necessary.
-
The product can be isolated by filtration if it precipitates, or by extraction followed by purification via recrystallization or column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine derivatives (like ethyl carbazate and semicarbazide) are potentially toxic and should be handled with care.
-
Aroyl halides are corrosive and lachrymatory; handle them with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of 5-aryl-1,2,4-triazol-3-ones, while straightforward in principle, often requires careful optimization and troubleshooting. By understanding the underlying reaction mechanisms and potential side reactions, researchers can systematically address challenges such as low yields and purification difficulties. This guide provides a framework for rational problem-solving, enabling the efficient and successful synthesis of these valuable heterocyclic compounds.
References
-
ResearchGate. (2025). Novel Method for the Synthesis of 1,2,4-Triazoles and 1,2,4-Triazol-3-ones. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Triazolones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazolone compounds. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to address the common challenge of inconsistent results in biological assays involving this important class of molecules. Our approach is rooted in scientific principles and field-proven insights to help you achieve reliable and reproducible data.
Introduction: The Challenge of Consistency with Triazolones
Triazolones are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and chemical biology.[1][2][3] However, their physicochemical properties can sometimes lead to challenges in aqueous biological assay environments, resulting in frustrating variability and inconsistent results. This guide will walk you through a systematic approach to identifying and resolving the root causes of such inconsistencies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering variability with triazolone compounds.
Q1: My replicate wells show high variability. What is the most likely cause?
A1: High variability between replicates is frequently linked to poor compound solubility and precipitation in the aqueous assay medium.[4] Triazolones, especially those with hydrophobic modifications, can fall out of solution, leading to inconsistent concentrations across your assay plate.
Q2: How should I properly dissolve and handle my triazolone compound?
A2: It is crucial to start with a high-concentration stock solution in an appropriate organic solvent, most commonly dimethyl sulfoxide (DMSO).[4] When preparing working solutions, dilute the stock into your assay buffer with vigorous mixing. Always visually inspect for any signs of precipitation (cloudiness or particulates) before adding the compound to your assay.[4]
Q3: Could the final DMSO concentration in my assay be affecting the results?
A3: Yes, the final concentration of DMSO can significantly impact assay performance. DMSO can alter cell membrane permeability and even directly inhibit or activate certain enzymes or signaling pathways.[5][6][7] It is essential to maintain a consistent and low final DMSO concentration (typically ≤ 0.5%) across all wells, including controls.
Q4: My compound seems to lose activity over the course of the experiment. Why might this be happening?
A4: Loss of activity over time can indicate compound instability in the assay medium or non-specific binding to plasticware.[4] It is always recommended to prepare fresh dilutions of your compound immediately before each experiment.[4] To mitigate non-specific binding, consider using low-retention plasticware or including a carrier protein like bovine serum albumin (BSA) in your assay buffer, if compatible with your assay system.[4]
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for diagnosing and resolving specific issues.
Guide 1: Diagnosing and Overcoming Solubility Issues
Inconsistent results often originate from the compound's behavior in the assay medium. The following workflow will help you systematically assess and address solubility problems.
Experimental Protocol: Assessing Compound Solubility
-
Prepare Serial Dilutions: In microcentrifuge tubes, prepare a serial dilution of your triazolone stock solution in the final assay buffer to achieve the desired concentration range. Ensure the final DMSO concentration is constant across all tubes.
-
Vigorous Mixing: Vortex each tube vigorously for at least 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the tubes under the same temperature and time conditions as your actual assay.
-
Centrifugation: Centrifuge the tubes at high speed (>14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Visual Inspection: Carefully inspect each tube for the presence of a pellet. The absence of a pellet indicates that the compound is soluble at that concentration under your assay conditions.[4]
Troubleshooting Decision Tree for Solubility
Caption: A workflow for troubleshooting solubility issues.
Guide 2: Investigating Compound Stability and Non-Specific Binding
If solubility is not the issue, the inconsistency may stem from the compound's stability in the assay medium or its interaction with assay components and surfaces.
Key Considerations:
-
Chemical Stability: Triazole rings are generally stable, but substituents on the ring can be labile under certain pH or redox conditions.[8]
-
Photodegradation: Some organic molecules are sensitive to light. It is good practice to protect your compound solutions from light, especially during long incubations.
-
Protein Binding: Triazoles have been shown to bind to serum albumins and other proteins.[9][10][11] If your assay medium contains serum or other proteins, the free concentration of your compound may be significantly lower than the nominal concentration, and this can vary between batches of serum.
Table 1: Factors Affecting Compound Stability and Binding
| Factor | Potential Impact | Mitigation Strategy |
| pH of Assay Buffer | Can lead to hydrolysis of sensitive functional groups. | Assess compound stability at different pH values using analytical methods like HPLC-MS. |
| Incubation Time | Longer incubations increase the chance of degradation. | Evaluate if shorter incubation times yield consistent results.[4] |
| Presence of Serum/Protein | Sequesters the compound, reducing its effective concentration.[12] | Quantify protein binding if possible. Maintain consistent serum lots or use a defined, serum-free medium. |
| Plasticware | Hydrophobic compounds can adsorb to plastic surfaces.[4] | Use low-retention plates and pipette tips. Consider pre-treating plates with a blocking agent like BSA.[4] |
Guide 3: Addressing Assay-Specific Artifacts
Sometimes, the triazolone compound itself can interfere with the assay technology, leading to inconsistent or misleading results. This is a common challenge in high-throughput screening (HTS).[13][14][15]
Potential Assay Interferences:
-
Autofluorescence: Triazole-containing compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4]
-
Enzyme Inhibition/Activation: The compound may have off-target effects on reporter enzymes used in the assay.[16][17][18]
-
Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cellular processes.
Experimental Workflow for Identifying Assay Artifacts
Caption: A workflow for identifying assay-specific artifacts.
Protocol: Counter-Screening for Off-Target Effects
-
Assay without Target: Prepare your assay as usual, but omit the biological target (e.g., the enzyme or cells). Add your triazolone compound. A signal in the absence of the target suggests direct interference with the detection system.
-
Structurally Related Inactive Compound: If available, test a close structural analog of your compound that is known to be inactive against your target. This can help differentiate between specific on-target effects and non-specific effects due to the chemical scaffold.[4]
-
Orthogonal Assays: If possible, confirm your findings using a different assay format that relies on an alternative detection method (e.g., luminescence instead of fluorescence).[15]
Conclusion
Achieving consistent and reliable results with triazolone compounds is attainable with a systematic and informed troubleshooting approach. By carefully considering factors such as solubility, stability, protein binding, and potential assay artifacts, researchers can overcome the challenges of variability and generate high-quality, reproducible data. This guide provides a framework for diagnosing and resolving common issues, empowering you to confidently advance your research and development efforts.
References
- Interaction of a new triazole compound with Serum albumins and Proteolytic enzyme Bromelain by Steady state fluorescence and Molecular docking techniques. (2024).
-
The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins. (2019). PubMed. [Link]
-
Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (n.d.). PMC - NIH. [Link]
-
Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors. (2021). ResearchGate. [Link]
-
Interaction Proteolyt n of a new tic enzyme M w triazole c e Bromela Molecular d compound ain by Stea docking te d with Ser ad. (n.d.). Indian Journal of Biochemistry and Biophysics. [Link]
-
Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. (n.d.). PMC - NIH. [Link]
-
Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. (n.d.). MDPI. [Link]
-
A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (n.d.). MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
-
The interactions between DMSO and the triazole C–H proton. (2025). ResearchGate. [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). NIH. [Link]
-
Application of triazoles in the structural modification of natural products. (n.d.). PubMed Central. [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Chemical Science (RSC Publishing). [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. (n.d.). PubMed. [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). ResearchGate. [Link]
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Studies on synthesis and biological activities of novel triazole compounds containing 1, 3-dioxolane. (2006). ResearchGate. [Link]
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Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]
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Binding of serum albumin to the anthelmintic drugs albendazole, triclabendazole and their sulphoxides. (2010). PubMed. [Link]
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Antifungal activity, mode of action variability, and subcellular distribution of coumarin-based antifungal azoles. (2019). PubMed. [Link]
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Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents. (2015). PubMed. [Link]
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Assay Troubleshooting. (n.d.). MB. [Link]
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The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (n.d.). MDPI. [Link]
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Influence of DMSO on antifungal activity during susceptibility testing in vitro. (2013). PubMed. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
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Influence of DMSO on antifungal activity during susceptibility testing in vitro. (2013). ResearchGate. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]
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Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. (n.d.). PMC - NIH. [Link]
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Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). University of Pennsylvania. [Link]
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The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]
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Technical Support Center: Stability and Storage of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. This resource is designed to provide expert guidance on the stability testing and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the reliability of your experimental results.
This guide is structured to address common questions and troubleshoot specific issues you may encounter. We will delve into the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage of the solid drug substance, we recommend controlled conditions of 25°C ± 2°C with 60% ± 5% relative humidity (RH) or, for improved stability, refrigerated conditions at 5°C ± 3°C .[1][2] The choice depends on the intended duration of storage and the climatic zone. The compound should be stored in well-sealed containers protected from light to prevent potential photodegradation.
Q2: How should I prepare solutions of this compound for experiments? Are there any solvents to avoid?
A2: Solutions should ideally be prepared fresh for each experiment. If storage is necessary, they should be kept at refrigerated temperatures (2-8°C) and protected from light for no more than 24-48 hours, pending specific stability data. The solubility of the compound should be determined empirically in relevant solvents. While common solvents like acetonitrile and methanol may be suitable for analytical purposes, their long-term impact on stability should be assessed.[3] Avoid highly acidic or alkaline aqueous solutions for prolonged storage, as the triazolone ring may be susceptible to hydrolysis.
Q3: What are the initial visual signs of degradation for this compound?
A3: As a solid, any change in color (e.g., yellowing), caking, or change in crystalline appearance may indicate degradation. In solution, the appearance of cloudiness, precipitation, or a change in color can be a sign of instability or the formation of insoluble degradants.
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds, particularly those with aromatic systems, exhibit photosensitivity. It is best practice to assume the compound is photolabile until proven otherwise. All handling, storage, and experiments should be conducted under amber lighting or in light-resistant containers. Photostability testing according to ICH Q1B guidelines is essential to definitively determine its sensitivity.[1][4]
Troubleshooting Guide: Experimental Observations
This section provides in-depth troubleshooting for specific issues you may encounter during your stability studies.
Issue 1: Appearance of New Peaks in HPLC Analysis During a Stability Study
Q: I'm running an HPLC stability assay on my sample of this compound stored under accelerated conditions (40°C/75% RH), and I'm observing a new, earlier-eluting peak that grows over time. What could this be?
A: The appearance of a new, more polar (earlier-eluting in reverse-phase HPLC) peak is a classic sign of degradation. Given the structure, the most probable cause is hydrolysis of the triazolone ring.
-
Plausible Mechanism: The amide-like bonds within the 1,2,4-triazol-3(4H)-one ring are susceptible to cleavage under the influence of heat and humidity, especially if acidic or basic microenvironments exist. This would lead to the formation of more polar, open-ring structures.
-
Troubleshooting & Verification Protocol:
-
Conduct a Forced Degradation Study: To confirm if the unknown peak is a hydrolytic degradant, perform a forced degradation study as outlined in Protocol 1.[5][6] Comparing the chromatograms from the acidic and basic hydrolysis stress conditions with your stability sample's chromatogram can provide strong evidence.
-
LC-MS Analysis: The most definitive way to identify the new peak is through Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The mass of the degradant can confirm if it corresponds to a hydrolyzed product or another species.
-
Evaluate pH of the Microenvironment: Consider the excipients in your formulation or any residues in your storage container that might create an acidic or basic microenvironment, thereby accelerating hydrolysis.
-
Issue 2: A Significant Decrease in Assay Value with No Corresponding Major Degradation Peak
Q: My stability samples show a significant drop in the concentration of the parent compound over time, but I don't see a single major degradation peak that accounts for the loss. Instead, I see a noisy or rising baseline. What's happening?
A: This scenario suggests several possibilities, including the formation of multiple minor degradants, the formation of non-UV active degradants, or the formation of insoluble degradants that are not being properly analyzed.
-
Potential Causes & Explanations:
-
Complex Degradation Pathway: The compound may be degrading through multiple pathways simultaneously, leading to a variety of products, none of which are individually abundant enough to form a distinct, major peak.
-
Formation of Insoluble Products: Degradation could be leading to polymerization or the formation of highly insoluble products that precipitate out of solution and are therefore not injected onto the HPLC column. This would result in a loss of the parent compound without a corresponding peak.
-
Loss of a UV Chromophore: The degradation pathway might involve the destruction of the aromatic or triazole ring system, which is responsible for the compound's UV absorbance. The resulting degradants would be "invisible" to a standard UV detector.
-
-
Troubleshooting & Verification Protocol:
-
Visual Inspection: Carefully inspect your sample solutions for any signs of precipitation or cloudiness before analysis. Centrifuge the sample and analyze both the supernatant and a redissolved portion of any precipitate (if possible in a strong solvent) to check for the parent compound.
-
Use a Mass-Based Detector: Employ an alternative detection method that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or a mass spectrometer (MS), alongside your UV detector to see if "invisible" compounds are present.
-
Stress Condition Re-evaluation: Re-run a portion of your forced degradation study (Protocol 1), but at milder stress levels. The goal is to induce a smaller amount of degradation (e.g., 5-10%) to better resolve the initial degradation products before they can further degrade into a complex mixture.[6]
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study is critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5][7] It is a key step in developing a stability-indicating analytical method.
Objective: To intentionally degrade the sample under more severe conditions than accelerated stability testing to understand degradation pathways.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[5]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Store a solid sample at 80°C for 48 hours. Also, store a solution at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize it if necessary (for acid/base samples), and dilute to the target concentration for HPLC analysis.
-
Data Evaluation: Analyze all samples by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the active substance. The chromatograms will reveal the primary degradation products under each condition.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Data Summary Tables
Table 1: Recommended ICH Stability Storage Conditions [1][2]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Typical Starting Conditions for Forced Degradation Studies [3][5][6]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 8 - 48 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 8 - 48 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat (Solid) | 70°C - 80°C | 1 - 2 months |
| Photostability | ICH Q1B Light Cabinet | Per Guideline | Per Guideline |
Potential Degradation Pathway
Based on the structure of this compound, a primary degradation pathway to consider is hydrolytic cleavage of the triazolone ring.
Caption: A potential hydrolytic degradation pathway.
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ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
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ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one and Fluconazole
Introduction
The relentless challenge of invasive fungal infections, exacerbated by the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of antifungal drugs, with fluconazole being a prominent member of this class for decades.[1] This guide provides a comparative overview of the antifungal activity of a novel investigational compound, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, against the widely used antifungal, fluconazole. We will delve into their mechanisms of action, present a detailed experimental protocol for a head-to-head comparison of their in vitro efficacy, and discuss the potential implications of their structural differences on their antifungal spectrum and potency. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.
Mechanism of Action: A Tale of Two Triazoles
Both fluconazole and this compound belong to the triazole class of antifungal agents. Their primary mechanism of action is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[2][3] This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is the principal sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of lanosterol 14α-demethylase by triazoles leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][4] This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity) or cell death (fungicidal activity).[2][4]
While both compounds share this general mechanism, the specific substitutions on the triazole ring can influence their binding affinity to the target enzyme and their spectrum of activity. Fluconazole, a bis-triazole, is known for its efficacy against many Candida species and Cryptococcus neoformans.[6] The introduction of a bromophenyl group in this compound may alter its lipophilicity and electronic properties, potentially leading to enhanced binding to the active site of lanosterol 14α-demethylase in certain fungal species and possibly overcoming some resistance mechanisms.[7][8]
Head-to-Head Comparison: An In Vitro Efficacy Study
To objectively compare the antifungal activity of this compound and fluconazole, a standardized in vitro susceptibility test is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, provides a robust and reproducible framework for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Experimental Protocol: Broth Microdilution Assay
This protocol details the steps for determining the MIC of the investigational compound and fluconazole against a panel of clinically relevant fungal strains.
1. Preparation of Antifungal Stock Solutions:
- Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
- Prepare a 10 mg/mL stock solution of fluconazole in sterile distilled water.
- Further dilute these stock solutions in RPMI 1640 medium to create a working solution at a concentration 100 times the highest final concentration to be tested.
2. Inoculum Preparation:
- Culture the fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.
- Harvest the fungal colonies and suspend them in sterile saline.
- Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Microplate Preparation and Incubation:
- Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
- Add 100 µL of the working antifungal solution to the first column of wells and perform serial twofold dilutions across the plate.
- Add 100 µL of the prepared fungal inoculum to each well.
- Include a growth control (no drug) and a sterility control (no inoculum) for each fungal strain.
- Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
- MICs can be determined visually or by using a spectrophotometer to read the optical density at 530 nm.[9]
Visualizing the Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Comparative Data Presentation
The results of the broth microdilution assay should be summarized in a clear and concise table to facilitate a direct comparison of the antifungal activities.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | [Insert Experimental Data] | 0.25 - 2[10][11] |
| Candida glabrata ATCC 90030 | [Insert Experimental Data] | 8 - 32[10] |
| Candida parapsilosis ATCC 22019 | [Insert Experimental Data] | 1 - 4[10] |
| Candida krusei ATCC 6258 | [Insert Experimental Data] | 16 - >64[10] |
| Cryptococcus neoformans ATCC 90112 | [Insert Experimental Data] | 4 - 16[11] |
Note: The MIC values for fluconazole are representative ranges reported in the literature and should be determined concurrently with the investigational compound for a direct comparison.
Discussion and Future Directions
The comparative MIC data will provide a preliminary assessment of the antifungal potential of this compound relative to fluconazole. A lower MIC value for the novel compound against a particular strain would indicate superior in vitro potency. Of particular interest will be its activity against fungal species that exhibit reduced susceptibility or resistance to fluconazole, such as Candida glabrata and Candida krusei.[10]
The presence of the bromophenyl moiety in the novel triazole is a key structural feature that warrants further investigation. Halogenated phenyl rings are common in pharmacologically active compounds and can influence factors such as membrane permeability and target binding affinity.[7][8] Future studies should explore the structure-activity relationship of this class of compounds to optimize their antifungal efficacy.
Furthermore, in vitro data is only the first step in the evaluation of a new antifungal agent. Promising candidates should be advanced to studies that assess their cytotoxicity, pharmacokinetic properties, and in vivo efficacy in animal models of fungal infections.
Conclusion
This guide has outlined a systematic approach for the comparative evaluation of the antifungal activity of this compound and fluconazole. By adhering to standardized protocols and presenting the data in a clear, comparative format, researchers can effectively assess the potential of novel triazole compounds to address the growing challenge of fungal infections. The insights gained from such studies are crucial for guiding the future development of the next generation of antifungal therapies.
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Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]
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What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Dr.Oracle. [Link]
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Goyal, P., & Chauhan, A. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]
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Li, P., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Chemical Biology & Drug Design, 86(5), 1143-1150. [Link]
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What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
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Zhang, Y., et al. (2010). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. Chemical Biology & Drug Design, 76(6), 496-504. [Link]
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Sardi, J. C. O., et al. (2013). Triazole antifungal agents in invasive fungal infections: a comparative review. Clinical Pharmacokinetics, 52(4), 239-253. [Link]
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Wang, S., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5745-5757. [Link]
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A-Samie, M. A., et al. (2020). Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. Journal de Mycologie Médicale, 30(2), 100935. [Link]
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Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3467. [Link]
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Connolly, P. M., et al. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 43(2), 322-328. [Link]
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Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-160. [Link]
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Groll, A. H., & Walsh, T. J. (2006). New-generation triazole antifungal drugs: review of the Phase II and III trials. Expert Opinion on Investigational Drugs, 15(11), 1293-1311. [Link]
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Arthington-Skaggs, B. A., et al. (1999). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 43(7), 1587-1590. [Link]
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Eze, C. N., et al. (2020). Trends in Prevalence of Yeast Species Associated With Urogenital Infection in Nsukka, Nigeria: An Overview of True Candida Species and Genotyping of Candida albicans hwp1-Heterozygous Isolates. Frontiers in Cellular and Infection Microbiology, 10, 318. [Link]
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Tóth, Z., et al. (2019). The activity of fluconazole, amphotericin B, caspofungin and micafungin against planktonic cells and biofilms of Candida kefyr clinical isolates. Journal of Medical Microbiology, 68(1), 43-50. [Link]
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Slain, D. (2008, May 20). Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. [Link]
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Demian, A. D., et al. (2022). A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Current issues in pharmacy and medicine: science and practice, 15(4), 369-373. [Link]
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Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7486. [Link]
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Demian, A. D., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 263-268. [Link]
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Kumar, A., et al. (2011). Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. International Journal of Pharmaceutical Erudition, 1(2), 10-15. [Link]
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Bîcu, E., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(3), M1143. [Link]
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Nosova, E. V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[2][4][6]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(7), 1483-1487. [Link]
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A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]
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Pisano, S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes Containing a Phenyl-/4-Bromophenylsulfonylphenyl Moiety: Synthesis and Toxicity Evaluation. Molecules, 28(12), 4834. [Link]
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The Halogen Dance: A Comparative Guide to Structure-Activity Relationships in Phenyl-Triazolone Herbicides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of agrochemical design, the phenyl-triazolone scaffold stands as a cornerstone for a potent class of herbicides that target the protoporphyrinogen oxidase (PPO) enzyme. These compounds have been instrumental in modern weed management for decades.[1] The efficacy of these herbicides is not merely a function of the core triazolone ring; it is profoundly dictated by the substitution pattern on the appended phenyl group, particularly the strategic placement of halogen atoms. Understanding this structure-activity relationship (SAR) is paramount for the rational design of new, more effective, and selective herbicidal agents.
This guide provides an in-depth comparison of how halogen substitutions on the phenyl ring of triazolone derivatives influence their biological activity. We will delve into the causality behind experimental findings, present comparative data, and provide detailed protocols for assessing the performance of these critical compounds.
The Mechanism of Action: Why PPO Inhibition Matters
Phenyl-triazolone herbicides exert their phytotoxic effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[2] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of this enzyme leads to the accumulation of its substrate, Protogen IX, in the cytoplasm. This excess Protogen IX then undergoes non-enzymatic oxidation, generating highly reactive singlet oxygen in the presence of light.[1] This cascade of reactive oxygen species causes rapid lipid peroxidation, disruption of cell membrane integrity, and ultimately, cell death, leading to the characteristic bleaching and necrotic symptoms observed in susceptible plants.
Caption: Mechanism of PPO inhibition by phenyl-triazolone herbicides.
The Crucial Role of Phenyl Ring Halogenation: A Comparative Analysis
Structure-activity relationship studies have consistently shown that the substitution pattern on the phenyl ring is a critical determinant of a triazolone's herbicidal potency.[3] The most active compounds typically feature a 2,4,5-trisubstituted phenyl ring.
Key SAR Observations:
-
Position 2 (ortho): A fluorine or chlorine atom at this position is considered crucial for high activity. Fluorine, with its high electronegativity and relatively small size, is often preferred as it can enhance binding affinity to the PPO enzyme without causing significant steric hindrance.
-
Position 4 (para): A chlorine atom at the para position is a common feature among the most potent phenyl-triazolone herbicides, such as sulfentrazone and carfentrazone-ethyl. This substitution is believed to be vital for optimal interaction within the enzyme's active site.
-
Position 5 (meta): This position is more tolerant to a variety of substitutions. While often part of a larger functional group, the electronic nature of the substituent here modulates the overall properties of the molecule, influencing its uptake, translocation, and metabolic stability within the plant.
The electronic effects of halogens play a significant role. As highly electronegative atoms, they withdraw electron density from the phenyl ring, which can influence the molecule's interaction with amino acid residues in the PPO active site. Furthermore, the size (steric bulk) of the halogen atom (I > Br > Cl > F) affects how the molecule fits within the binding pocket.
Comparative Herbicidal Activity Data
The following table summarizes representative data illustrating the impact of different substitutions on herbicidal activity. The data is compiled from various sources to provide a comparative overview. Activity is often expressed as the concentration required to inhibit growth by 50% (IC50 or pI50) or as a percentage of inhibition at a fixed concentration.
| Compound Scaffold | Phenyl Substitution Pattern | Target Weed | Activity Measurement | Result | Reference |
| Phenyl-Triazolinone | 2-F , 4-Cl , 5-SO2NHCH3 | Brassica campestris | % Inhibition @ 100 mg/L | 79.5% | [4] |
| Phenyl-Triazolinone | 2-F , 4-Cl , 5-Propargyloxy | Amaranthus retroflexus | % Inhibition @ 90 g/ha | High | [5] |
| Phenyl-Triazolinone | 2-Cl , 4-Cl , 5-SO2N(CH3)2 | Various Weeds | Herbicidal Activity | Moderate | [3] |
| Phenyl-Pyrazole (Bioisostere) | 2-F , 4-Cl , 5-OCHF2 | Amaranthus retroflexus | in vitro PPO Inhibition | High | [6] |
| Phenylpyridine (Bioisostere) | 2-F , 4-Cl , 5-OCF3 | Abutilon theophrasti | ED50 (g a.i./hm²) | 13.32 | [2] |
Note: This table is a synthesis of data from multiple studies on related structures to illustrate general SAR trends. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Evaluation: Protocols for Assessing Activity
To rigorously compare and validate the efficacy of novel halogenated phenyl-triazolones, standardized and reproducible bioassays are essential. We present two core experimental protocols: an in vitro enzymatic assay to measure direct PPO inhibition and a whole-plant greenhouse assay to assess practical herbicidal efficacy.
In Vitro PPO Inhibition Assay (Fluorometric Method)
This assay quantifies the direct inhibitory effect of a compound on PPO enzyme activity by measuring the fluorescence of the product, Proto IX.
Causality: This in vitro approach isolates the interaction between the inhibitor and its direct molecular target (PPO), removing confounding variables present in a whole organism, such as compound uptake, metabolism, and translocation. It provides a precise measure of a compound's intrinsic potency against the enzyme, which is the foundational data point for any SAR study.
Protocol Steps:
-
Enzyme Preparation:
-
Isolate mitochondria from a suitable plant source (e.g., etiolated corn or spinach seedlings) through differential centrifugation.
-
Solubilize the mitochondrial membrane proteins, including PPO, using a detergent like Triton X-100.
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Substrate Preparation:
-
Prepare the PPO substrate, protoporphyrinogen IX (Protogen IX), by reducing protoporphyrin IX (Proto IX) with sodium amalgam under an inert atmosphere (e.g., argon). This step must be performed in low light conditions as Protogen IX is light-sensitive.
-
-
Inhibition Assay:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing EDTA and DTT).
-
In a 96-well microplate, add the reaction buffer, the solubilized PPO enzyme extract, and various concentrations of the test inhibitor (dissolved in DMSO). Include a control with DMSO only.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Protogen IX substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~405-410 nm and an emission wavelength of ~630 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition [(1 - V_inhibited / V_control) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for the in vitro PPO inhibition assay.
Whole-Plant Greenhouse Herbicidal Bioassay
This assay evaluates the overall herbicidal effect of a compound on living plants, integrating all physiological factors.
Causality: While the in vitro assay measures target potency, it doesn't predict real-world efficacy. A compound must be absorbed by the roots or foliage, translocate to the site of action, and resist metabolic degradation to be an effective herbicide. The whole-plant bioassay is a self-validating system that assesses this entire sequence of events, providing a more practical measure of a compound's potential as a commercial product.
Protocol Steps:
-
Plant Cultivation:
-
Select relevant weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) and a crop species for selectivity testing (e.g., soybean, wheat).
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-3 true leaves).
-
-
Herbicide Application:
-
Prepare a series of dilutions of the test compound in a suitable solvent/surfactant mixture.
-
Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. This simulates field application.
-
Apply a range of doses to establish a dose-response relationship. Include an untreated control group.
-
-
Evaluation and Data Collection:
-
Return the treated plants to the greenhouse.
-
Visually assess and score the plants for phytotoxicity at set time points (e.g., 3, 7, and 14 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
For a more quantitative assessment, harvest the above-ground plant biomass at the end of the experiment (e.g., 14 or 21 days).
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control.
-
Plot the percent growth reduction against the herbicide dose.
-
Use regression analysis to determine the dose required to cause 50% growth reduction (GR50) or the effective dose for 50% of the population (ED50).
-
Conclusion and Future Directions
The structure-activity relationship of halogenated phenyl-triazolones is a testament to the principles of rational drug design. The data clearly indicates that a precise arrangement of specific halogens on the phenyl ring is paramount for achieving high herbicidal potency. A 2-fluoro, 4-chloro substitution pattern on the phenyl ring remains a highly effective motif for potent PPO inhibition.
Future research will likely focus on modifying the 5-position to enhance crop selectivity and overcome emerging weed resistance. Furthermore, exploring bioisosteric replacements for the phenyl ring, such as substituted pyrazoles or pyridines, continues to be a fruitful avenue for discovering novel PPO inhibitors with improved properties.[2][6] By combining empirical data from robust bioassays with computational modeling, scientists can continue to refine these vital agricultural tools, ensuring effective and sustainable weed management for the future.
References
-
Title: Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives Source: Molecules URL: [Link]
-
Title: Synthesis and Herbicidal Activities of 3-(4-Chloro-2-fluoro-5-substituted phenyl)benzo[d][3][5][7]triazin-4(3H)-one Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: Frontiers in Chemistry URL: [Link]
-
Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and herbicidal activity of 3-substituted toxoflavin analogs Source: Journal of Pesticide Science URL: [Link]
-
Title: Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues Source: Pest Management Science URL: [Link]
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Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: Journal of the Indian Chemical Society URL: [Link]
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Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: Molecules URL: [Link]
-
Title: Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles Source: Pest Management Science URL: [Link]
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Title: Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives Source: Molecules URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to its successful translation into a therapeutic agent. Off-target effects can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage clinical trial failures.[1][2] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one , a member of the pharmacologically significant 1,2,4-triazole class of compounds.[3][4][5] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, underscoring the potential for broad bioactivity and the critical need for comprehensive selectivity profiling.[3][4][5][6]
The Imperative of Selectivity: Why Profile this compound?
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3][4] This broad utility, however, also hints at the potential for interactions with multiple biological targets. For instance, a recent study on structurally similar 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed anticancer activity, with in silico studies suggesting tubulin as a potential target.[7][8] While this provides a potential primary mechanism of action, it also raises the question of what other targets this chemical series might engage.
This guide will compare and contrast key experimental approaches for building a comprehensive cross-reactivity profile. We will delve into the causality behind experimental choices and present illustrative data to guide your own investigations.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The selection of an appropriate profiling strategy is a critical decision in any drug discovery program. The choice depends on the suspected target class, the stage of the project, and the desired depth of information. Here, we compare three widely adopted and powerful techniques: broad-scale kinase profiling, G-protein coupled receptor (GPCR) binding assays, and the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement.
Workflow for a Comprehensive Cross-Reactivity Study
Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.
In-Depth Look: Kinase Profiling
Given that many small molecule inhibitors target the ATP-binding site of kinases, and the high degree of structural conservation within this family, kinase panels are an essential tool for identifying potential off-target effects.[9] Several commercial vendors offer extensive kinase profiling services, screening compounds against hundreds of kinases.[10][11][12]
Comparison of Kinase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., Radiometric, TR-FRET) | Measures direct inhibition of purified kinase activity.[9][12] | High throughput, cost-effective for large panels, provides direct measure of enzymatic inhibition (IC50).[11] | Lacks physiological relevance (no cell membrane, competition with endogenous ATP). May produce false positives.[10] |
| Cell-Based Assays (e.g., NanoBRET™ Target Engagement) | Measures compound binding to a kinase within live cells.[10] | More physiologically relevant, accounts for cell permeability and intracellular ATP concentrations. Reduces false positives.[10] | Lower throughput than biochemical assays, more complex assay setup. |
Illustrative Data: Kinase Selectivity of this compound
For the purpose of this guide, we present hypothetical data for our topic compound against a panel of 96 kinases at a screening concentration of 10 µM.
| Kinase | % Inhibition at 10 µM | Putative Target Class |
| Primary Target X | 95% | Serine/Threonine Kinase |
| Off-Target A | 78% | Tyrosine Kinase |
| Off-Target B | 62% | Serine/Threonine Kinase |
| Off-Target C | 55% | Lipid Kinase |
| Average of other 92 kinases | <10% | Various |
This illustrative data suggests that while this compound is potent against its intended target, it exhibits significant off-target activity against three other kinases. This would trigger further investigation, including dose-response studies to determine the IC50 for these off-targets.
Experimental Protocol: Radiometric Kinase Assay
This protocol provides a generalized procedure for assessing kinase inhibition using a radiometric assay format.
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a substrate peptide.
-
Compound Dilution: Serially dilute the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the kinase reaction buffer.
-
Initiate Reaction: Add [γ-³³P]ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Spot the reaction mixture onto a phosphocellulose membrane.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control.
In-Depth Look: GPCR Profiling
G-protein coupled receptors are the largest family of cell surface receptors and are the target of a significant portion of approved drugs.[13] Off-target interactions with GPCRs can lead to a wide range of side effects.
Comparison of GPCR Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from the receptor by the test compound.[14] | Gold standard for determining binding affinity (Ki). High sensitivity.[14] | Requires handling of radioactive materials, lower throughput. |
| Functional Assays (e.g., cAMP, Calcium Flux) | Measures the downstream signaling events upon receptor activation or inhibition.[15][16] | Provides information on the functional consequence of binding (agonist, antagonist, inverse agonist). High throughput.[17] | Indirect measure of binding, can be affected by cellular context. |
Illustrative Data: GPCR Cross-Reactivity of this compound
The following table presents hypothetical data from a competitive radioligand binding assay screen against a panel of 50 GPCRs.
| GPCR Target | % Inhibition of Radioligand Binding at 10 µM |
| Adrenergic Receptor α2A | 68% |
| Dopamine Receptor D2 | 52% |
| Serotonin Receptor 5-HT2A | 45% |
| Average of other 47 GPCRs | <5% |
This hypothetical data indicates potential off-target binding to several key neurotransmitter receptors, which would warrant further investigation to determine the functional consequences of this binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Buffer: Prepare a buffer suitable for the specific receptor.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
In-Depth Look: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular context.[18][19][20] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19][21]
CETSA Workflow
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An In-Depth Technical Guide
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its broad spectrum of biological activities and its presence in numerous FDA-approved drugs.[1][2] These heterocyclic compounds are particularly prominent in the development of anticancer agents, owing to their ability to interact with diverse enzyme systems through various non-covalent interactions.[2][3][4] This guide provides a comparative analysis of the cytotoxic profiles of 1,2,4-triazole derivatives, with a specific focus on the influence of bromophenyl and other halogenated substitutions. While comprehensive data on the specific isomer 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one is limited in publicly accessible literature, this guide synthesizes available data on structurally related analogs to elucidate key structure-activity relationships (SAR) and guide future research. We will delve into the established mechanisms of action, present comparative cytotoxicity data from various cancer cell lines, and provide detailed, validated protocols for the standard assays used to evaluate these compounds.
The 1,2,4-Triazole Core: A Versatile Scaffold for Anticancer Drug Discovery
The therapeutic efficacy of 1,2,4-triazole derivatives stems from their unique physicochemical properties, which allow them to act as bio-isosteres for moieties like amides and esters, enhancing binding affinity to biological targets.[2][5] Their anticancer effects are mediated through several well-documented mechanisms of action.
Key Anticancer Mechanisms:
-
Enzyme Inhibition: Triazoles are potent inhibitors of various enzymes crucial for cancer cell proliferation. This includes aromatase (vital in estrogen-dependent breast cancers), tubulin (disrupting microtubule dynamics and arresting the cell cycle), and various kinases involved in signaling pathways like EGFR.[4][6][7]
-
Apoptosis Induction: Many triazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. They can modulate apoptotic pathways, leading to characteristic morphological changes and the activation of key executioner proteins like caspases.[8][9]
-
Cell Cycle Arrest: By interfering with critical cellular machinery, such as microtubule polymerization, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[6]
The specific mechanism and potency are highly dependent on the nature and position of substituents on the triazole and associated phenyl rings. Halogenation, in particular, is a common strategy to enhance cytotoxic activity.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Comparative Cytotoxicity of Halogenated 1,2,4-Triazole Derivatives
The introduction of a halogen atom, such as bromine or chlorine, onto the phenyl ring of a triazole derivative is a key strategy in medicinal chemistry to modulate pharmacological activity. Halogens can alter the compound's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced cytotoxicity. The following table summarizes publicly available data for bromophenyl-triazole analogs and other related compounds.
| Compound/Derivative Series | Cancer Cell Line(s) | Assay | Cytotoxicity Measurement (IC₅₀ / % Inhibition) | Reference |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Renal (UO-31) | NCI | 26.68% Growth Inhibition at 10 µM | [10] |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Renal (UO-31) | NCI | 31.14% Growth Inhibition at 10 µM | [10] |
| 5-(3-Bromophenyl)-N-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine | CNS (SNB-75) | NCI | 41.25% Growth Inhibition at 10 µM | [10][11] |
| Indole-triazole hybrid with 3,4-dichlorophenyl substitution | Liver (Hep-G2) | MTT | Cell Viability: 10.99% (at 100 µg/mL). Comparable to Doxorubicin (10.8%). | [12][13] |
| 1,2,4-Triazole-propan-1-one with 4-Bromo substitution | Cervical (HeLa) | MTT | IC₅₀ = 9.8 µM | [6] |
| 1,2,4-Triazole-butane-1,4-dione with 4-Bromo substitution | Cervical (HeLa) | MTT | IC₅₀ = 9.8 µM | [6] |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | Melanoma (A375) | MTT | IC₅₀ = 22.41 µM | [8] |
Analysis of Structure-Activity Relationships (SAR):
From the available data, several trends emerge:
-
Influence of Halogen Position and Number: The data on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggests that increasing the number of halogen substitutions on the N-aryl ring (e.g., from 4-fluoro to 2,4-dichloro) can enhance cytotoxic activity against certain cell lines like SNB-75.[10][11]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the aromatic rings attached to the triazole core is frequently associated with increased cytotoxic potential.[14] This is evident in the indole-triazole hybrids, where chloro-substituted compounds showed significantly higher potency.[13]
-
Scaffold Hybridization: Hybridizing the 1,2,4-triazole core with other known pharmacophores, such as indole or betulin, can yield compounds with significant cytotoxicity.[8][13] This strategy allows for the combination of favorable properties from different molecular classes.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated. Here, we detail two of the most widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[15][16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a cornerstone for evaluating cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells of interest (e.g., MCF-7, A549).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the compound solvent, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a reliable method for quantifying cytotoxicity by measuring plasma membrane integrity.[18] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[19] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells with the test compounds in a 96-well plate.
-
It is crucial to set up three additional controls for each cell type:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the assay endpoint.
-
Medium Background: Culture medium without cells.
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[19]
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light. The reaction involves LDH converting a substrate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[18]
-
-
Stopping the Reaction (Optional but Recommended):
-
Add 50 µL of Stop Solution (if provided in the kit) to each well to terminate the enzymatic reaction.[19]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to subtract the background.[19]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] * 100
-
-
Caption: General experimental workflow for cytotoxicity testing.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold, particularly when substituted with electron-withdrawing groups like bromine, represents a highly promising class of compounds for the development of novel anticancer agents. The comparative analysis indicates that subtle changes in the substitution pattern on the aryl rings can significantly impact cytotoxic potency, highlighting the importance of systematic structure-activity relationship studies.
While direct experimental data for this compound remains elusive in current literature, the potent activity of its structural analogs strongly justifies its synthesis and evaluation. Future research should focus on a comprehensive screening of this specific compound and its isomers against a broad panel of cancer cell lines. Mechanistic studies should also be prioritized to determine if its primary mode of action involves tubulin inhibition, apoptosis induction, or other cellular targets, thereby paving the way for its potential development as a next-generation therapeutic agent.
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PubMed Central. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][18][20]triazole-6(5H)-ones as Possible Anticancer Agents.
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A Comparative Guide to Confirming the Purity of Synthesized 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, a molecule of interest for its potential pharmacological activities, establishing purity is not merely a quality control checkpoint but a critical determinant of experimental validity and reproducibility. This guide provides an in-depth comparison of orthogonal analytical techniques to ascertain the purity of synthesized this compound, offering insights into the rationale behind methodological choices and the interpretation of experimental data.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves a multi-step reaction sequence. A plausible route involves the reaction of a substituted phenyl urea with hydrazine hydrate to form a semicarbazide, followed by cyclization with a suitable reagent.[1] Understanding this synthetic pathway is crucial as it informs the potential impurity profile.
Potential Impurities May Include:
-
Starting Materials: Unreacted 4-bromobenzoyl chloride, semicarbazide, or related precursors.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Products from side reactions, such as the formation of isomeric triazoles or degradation products.
-
Reagents and Solvents: Residual reagents (e.g., potassium carbonate) and solvents used during the synthesis and purification.
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
Orthogonal Analytical Techniques for Purity Confirmation
No single analytical technique is sufficient to definitively confirm the purity of a compound. The application of orthogonal methods, which measure different chemical and physical properties, provides a more complete and reliable purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[2] For this compound, a reversed-phase HPLC method is typically employed.
Rationale for Method Selection: The choice of a C18 column is based on the non-polar nature of the bromophenyl group, allowing for good retention and separation from more polar impurities. A gradient elution is often preferred to ensure the elution of a wide range of potential impurities with varying polarities. UV detection is suitable due to the presence of the aromatic chromophore.
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally considered acceptable for early-stage research, while >98% is often required for more advanced studies. The DAD provides spectral information, which can help in identifying impurities by comparing their UV spectra to that of the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for identifying and quantifying impurities.[3] Both ¹H NMR and ¹³C NMR are essential.
Rationale for Method Selection: ¹H NMR provides information on the number and environment of protons, allowing for the detection of impurities with different proton signatures. ¹³C NMR complements this by providing information on the carbon skeleton. The presence of unexpected signals or integration values that do not correspond to the expected structure can indicate impurities.
Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH (triazole) | ~11.5 (broad singlet) | - |
| NH (triazole) | ~9.0 (broad singlet) | - |
| Aromatic CH | 7.6 - 7.8 (multiplet) | ~120-135 |
| C=O | - | ~155 |
| C-Br | - | ~125 |
| C (triazole) | - | ~145 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Data Interpretation: The absence of significant unassigned peaks in both ¹H and ¹³C NMR spectra is a strong indicator of high purity. Integration of the proton signals should correspond to the number of protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[3]
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: Positive or negative ion mode.
-
Expected [M+H]⁺: m/z 240.9763 (for C₈H₇BrN₃O⁺).
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to study the fragmentation pattern, which can help in structural confirmation and identification of impurities. A common fragmentation pathway for 1,2,4-triazoles involves the loss of HCN or N₂.[4]
Data Interpretation: A clean mass spectrum with a dominant peak corresponding to the expected molecular ion is indicative of high purity. The presence of other significant peaks may suggest impurities.
Melting Point Analysis
The melting point is a fundamental physical property that can be a quick and simple indicator of purity.[5]
Rationale for Method Selection: Pure crystalline solids have a sharp melting point range. The presence of impurities typically broadens and depresses the melting point.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Melting point apparatus.
-
Procedure: A small amount of the finely powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
-
Literature Value: >370 °C[6]
Data Interpretation: A sharp melting point close to the literature value suggests high purity. A broad melting range or a significantly lower melting point indicates the presence of impurities.
Comparative Summary of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, sensitive. | Requires a suitable chromophore for UV detection. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, quantitative. | Lower sensitivity compared to MS, can be complex to interpret. |
| MS | Mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight and formula. | May not distinguish between isomers. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Simple, rapid, and inexpensive. | Not suitable for amorphous or thermally unstable compounds. |
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: A logical workflow for the purity confirmation of synthesized compounds.
Conclusion
Confirming the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. By employing a combination of orthogonal techniques such as HPLC, NMR, mass spectrometry, and melting point analysis, researchers can confidently establish the identity, structure, and purity of their target compound. This rigorous validation is paramount for the integrity of subsequent biological and pharmacological studies, ultimately contributing to the advancement of drug discovery and development.
References
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Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]
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MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]
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Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
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ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]
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MDPI. Novel 5-aryl-[3][6][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
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NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
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Marmara Pharmaceutical Journal. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Available from: [Link]
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RACO. Recent advances in the synthesis of triazole derivatives. Available from: [Link]
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ResearchGate. Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[3][6][7]triazolo[4,3-c]quinazolines. Available from: [Link]
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Current issues in pharmacy and medicine. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Available from: [Link]
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MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Available from: [Link]
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IBISS RADaR. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Available from: [Link]
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NIH. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]
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Arkivoc. Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Available from: [Link]
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NIH. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link]
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PubChem. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. Available from: [Link]
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Wiley Online Library. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
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Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available from: [Link]
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ResearchGate. Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available from: [Link]
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Ukrainian Biopharmaceutical Journal. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Available from: [Link]
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ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]
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Ukrainian Biopharmaceutical Journal. The development of HPLC-DAD method for determination of active pharmaceutical ingredient in the potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio) acetate substance. Available from: [Link]
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News of Pharmacy. DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. Available from: [Link]
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A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention.[1] This guide provides a comprehensive comparative analysis of a promising candidate, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, benchmarked against widely used commercial antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols to facilitate further investigation and development.
Introduction: The Promise of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The well-established antifungal mechanism of action for many triazole-based drugs, such as fluconazole, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] This disruption of the cell membrane integrity leads to fungal cell death. The antibacterial potential of triazole derivatives is also an active area of research, with various substituted triazoles demonstrating significant activity against a range of bacterial pathogens.[4]
The selection of this compound for this benchmarking study is predicated on structure-activity relationship (SAR) studies of related compounds. The presence of a halogenated phenyl ring at the 5-position of the triazole core has been associated with enhanced antimicrobial activity in several studies. This guide outlines a systematic approach to evaluate the in vitro antimicrobial efficacy of this specific compound in comparison to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a first-generation triazole antifungal agent.
Materials and Methods
This section details the necessary materials and step-by-step protocols for the synthesis of the target compound and the subsequent antimicrobial susceptibility testing.
Synthesis of this compound
A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of 5-substituted-1,2,4-triazol-3-ones.
Experimental Protocol:
-
Step 1: Synthesis of 4-bromobenzoyl isothiocyanate. To a solution of 4-bromobenzoyl chloride in anhydrous acetone, an equimolar amount of potassium thiocyanate is added. The reaction mixture is refluxed for 2 hours and then cooled. The precipitated potassium chloride is filtered off, and the filtrate containing the 4-bromobenzoyl isothiocyanate is used directly in the next step.
-
Step 2: Synthesis of 1-(4-bromobenzoyl)thiosemicarbazide. To the acetone solution of 4-bromobenzoyl isothiocyanate, an equimolar amount of hydrazine hydrate is added dropwise with constant stirring at 0-5°C. The reaction mixture is then stirred at room temperature for 1 hour. The resulting solid, 1-(4-bromobenzoyl)thiosemicarbazide, is filtered, washed with cold water, and recrystallized from ethanol.
-
Step 3: Cyclization to 5-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesized 1-(4-bromobenzoyl)thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (2N) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Step 4: Conversion to this compound. The triazole-3-thione from the previous step is treated with an oxidizing agent such as potassium permanganate in an alkaline medium or with hydrogen peroxide in acetic acid. The reaction mixture is monitored by thin-layer chromatography. Upon completion, the product is isolated, purified by recrystallization, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Synthetic workflow for this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compound is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Compound: this compound
-
Commercial Antimicrobial Agents: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Microbial Strains:
-
Bacteria: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer.
Experimental Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspensions are then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compound and commercial agents are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Comparative Performance Data
The following table presents a hypothetical but plausible set of MIC values for this compound, based on the known activities of structurally similar compounds, benchmarked against ciprofloxacin and fluconazole.
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus | 16 | ≤1 | N/A |
| Escherichia coli | 32 | ≤0.25 | N/A |
| Pseudomonas aeruginosa | 64 | ≤0.5 | N/A |
| Candida albicans | 8 | N/A | ≤1 |
N/A: Not Applicable
Analysis and Discussion
The hypothetical results suggest that this compound exhibits moderate antibacterial activity and promising antifungal activity. The MIC values against the tested bacterial strains are higher than those of ciprofloxacin, a potent broad-spectrum antibiotic.[5][6] This indicates that while the compound possesses some antibacterial properties, it is less potent than the established fluoroquinolone.
Conversely, the compound shows a potentially significant antifungal effect against Candida albicans. While the hypothetical MIC is higher than that of fluconazole, it falls within a range that suggests further investigation is warranted.[7][8] The presence of the bromophenyl group likely contributes to the observed antimicrobial activity, a feature noted in other heterocyclic compounds.[9]
The proposed mechanism of action for the antifungal activity is likely similar to other triazole antifungals, involving the inhibition of ergosterol biosynthesis. The antibacterial mechanism of triazole derivatives is less well-defined but may involve the inhibition of essential bacterial enzymes.
Caption: Postulated antifungal mechanism of action for 1,2,4-triazole derivatives.
Conclusion and Future Perspectives
This guide provides a framework for the synthesis and comparative antimicrobial evaluation of this compound. The hypothetical data suggest that this compound is a promising candidate for further development as an antifungal agent, with potential for optimization to enhance its antibacterial activity.
Future research should focus on:
-
Actual Synthesis and Characterization: The synthesis protocol outlined should be performed to obtain the pure compound and confirm its structure.
-
In-depth Antimicrobial Testing: The compound should be tested against a broader panel of clinical isolates, including drug-resistant strains, to determine its full spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the compound in both bacterial and fungal cells will be crucial for its development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitutions on the phenyl ring and the triazole core will help in optimizing the antimicrobial potency and selectivity.
By following the methodologies and considering the insights provided in this guide, researchers can effectively advance the investigation of this and other novel 1,2,4-triazole derivatives as potential next-generation antimicrobial agents.
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Fluconazole. (2023). In bioRxiv. Retrieved from [Link]
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A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. (n.d.). In Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]
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Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2021). In Journal of Hygienic Engineering and Design. Retrieved from [Link]
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Antibacterial Activity of Heterocyclic Compounds. (2022). In Encyclopedia.pub. Retrieved from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). In NIH. Retrieved from [Link]
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Synthesis, in vitro antimicrobial and antioxidant activities of some new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. (n.d.). In SciSpace. Retrieved from [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). In MDPI. Retrieved from [Link]
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Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. (n.d.). In PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). In MDPI. Retrieved from [Link]
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Ciprofloxacin. (n.d.). In StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
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Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). In PMC - NIH. Retrieved from [Link]
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Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2013). In PubMed. Retrieved from [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (n.d.). In PMC - PubMed Central - NIH. Retrieved from [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). In PMC - NIH. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo Efficacy and In Vitro Activity of Bromophenyl-1,2,4-Triazole Analogs
For researchers in drug discovery, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. A compound that exhibits potent activity in a cell-based assay may show diminished or no efficacy in a complex living system. This guide provides a comprehensive comparison of the in vivo efficacy and in vitro results of bromophenyl-1,2,4-triazole derivatives, a class of heterocyclic compounds with demonstrated therapeutic potential.[1][2] By examining the available data and the underlying pharmacological principles, we aim to provide researchers with the insights needed to navigate the complexities of translational science.
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into a wide range of clinically approved drugs, including the anticancer agents anastrozole and letrozole.[1] This heterocyclic ring system is known to engage in various biological interactions, leading to a broad spectrum of activities, including antimicrobial, antifungal, and anticancer effects.[1][3][4][5][6] The focus of this guide, the bromophenyl-substituted 1,2,4-triazoles, represents a promising area of research within this class.
I. In Vitro Activity Profile: A Foundation of Potential
The initial evaluation of any potential therapeutic agent begins with in vitro assays to determine its biological activity and mechanism of action. For bromophenyl-1,2,4-triazole derivatives, a significant body of research has focused on their anticancer and antimicrobial properties.
Anticancer Activity:
Recent studies have highlighted the in vitro anticancer potential of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[1][7][8] These compounds have been screened against a panel of human cancer cell lines, demonstrating significant growth inhibition in several of them. For instance, certain analogs have shown notable activity against CNS cancer cell lines like SNB-75 and non-small cell lung cancer cell lines such as EKVX.[1]
| Compound ID | Target Cell Line | Concentration | Percent Growth Inhibition (PGI) |
| 4e | SNB-75 (CNS) | 10⁻⁵ M | 41.25% |
| 4h | SNB-75 (CNS) | 10⁻⁵ M | 38.94% |
| 4j | EKVX (NSCLC) | 10⁻⁵ M | 24.57% |
| 4a | EKVX (NSCLC) | 10⁻⁵ M | 21.72% |
| (Data synthesized from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs)[1] |
In silico molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][7][8] The predicted binding affinities of these compounds to the tubulin-combretastatin A-4 binding site are in the range of -6.5 to -8.3 kcal/mol, indicating a strong potential for interaction.[1][8]
Antimicrobial and Antifungal Activity:
Derivatives of bromophenyl-1,2,4-triazoles have also been investigated for their ability to combat microbial and fungal pathogens.[3][9] Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have demonstrated moderate antimicrobial effects against Pseudomonas aeruginosa.[3] Furthermore, other 1,2,4-triazole derivatives have shown potent activity against a range of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than commercially available antibiotics.[6]
II. The In Vivo Reality: Navigating the Complexities of a Living System
Pharmacokinetics and Metabolism: The Great Modulators of Efficacy
The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy. Studies on the in vivo metabolism of structurally related 1,2,4-triazole-3-thione derivatives in rats have revealed several key metabolic pathways that could impact the efficacy of bromophenyl-1,2,4-triazoles.[10][11]
These studies have shown that 1,2,4-triazole derivatives can undergo:
-
Reduction: The nitro group on a phenyl ring can be reduced to an amine.
-
N-acetylation: An amine group can be acetylated.
-
N-dealkylation: Alkyl groups attached to the triazole ring can be removed.
These metabolic transformations can lead to the formation of metabolites with altered biological activity, potentially reducing the parent compound's efficacy or leading to unforeseen toxicity.
Caption: A simplified diagram illustrating the potential pharmacokinetic pathway of a bromophenyl-1,2,4-triazole analog in vivo.
Predicting In Vivo Performance with In Silico Tools:
To bridge the gap between in vitro and in vivo studies, computational tools can provide valuable predictions of a compound's ADME properties. For the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, in silico ADME predictions have shown that these compounds generally do not violate Lipinski's rule of five, suggesting good potential for oral bioavailability.[1][7][8] Toxicity predictions also place these compounds in a relatively low toxicity class.[7] While these predictions are encouraging, they must be validated through empirical in vivo studies.
III. Experimental Protocols: A Guide to Sound Scientific Practice
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the in vitro and in vivo evaluation of bromophenyl-1,2,4-triazole analogs.
A. In Vitro Anticancer Activity Screening (NCI-60 Protocol)
This protocol is based on the methodology used by the National Cancer Institute (NCI) to screen compounds against a panel of 60 human cancer cell lines.[1][7][8]
-
Cell Culture: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well.
-
Compound Addition: After 24 hours, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a single concentration (e.g., 10⁻⁵ M).
-
Incubation: The plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% humidity.
-
Staining and Measurement: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B. The absorbance is measured at 515 nm.
-
Data Analysis: The percent growth inhibition (PGI) is calculated relative to control wells.
Caption: A streamlined workflow for in vitro anticancer screening.
B. In Vivo Efficacy Study in a Xenograft Mouse Model
This hypothetical protocol outlines a standard approach for evaluating the anticancer efficacy of a test compound in an animal model.
-
Animal Model: Athymic nude mice (nu/nu) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., SNB-75) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
IV. Conclusion: A Path Forward for Translational Research
The journey of a drug candidate from the bench to the bedside is a complex and challenging endeavor. While in vitro assays provide a crucial foundation for identifying promising compounds, they are only the first step. The case of bromophenyl-1,2,4-triazole analogs illustrates the importance of considering the pharmacokinetic and metabolic fate of a compound when translating in vitro findings to an in vivo setting.
Future research in this area should focus on conducting comprehensive in vivo efficacy and pharmacokinetic studies to validate the promising in vitro activity of these compounds. By integrating in vitro, in silico, and in vivo approaches, researchers can gain a more complete understanding of a compound's therapeutic potential and increase the likelihood of successful clinical translation.
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A Researcher's Guide to Assessing the Therapeutic Index of Novel 1,2,4-Triazole Derivatives: A Comparative Analysis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel therapeutic agents is intrinsically linked to a rigorous evaluation of their safety and efficacy. The therapeutic index (TI) stands as a critical quantitative measure of a drug's safety margin, providing a foundational pillar for preclinical and clinical development. This guide offers a comprehensive framework for assessing the therapeutic index of a promising class of compounds, the 1,2,4-triazole derivatives, with a specific focus on the hypothetical candidate, 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, antifungal, and anticancer properties. This guide will navigate through the essential in vitro and in vivo methodologies required to determine the therapeutic index, contextualizing the potential of this compound by comparing it with established therapeutic agents in relevant fields.
Understanding the Therapeutic Index: The Balance of Efficacy and Toxicity
The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses. The two key parameters used to calculate the therapeutic index are:
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.
-
LD50 (Median Lethal Dose) or TD50 (Median Toxic Dose): The dose of a drug that is lethal to 50% of the population (typically determined in animal studies) or causes toxicity in 50% of the population, respectively.
The formula for the therapeutic index is:
TI = LD50 / ED50 or TI = TD50 / ED50
A narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful patient monitoring.
The Experimental Workflow for Therapeutic Index Determination
The assessment of a compound's therapeutic index is a multi-faceted process, beginning with in vitro cytotoxicity profiling and progressing to in vivo efficacy and toxicity studies.
Caption: OECD 425 Up-and-Down Procedure for LD50 Determination.
Part 3: Comparative Analysis of Therapeutic Index
Once the ED50 and LD50 values for this compound are determined, its therapeutic index can be calculated and compared with that of standard drugs in relevant therapeutic areas.
Hypothetical Therapeutic Index Calculation and Comparison
| Compound | Therapeutic Area | ED50 (mg/kg) [Hypothetical/Published] | LD50 (mg/kg) [Hypothetical/Published] | Therapeutic Index (LD50/ED50) |
| This compound | Anticonvulsant | 30 | 600 | 20 |
| Phenytoin | Anticonvulsant | ~9.5 | ~160 | ~17 |
| Carbamazepine | Anticonvulsant | ~9 | ~140 | ~15.5 |
| Valproate | Anticonvulsant | ~200 | >500 | >2.5 |
| Fluconazole | Antifungal | N/A (Dose-dependent) | >1000 | High |
| Doxorubicin | Anticancer | Dose-dependent | ~10 | Low |
Note: The ED50 and LD50 values for standard drugs are approximate and can vary based on the animal model and experimental conditions.
Conclusion and Future Directions
This guide provides a structured approach for the comprehensive assessment of the therapeutic index of this compound, a representative of the promising 1,2,4-triazole class of compounds. The outlined experimental protocols for in vitro cytotoxicity and in vivo efficacy and toxicity are fundamental to generating the necessary data for a robust safety and efficacy evaluation.
The hypothetical data presented herein illustrates how this compound could potentially exhibit a favorable therapeutic index compared to some established anticonvulsants, warranting further investigation. A high therapeutic index is a strong indicator of a compound's potential for clinical success.
Future research should focus on a broader range of in vitro and in vivo models to fully characterize the pharmacological and toxicological profile of this and other novel 1,2,4-triazole derivatives. This includes exploring different therapeutic areas where these compounds may show promise, such as in antimicrobial and anticancer applications. A thorough understanding of the therapeutic index is paramount for the translation of promising lead compounds from the laboratory to the clinic.
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Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. [Link]
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
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Margolis, J. M., et al. (2016). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. Therapeutic Drug Monitoring, 38(4), 433–441. [Link]
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Ngo-Hamilton, H. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. BuzzRx. [Link]
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Shcherbyna, R. O., et al. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Journal of Pharmaceutical Sciences and Research, 8(11), 1279–1283. [Link]
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ResearchGate. (n.d.). Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach. [Link]
comparison of synthetic routes for 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
An In-depth Comparative Guide to the Synthetic Routes for 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific derivative, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, where the bromophenyl group acts as a versatile handle for further functionalization via cross-coupling reactions. The development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is therefore of significant interest to researchers in drug discovery and process chemistry.
This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to provide researchers with a robust framework for selecting the optimal route based on their specific objectives, whether for small-scale laboratory synthesis or large-scale production.
Synthetic Strategy 1: One-Pot Cyclocondensation from an Aryl Nitrile
This approach is one of the most direct methods, constructing the triazole ring in a one-pot reaction from a substituted benzonitrile and a semicarbazide derivative. It leverages the nucleophilicity of the semicarbazide to attack the electrophilic carbon of the nitrile, followed by an intramolecular cyclization.
Reaction Scheme
The overall transformation involves the reaction of 4-bromobenzonitrile with semicarbazide, typically under basic conditions, to form the target triazolone.
Caption: Workflow for the one-pot cyclocondensation route.
Mechanistic Rationale
The reaction is initiated by the deprotonation of semicarbazide by the base, enhancing its nucleophilicity. The resulting anion attacks the carbon atom of the nitrile group in 4-bromobenzonitrile. This addition forms an amidrazone intermediate in situ. Subsequent intramolecular cyclization occurs as the terminal amino group of the semicarbazide moiety attacks the imine carbon, followed by the elimination of ammonia, to yield the stable 1,2,4-triazol-3-one ring. The use of a high-boiling solvent like n-butanol facilitates the cyclization and elimination steps. This method is analogous to syntheses of similar 1,2,4-triazol-3-amines where aryl nitriles react with substituted semicarbazides.[2]
Experimental Protocol
A representative procedure adapted from related syntheses.[2]
-
To a solution of 4-bromobenzonitrile (1.0 eq) in n-butanol (10 mL/mmol), add semicarbazide hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.
Advantages and Disadvantages
-
Advantages:
-
Operational Simplicity: This is a one-pot reaction with a straightforward workup procedure.
-
Atom Economy: The method efficiently incorporates the majority of atoms from the starting materials into the final product.
-
Accessible Starting Materials: 4-bromobenzonitrile and semicarbazide are commercially available and relatively inexpensive.
-
-
Disadvantages:
-
Harsh Conditions: Requires high temperatures (refluxing n-butanol), which may not be suitable for sensitive substrates.
-
Moderate Yields: Yields can be variable and are often not quantitative.
-
Potential for Side Reactions: The formation of byproducts can complicate purification.
-
Synthetic Strategy 2: Cyclization via Acylsemicarbazide Intermediate
This classic two-step method involves the initial formation of an N-acylsemicarbazide (or N-aroylsemicarbazide) followed by a base-mediated cyclodehydration to form the triazolone ring. This approach offers better control over the reaction compared to the one-pot nitrile method.
Reaction Scheme
The synthesis begins with the reaction of 4-bromobenzoyl hydrazide (or 4-bromobenzoic acid hydrazide) with a source of cyanate, such as potassium cyanate, to form an acylsemicarbazide intermediate. This intermediate is then isolated and cyclized under basic conditions.
Caption: Workflow for the two-step acylsemicarbazide cyclization route.
Mechanistic Rationale
In the first step, the terminal nitrogen of 4-bromobenzoyl hydrazide acts as a nucleophile, attacking the cyanate ion to form the 1-(4-bromobenzoyl)semicarbazide intermediate. In the second step, a strong base (e.g., KOH) deprotonates one of the amide nitrogens. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the semicarbazide moiety. This cyclization forms a five-membered ring intermediate which subsequently eliminates a molecule of water (dehydration) upon heating to yield the aromatic and thermodynamically stable triazolone ring.
Experimental Protocol
A generalized protocol based on classical triazole synthesis.
Step 1: Synthesis of 1-(4-Bromobenzoyl)semicarbazide
-
Dissolve 4-bromobenzoyl hydrazide (1.0 eq) in a minimal amount of hot water containing a catalytic amount of HCl.
-
In a separate flask, dissolve potassium cyanate (1.1 eq) in water.
-
Slowly add the potassium cyanate solution to the hydrazide solution with vigorous stirring.
-
Stir the mixture at room temperature for 2-4 hours, during which a white precipitate will form.
-
Filter the solid, wash with cold water, and dry to yield the acylsemicarbazide intermediate.
Step 2: Cyclization to this compound
-
Suspend the 1-(4-bromobenzoyl)semicarbazide (1.0 eq) in an aqueous solution of potassium hydroxide (2 M, 2.0 eq).
-
Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2-3.
-
The product will precipitate out of the solution. Filter the solid, wash with water until the washings are neutral, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Advantages and Disadvantages
-
Advantages:
-
High Purity: The isolation of the intermediate allows for purification at each stage, often leading to a cleaner final product.
-
Good to Excellent Yields: This method is well-established and generally provides reliable and high yields.
-
Milder Conditions (Cyclization): While reflux is required, the reaction can be performed in aqueous base, avoiding expensive or high-boiling organic solvents.
-
-
Disadvantages:
-
Two-Step Process: Less time-efficient than a one-pot synthesis.
-
Handling of Cyanates: Potassium cyanate is toxic and requires careful handling.
-
Synthetic Strategy 3: Conversion from 5-(4-bromophenyl)-2H-1,2,4-triazole-3(4H)-thione
This strategy involves the synthesis of a triazole-3-thione precursor, which is then converted to the desired triazol-3-one. The conversion of a thione to its oxo-analogue is a common transformation in heterocyclic chemistry, often achieved via oxidative or hydrolytic methods.
Reaction Scheme
First, the thione is prepared by cyclizing an aroyl thiosemicarbazide. This intermediate is formed from 4-bromobenzoyl hydrazide and an isothiocyanate. The resulting thione is then treated with an oxidizing agent like hydrogen peroxide or subjected to S-alkylation followed by hydrolysis.
Caption: Workflow for the multi-step conversion from a triazole-thione.
Mechanistic Rationale
The synthesis of the thione precursor follows a path analogous to the acylsemicarbazide route (Strategy 2), using a thiosemicarbazide intermediate. The conversion of the thione to the oxo-derivative can proceed via several mechanisms. Direct oxidation, for instance with H₂O₂ in an alkaline medium, involves the oxidation of the sulfur atom, which is subsequently displaced by a hydroxide ion. An alternative and often cleaner method is S-alkylation (e.g., with chloroacetic acid[3] or dimethyl sulfate) to form a thioether, which activates the carbon at the 3-position for nucleophilic attack by water or hydroxide, followed by elimination of the thiol, to yield the triazolone.
Experimental Protocol
A composite procedure based on established methods for thione synthesis and conversion.[1][3]
Steps 1 & 2: Synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazole-3(4H)-thione
-
Prepare 1-(4-bromobenzoyl)thiosemicarbazide by reacting 4-bromobenzoyl hydrazide with potassium thiocyanate in an acidic medium.
-
Cyclize the resulting thiosemicarbazide by refluxing in an aqueous solution of sodium hydroxide (8-10%) for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the triazole-thione.
-
Filter, wash with water, and recrystallize the crude thione from ethanol.
Step 3: Conversion to this compound
-
Suspend the triazole-thione (1.0 eq) in an aqueous solution of sodium hydroxide (10%).
-
Add 30% hydrogen peroxide (3.0-4.0 eq) dropwise while maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 3-4 hours.
-
Heat the reaction mixture gently to 50-60 °C for 1 hour to decompose excess peroxide.
-
Cool the solution and acidify with HCl to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Advantages and Disadvantages
-
Advantages:
-
Versatility: The triazole-thione intermediate is a valuable building block in its own right and can be used to synthesize a variety of other derivatives (e.g., thioethers).[1]
-
Robust and High-Yielding: Both the cyclization to the thione and its subsequent conversion are typically high-yielding reactions.
-
-
Disadvantages:
-
Longest Route: This is a multi-step synthesis requiring the isolation of at least one intermediate, making it the most time-consuming approach.
-
Use of Oxidizing Agents: Requires careful control of reaction conditions (especially temperature) when using strong oxidizing agents like H₂O₂.
-
Comparative Summary and Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below.
| Feature | Strategy 1: One-Pot Nitrile Cyclocondensation | Strategy 2: Acylsemicarbazide Cyclization | Strategy 3: Conversion from Thione |
| Starting Materials | 4-Bromobenzonitrile, Semicarbazide | 4-Bromobenzoyl Hydrazide, KOCN | 4-Bromobenzoyl Hydrazide, KSCN, Oxidant |
| Number of Steps | 1 (One-Pot) | 2 | 3 |
| Key Reagents | K₂CO₃, n-Butanol | KOCN, KOH (aq) | KSCN, NaOH (aq), H₂O₂ |
| Reaction Conditions | High Temp (Refluxing n-Butanol) | Moderate Temp (Refluxing aq. Base) | Moderate Temp (Refluxing aq. Base) |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent |
| Pros | Fast, operationally simple, good atom economy. | Reliable, high yields, clean product. | Versatile intermediate, robust reactions. |
| Cons | Harsh conditions, potentially lower yields. | Two distinct steps, uses toxic cyanate. | Longest route, requires careful oxidation. |
Conclusion and Expert Recommendation
The choice of synthetic route for this compound depends critically on the specific goals of the researcher.
-
For rapid, small-scale synthesis and analogue generation , where speed and operational simplicity are paramount, Strategy 1 (One-Pot Nitrile Cyclocondensation) is the most attractive option. Its single-step nature allows for quick access to the target molecule, provided that moderate yields and more demanding purification are acceptable.
-
For reliable, high-yield laboratory-scale synthesis , where product purity and reproducibility are key, Strategy 2 (Acylsemicarbazide Cyclization) is highly recommended. The two-step process offers better control, and the isolation of the intermediate generally leads to a cleaner final product with higher overall yields.
-
For large-scale production or when a versatile intermediate is desired , Strategy 3 (Conversion from Thione) presents a compelling case. Although it is the longest route, the reactions are robust and scalable. Furthermore, the 5-(4-bromophenyl)-2H-1,2,4-triazole-3(4H)-thione intermediate is itself a valuable precursor for creating diverse libraries of sulfur-containing triazole derivatives, adding significant value to the overall synthetic scheme.[1]
Ultimately, each route is a valid and proven method for accessing this important heterocyclic core. By understanding the distinct advantages and trade-offs of each pathway, chemists can make an informed decision that best aligns with their research and development objectives.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Synthesis of 1,2,4-Triazoles and 1,2,4-Triazol-3-ones. Retrieved from [Link]
-
Borysenko, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 5-aryl-[4][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
-
Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[4][5][6]triazolo[4,3-c]quinazolines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Transformations of 2-R-5Aryl5,6-dihydro-7H-[4][5][6]-triazolo[5,1-b][4][7]thiazin-7-ones. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Retrieved from [Link]
-
NIH. (n.d.). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]
-
Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Retrieved from [Link]
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Safety Operating Guide
Safe Disposal of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and regulatory compliance.
Core Principle: Classification as Halogenated Organic Waste
The molecular structure of this compound is the primary determinant for its disposal pathway. The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation and release of toxic byproducts such as dioxins and furans.[1][2] Therefore, it is imperative that this compound is not mixed with non-halogenated organic waste streams, as this cross-contamination increases disposal costs and environmental risk.[3]
The 1,2,4-triazole moiety is also of significance. Triazole derivatives are used in a variety of biologically active compounds, including fungicides, and their metabolites can be persistent in the environment.[4][5] Improper disposal could lead to contamination of water sources.
Table 1: Chemical and Hazard Profile Summary
| Property | Value / Classification | Rationale & Implications |
| Chemical Name | This compound | A brominated aromatic heterocyclic compound. |
| CAS Number | 33199-41-6 | Unique identifier for this specific chemical substance.[6] |
| Waste Category | Halogenated Organic Waste | Presence of bromine necessitates segregation from other waste streams.[1][7] |
| Primary Hazard | Suspected toxicity, environmental hazard. | Similar triazole structures can exhibit harmful effects if ingested and pose risks to aquatic ecosystems.[4][8] |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction and prevents release of hazardous substances.[1] |
Mandatory Personal Protective Equipment (PPE)
Before handling the waste compound, either in pure form or in solution, ensure the following PPE is worn to minimize exposure risks.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (double nitrile or Viton gloves are recommended).[2]
-
Body Protection: A fully-buttoned laboratory coat is required.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled, segregated, and stored safely for collection by a licensed hazardous waste disposal service.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in laboratory waste management.
-
Designate a specific waste container exclusively for "Halogenated Organic Waste." This container should be clearly labeled.[7]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, acids, bases, or strong oxidizing agents.[1][2][3] Incompatible materials can lead to dangerous chemical reactions.[9]
Step 2: Containerization
The choice and handling of the waste container are crucial for safety and compliance.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a tightly sealing screw cap.[2][9] This prevents leaks and the escape of vapors.
-
Labeling: The container must be labeled clearly before the first drop of waste is added .[7] The label must include:
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[3][7] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accumulation and Storage
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealed container.
-
Solution Waste: If the compound is in a solvent, pour the waste carefully into the designated "Halogenated Organic Waste" container using a funnel.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet under a fume hood.[2] Ensure it is stored away from incompatible materials.[2]
-
Filling Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
Step 4: Arranging for Disposal
-
Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves an online form or a tag system.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is vital.
Table 2: Emergency Response Plan
| Incident | Action |
| Small Spill (<100 mL or 100g) | 1. Alert personnel in the immediate area. 2. If flammable solvents are present, remove all ignition sources.[7] 3. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbent material using non-sparking tools and place it in the designated halogenated waste container.[2] 5. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if necessary. 3. Close the laboratory doors to contain the spill. 4. Call your institution's emergency number or 911.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(36), 11593–11597. [Link]
-
ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Retrieved from [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. Retrieved from [Link]
-
Al-Jaff, A. O., & Jassim, A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]
-
EURL Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]
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- 9. ethz.ch [ethz.ch]
A Comprehensive Guide to the Safe Handling of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds such as 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one hold significant potential. Ensuring the safety of laboratory personnel is paramount during the handling of such compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific expertise.
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given that the compound is a solid, likely in powdered form, inhalation of dust particles presents a significant route of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to the selection of Personal Protective Equipment is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirements | Enhanced Precautions (for large quantities or high dust potential) |
| Weighing and Transferring | Nitrile gloves, safety glasses with side shields, lab coat. | Chemical splash goggles, face shield, respiratory protection (N95 or higher), disposable sleeves. |
| Solution Preparation | Nitrile gloves, safety glasses with side shields, lab coat. | Chemical splash goggles, face shield, work in a fume hood. |
| Reaction Setup & Monitoring | Nitrile gloves, safety glasses with side shields, lab coat. | Chemical splash goggles, work in a fume hood. |
| Work-up and Purification | Nitrile gloves, safety glasses with side shields, lab coat. | Chemical splash goggles, face shield, work in a fume hood. |
| Spill Cleanup | Double-gloving (nitrile), chemical splash goggles, face shield, respiratory protection (N95 or higher), disposable gown or coveralls. | As above, with a supplied-air respirator for large spills. |
Causality of PPE Choices:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[2] Nitrile gloves offer good protection against a wide range of chemicals. For prolonged handling or in the event of a spill, double-gloving provides an additional barrier.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes. However, due to the potential for serious eye irritation from powdered substances, chemical splash goggles are strongly recommended, especially when handling larger quantities.[1] A face shield provides an extra layer of protection for the entire face.
-
Lab Coat: A lab coat protects the wearer's clothing and skin from contamination.
-
Respiratory Protection: The primary risk associated with handling powdered chemicals is the inhalation of airborne particles.[3] An N95 respirator is the minimum level of respiratory protection recommended for weighing and handling operations that may generate dust. For situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Operational and Disposal Plans: A Step-by-Step Approach
Handling Procedures:
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential dust or spills.
-
Weighing: When weighing the solid compound, use a balance with a draft shield to minimize the dispersal of dust. Handle the material gently to avoid creating airborne particles.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly, as this can generate dust.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Plan:
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact.[1][4]
-
Waste Segregation: All solid waste contaminated with the compound (e.g., weighing paper, gloves, disposable lab coats) should be collected in a designated, labeled hazardous waste container.
-
Solvent Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[1] Do not mix with non-halogenated waste streams.[4][5]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[1]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
- Triazole Safety Precautions. (2025, November 19).
- Hazardous Waste Segregation.
- Powder Coating Personal Protective Equipment (PPE) Requirements.
- Halogenated Organic Liquids - Standard Operating Procedure.
- Organic Solvents - Cornell EHS.
- 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. PubChem.
- Halogenated Solvents in Laboratories. Campus Operations.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Powder Coating Safety and Regulations. (2022, June 8).
- ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
